molecular formula C10H14O B1683141 Thymol CAS No. 89-83-8

Thymol

カタログ番号: B1683141
CAS番号: 89-83-8
分子量: 150.22 g/mol
InChIキー: MGSRCZKZVOBKFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thymol (5-methyl-2-isopropylphenol) is a natural phenolic monoterpenoid and the primary bioactive constituent of thyme ( Thymus vulgaris ) essential oil . This versatile compound is a subject of extensive research due to its broad-spectrum biological activities and applications across pharmaceutical, food science, and agricultural disciplines. In microbiological research, this compound demonstrates significant antimicrobial and antibiofilm properties . Its mechanism is attributed to the disruption of microbial cell membranes, leading to increased permeability, leakage of potassium ions and ATP, and impairment of membrane-embedded proteins . Studies highlight its efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains, and its ability to inhibit biofilm formation in pathogens like Staphylococcus aureus and Streptococcus mutans , making it a compelling candidate for investigating new anti-infective strategies . Oncological research explores the anticancer potential of this compound. In vitro studies on various cell lines, including MCF-7 (breast), HT-29 (colon), and Hep-G2 (liver), show that this compound can induce apoptosis and cell cycle arrest . Its proposed molecular mechanisms include the modulation of key signaling pathways such as PI3K/AKT, MAPK/ERK, and Wnt/β-catenin, along with the upregulation of pro-apoptotic genes (e.g., Bax, p53) and downregulation of anti-apoptotic genes (e.g., Bcl-2) . Further research applications include investigating this compound's anti-inflammatory and antioxidant activities , its use as a natural food preservative leveraging its antifungal and antioxidant properties to protect against spoilage , and its role in veterinary sciences and agrochemistry as a potential antiparasitic agent and natural pesticide . This product is provided for research purposes in pharmaceutical discovery, microbiology, food technology, and agriculture. For Research Use Only (RUO). Not for drug, cosmetic, food, or household use, nor for human consumption.

特性

IUPAC Name

5-methyl-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSRCZKZVOBKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6034972
Record name Thymol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or white solid with an herbal odor like thyme; [HSDB] White crystalline solid with an odor like phenol; [MSDSonline], Solid, White crystals, powerful, sweet-medicinal, herbaceous, warm, aromatic odour
Record name Thymol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7436
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Thymol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Thymol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/588/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

233 °C, 231.00 to 232.00 °C. @ 760.00 mm Hg
Record name Thymol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02513
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name THYMOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thymol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

110 °C (230 °F) (Closed cup)
Record name THYMOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 900 mg/L at 20 °C, In water: 0.098 g in 100 g at 25 °C, 1 g dissolves in about 1000 mL water, 1 mL alcohol, 0.7 mL chloroform, 1.5 mL ether, 1.7 mL olive oil at 25 °C; soluble in glacial acetic acids, oils, fixed alkali hydroxide, Slightly soluble in glycerol, 0.9 mg/mL at 20 °C, slightly soluble in water; soluble in oils, moderately soluble (in ethanol)
Record name Thymol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02513
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name THYMOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thymol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Thymol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/588/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9699 g/cu cm at 25 °C
Record name THYMOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0022 [mmHg], VP: 1 mm Hg at 64 °C, VP: 12.7 Pa at 40 °C, 0.016 mm Hg at 25 °C
Record name Thymol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7436
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name THYMOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless, translucent crystals or plates from ethyl acetate, acetic acid or dimethyl carbonate

CAS No.

89-83-8
Record name Thymol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymol [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02513
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name THYMOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name THYMOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name THYMOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11215
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 5-methyl-2-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thymol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thymol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Thymol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J50XA376E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THYMOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thymol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

49.6 °C, 51.5 °C
Record name Thymol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02513
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name THYMOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thymol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the mechanism of action of thymol's antimicrobial properties?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Thymol

Introduction

This compound (2-isopropyl-5-methylphenol) is a monoterpenoid phenol that is a primary constituent of essential oils from plants such as thyme (Thymus vulgaris) and oregano (Origanum vulgare).[1][2] Renowned for its potent and broad-spectrum antimicrobial properties, this compound is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] Its multifaceted mechanism of action, primarily centered on the disruption of microbial cell membranes, has made it a subject of intense research for applications in food preservation, clinical antisepsis, and as a potential adjuvant to conventional antibiotics.[4][5][6] This guide provides a detailed technical overview of this compound's antimicrobial mechanisms, supported by quantitative data, experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Cell Membrane Disruption

The most widely accepted primary mechanism of this compound's antimicrobial activity is its ability to interact with and disrupt the cytoplasmic membrane of microorganisms.[7][8] As a phenolic compound, this compound's structure is key to its function. The hydroxyl (-OH) group is hydrophilic, while the benzene ring and its associated alkyl groups are hydrophobic (lipophilic).[9] This amphipathic nature allows this compound to partition from the aqueous phase into the lipid bilayer of the cell membrane.

Once integrated into the membrane, this compound disrupts the lipid architecture, altering its fluidity and permeability.[10][11] The hydrophobic portion interacts with the acyl chains of the membrane phospholipids, while the hydrophilic hydroxyl group orients towards the polar head groups.[4][9] This molecular intercalation leads to a loss of membrane stability and integrity, triggering a cascade of secondary effects that culminate in cell death.[6][7]

cluster_membrane Microbial Cell Membrane cluster_effects Consequences LipidBilayer Lipid Bilayer Permeability Increased Permeability & Fluidity LipidBilayer->Permeability Proteins Membrane Proteins Depolarization Membrane Depolarization Permeability->Depolarization Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeability->Leakage PMF_Disruption Disruption of Proton Motive Force Depolarization->PMF_Disruption CellDeath Cell Death Leakage->CellDeath PMF_Disruption->CellDeath This compound This compound This compound->LipidBilayer Intercalation

Caption: Primary mechanism of this compound action via cell membrane disruption.

Quantitative Antimicrobial Activity

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth, and its Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

MicroorganismTypeMIC (µg/mL)MBC (µg/mL)Reference(s)
Staphylococcus aureusGram-positive62.5 - 310-[7][12]
Streptococcus pyogenesGram-positive~47 (0.31 mM)-[12]
Bacillus subtilisGram-positive250≤ 1000[4][12]
Escherichia coliGram-negative125 - 5000-[7][12]
Salmonella typhimuriumGram-negative125 - 750≤ 500[4][7][12]
Acinetobacter baumanniiGram-negative125≤ 500[4]
Candida albicansFungus--[12]

Note: MIC values can vary based on the specific strain, methodology, and experimental conditions.[13]

Detailed Mechanisms and Experimental Protocols

Membrane Permeabilization and Leakage

This compound's disruption of the membrane barrier leads to the uncontrolled efflux of vital intracellular components, including ions (K+, H+), ATP, and macromolecules like nucleic acids and proteins.[6][7][14] This leakage disrupts cellular homeostasis and contributes significantly to cell death.[7][9] For instance, treatment of S. aureus with 500 µg/mL this compound for 6 hours increased the rate of cell membrane damage from 0.26% to 7.82%.[7]

Experimental Protocol: Assessment of Membrane Integrity via DNA/RNA Leakage

This protocol measures the release of nucleic acids from the cytoplasm into the surrounding medium, indicating a loss of membrane integrity.

  • Bacterial Culture Preparation: Grow the target microorganism in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

  • Cell Harvesting and Washing: Centrifuge the culture (e.g., 5000 x g for 10 min), discard the supernatant, and wash the cell pellet twice with a sterile buffer (e.g., phosphate-buffered saline, PBS). Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5).

  • This compound Treatment: Add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) to the cell suspension. Include a control group with no this compound.

  • Incubation: Incubate the suspensions at 37°C. Collect aliquots at different time points (e.g., 0, 30, 60, 120 minutes).

  • Sample Processing: Centrifuge the collected aliquots to pellet the cells.

  • Measurement: Measure the absorbance of the resulting supernatant at 260 nm (A260) using a UV-Vis spectrophotometer. An increase in A260 corresponds to a higher concentration of leaked nucleic acids.[14]

  • Data Analysis: Plot the A260 values against time for each this compound concentration to visualize the kinetics of membrane damage.

A Prepare Mid-Log Phase Bacterial Culture B Harvest and Wash Cells (Centrifugation, PBS) A->B C Resuspend Cells to Standardized OD600 B->C D Treat with this compound (Varying Concentrations + Control) C->D E Incubate and Collect Aliquots Over Time D->E F Centrifuge Aliquots to Separate Supernatant E->F G Measure Absorbance of Supernatant at 260 nm F->G H Analyze Data: Plot A260 vs. Time G->H

Caption: Experimental workflow for measuring nucleic acid leakage.

Disruption of Membrane Potential and Proton Motive Force (PMF)

The microbial cytoplasmic membrane maintains a transmembrane potential and a pH gradient, which together constitute the proton motive force (PMF). The PMF is crucial for ATP synthesis, active transport, and motility. This compound, by increasing the permeability of the membrane to ions like H+ and K+, dissipates these gradients, leading to membrane depolarization and collapse of the PMF.[6][7] Studies on S. aureus showed that this compound concentrations of 300-500 µg/mL caused a significant increase in membrane potential, indicating depolarization.[7]

Intracellular ATP Depletion

The collapse of the PMF directly inhibits the activity of membrane-bound ATP synthase, halting the primary mechanism of ATP production.[4] Furthermore, the leakage of ATP through the compromised membrane contributes to a rapid depletion of the intracellular ATP pool.[7][15] This energy crisis cripples essential cellular processes, leading to cell death. In S. aureus, treatment with 300 µg/mL and 500 µg/mL of this compound caused a marked decrease in intracellular ATP concentrations.[7]

Experimental Protocol: Intracellular ATP Concentration Assay

This protocol uses the luciferin-luciferase bioluminescence reaction to quantify ATP levels.

  • Culture Preparation and Treatment: Prepare and treat microbial cell suspensions with this compound as described in the membrane integrity protocol (Section 4.1).

  • Incubation: Incubate samples for a defined period (e.g., 60 minutes) at 37°C.

  • ATP Extraction: Add an ATP-releasing reagent (e.g., a commercial cell lysis buffer) to each sample to lyse the cells and release intracellular ATP.

  • Bioluminescence Reaction: Transfer a small volume of the cell lysate to a luminometer plate. Add a luciferin-luciferase reagent. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Measurement: Immediately measure the light output (Relative Light Units, RLU) using a luminometer.

  • Quantification: Determine the ATP concentration by comparing the RLU of the samples to a standard curve generated with known ATP concentrations.

  • Data Analysis: Express the results as the percentage of ATP reduction compared to the untreated control.

MembraneDamage Membrane Damage (this compound Intercalation) IonLeakage Ion (H+, K+) Leakage MembraneDamage->IonLeakage ATPLeakage Direct ATP Leakage MembraneDamage->ATPLeakage PMFCollapse Proton Motive Force Collapse IonLeakage->PMFCollapse ATPDepletion Intracellular ATP Depletion ATPLeakage->ATPDepletion ATPSynthase Inhibition of ATP Synthase PMFCollapse->ATPSynthase ATPSynthase->ATPDepletion MetabolicArrest Metabolic Arrest & Cell Death ATPDepletion->MetabolicArrest

Caption: Pathway from membrane damage to ATP depletion.

Alteration of Gene Expression

Beyond direct membrane damage, this compound can modulate microbial physiology by altering gene expression. Studies have shown that sub-inhibitory concentrations of this compound can downregulate the expression of genes associated with virulence, biofilm formation, and antibiotic resistance.[16][17] For example, in uropathogenic E. coli (UPEC), this compound treatment significantly decreased the expression of the fimH gene, which is critical for adhesion.[17] In enterotoxigenic E. coli (ETEC), the addition of this compound to colistin significantly decreased the expression of the mcr-1 gene, which confers resistance to colistin.[16]

Experimental Protocol: Gene Expression Analysis by RT-qPCR
  • Bacterial Culture and Treatment: Grow bacteria to mid-log phase and treat with a sub-inhibitory concentration of this compound for a specified duration (e.g., 4-8 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove genomic DNA contamination.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Verify RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Real-Time qPCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes, and a housekeeping gene (e.g., 16S rRNA) for normalization. Use a fluorescent dye like SYBR Green for detection.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing the expression level of each target gene to the housekeeping gene and comparing the treated sample to the untreated control.

A Treat Bacteria with Sub-MIC this compound B Extract Total RNA A->B C Synthesize cDNA (Reverse Transcription) B->C D Perform Real-Time qPCR (Target + Housekeeping Genes) C->D E Data Analysis (ΔΔCt Method) D->E F Determine Relative Gene Expression Fold Change E->F

Caption: Workflow for analyzing changes in microbial gene expression.

Conclusion

The antimicrobial action of this compound is a robust, multifaceted process primarily initiated by the disruption of the microbial cell membrane's structural and functional integrity. This primary action triggers a cascade of lethal events, including the loss of ion gradients, dissipation of the proton motive force, depletion of intracellular ATP, and leakage of essential macromolecules. Furthermore, this compound can modulate gene expression, reducing the production of virulence factors and antibiotic resistance elements. This comprehensive understanding of its mechanisms reinforces this compound's potential as a powerful tool in developing new antimicrobial strategies, either as a standalone agent or as an adjuvant to enhance the efficacy of existing antibiotics.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Thymol in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymol (2-isopropyl-5-methylphenol) is a monoterpenoid phenol that has garnered significant attention in the pharmaceutical, food, and cosmetic industries due to its broad spectrum of biological activities, including antiseptic, antibacterial, antifungal, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural plant sources of this compound and delves into the intricate details of its biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of this compound

This compound is predominantly found in the essential oils of various plant species, primarily within the Lamiaceae family. The concentration of this compound can vary significantly depending on the plant species, geographical location, cultivation conditions, and the developmental stage of the plant at the time of harvest. A summary of notable plant sources and their typical this compound content is presented in Table 1.

Data Presentation: Quantitative Analysis of this compound in Various Plant Species
Plant SpeciesFamilyPlant PartThis compound Content (%) in Essential OilReference(s)
Thymus vulgaris (Common Thyme)LamiaceaeAerial parts27.28 - 60.55[1][2][3]
Origanum vulgare (Oregano)LamiaceaeLeaves, Flowers15.9 - 76.0[4][5][6]
Trachyspermum ammi (Ajwain)ApiaceaeSeeds50 - 96.4[7][8]
Monarda fistulosa (Wild Bergamot)LamiaceaeLeaves, Inflorescences12.6 - 38.4[9][10][11][12]
Monarda didyma (Bee Balm)LamiaceaeAerial parts3.09 - 59.3[9][13][14]
Satureja hortensis (Summer Savory)LamiaceaeAerial parts0.3 - 28.2[15]
Ocimum gratissimum (Clove Basil)LamiaceaeAerial parts~31.79[16]
Thymus zygis (Spanish Thyme)LamiaceaeAerial parts9.68 - 43.17[14][17][18]

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a complex process that occurs within the specialized glandular trichomes of the plant. It follows the methylerythritol phosphate (MEP) pathway for the synthesis of its precursor, geranyl diphosphate (GDP). The subsequent steps involve a terpene synthase and a series of modifications by cytochrome P450 monooxygenases and a dehydrogenase.

This compound Biosynthesis Pathway

The core biosynthetic pathway of this compound, starting from the universal monoterpene precursor geranyl diphosphate (GDP), is illustrated below.

Thymol_Biosynthesis cluster_MEP MEP Pathway GPP Geranyl Diphosphate (GPP) gamma_Terpinene γ-Terpinene GPP->gamma_Terpinene γ-Terpinene Synthase (TPS) Terpinen_4_ol Terpinen-4-ol gamma_Terpinene->Terpinen_4_ol Cytochrome P450 (CYP71D family) p_Cymene p-Cymene Terpinen_4_ol->p_Cymene Dehydrogenase This compound This compound p_Cymene->this compound Cytochrome P450 (CYP71D178) Isopentenyl Diphosphate (IPP) Isopentenyl Diphosphate (IPP) Dimethylallyl Diphosphate (DMAPP) Dimethylallyl Diphosphate (DMAPP)

A simplified diagram of the this compound biosynthesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, analysis, and biosynthetic study of this compound.

Extraction of Essential Oil by Hydrodistillation

This protocol describes the extraction of essential oils from plant material using a Clevenger-type apparatus.

Materials:

  • Fresh or dried aerial parts of the plant (e.g., Thymus vulgaris)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Weigh 100 g of air-dried and powdered plant material and place it into the 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

  • Turn on the heating mantle and bring the water to a boil.

  • Continue the distillation for 3 hours, collecting the essential oil in the graduated tube of the Clevenger apparatus.

  • After 3 hours, turn off the heating mantle and allow the apparatus to cool to room temperature.

  • Carefully collect the essential oil from the graduated tube.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried essential oil to a sealed glass vial and store at 4°C in the dark until analysis.

Hydrodistillation_Workflow start Start plant_material Weigh 100g of Dried Plant Material start->plant_material add_to_flask Place in 2L Round- Bottom Flask with 1L Water plant_material->add_to_flask setup_clevenger Assemble Clevenger Apparatus add_to_flask->setup_clevenger boil Heat to Boiling (3 hours) setup_clevenger->boil cool Cool to Room Temperature boil->cool collect_oil Collect Essential Oil cool->collect_oil dry_oil Dry with Anhydrous Sodium Sulfate collect_oil->dry_oil store Store at 4°C in Dark dry_oil->store end End store->end

Workflow for essential oil extraction via hydrodistillation.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for the quantitative analysis of this compound in essential oil samples.

Materials and Instrumentation:

  • Essential oil sample

  • Hexane (HPLC grade)

  • This compound standard (analytical grade)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dilute 1 µL of the essential oil in 1 mL of hexane.

  • Standard Preparation: Prepare a stock solution of this compound in hexane (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 3°C/min.

      • Hold at 240°C for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the this compound standard.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

GCMS_Analysis_Workflow start Start sample_prep Prepare Sample and Standard Solutions start->sample_prep inject Inject 1µL into GC-MS sample_prep->inject gc_separation GC Separation (HP-5MS column) inject->gc_separation ms_detection MS Detection (EI, m/z 40-400) gc_separation->ms_detection data_analysis Data Analysis: - Peak Identification - Calibration Curve - Quantification ms_detection->data_analysis end End data_analysis->end

Workflow for GC-MS analysis of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for quantifying this compound using HPLC with UV detection.

Materials and Instrumentation:

  • Essential oil sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (analytical grade)

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Sample Preparation: Dissolve 10 mg of the essential oil in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 200 µg/mL).

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 274 nm.

  • Data Analysis:

    • Identify the this compound peak based on the retention time of the standard.

    • Generate a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Heterologous Expression and Characterization of γ-Terpinene Synthase (TPS)

This protocol describes the expression of a plant-derived γ-terpinene synthase in E. coli and the subsequent characterization of its enzymatic activity.

Procedure:

  • Cloning: The coding sequence of the γ-terpinene synthase gene (e.g., from Thymus vulgaris) is cloned into a suitable bacterial expression vector (e.g., pET-28a).

  • Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 18-20°C) overnight.

  • Purification: The bacterial cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His-tagged protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Enzyme Assay:

    • The standard assay mixture (500 µL) contains 50 mM HEPES buffer (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 10% (v/v) glycerol, 50 µM geranyl diphosphate (GPP), and the purified enzyme.

    • The reaction is overlaid with 500 µL of n-hexane to trap the volatile product.

    • The reaction is incubated at 30°C for 1-2 hours.

    • The reaction is stopped by vortexing, and the hexane layer is collected for GC-MS analysis to identify and quantify the γ-terpinene produced.

Conclusion

This technical guide has provided a detailed overview of the natural sources of this compound, its biosynthetic pathway in plants, and key experimental protocols for its study. The presented quantitative data, pathway diagrams, and methodological descriptions offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into the regulatory mechanisms of this compound biosynthesis and the exploration of a wider range of plant sources will continue to enhance our understanding and utilization of this important bioactive compound.

References

Investigating the antioxidant and free radical scavenging activity of thymol.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Antioxidant and Free Radical Scavenging Activity of Thymol

Abstract

This compound (2-isopropyl-5-methylphenol), a naturally occurring phenolic monoterpenoid found abundantly in the essential oils of thyme and oregano, has garnered significant scientific interest for its broad spectrum of biological activities.[1] Its potent antioxidant and anti-inflammatory properties are particularly noteworthy.[2] This technical guide provides a comprehensive investigation into the antioxidant and free radical scavenging activities of this compound, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data from various antioxidant assays, presents detailed experimental protocols, and elucidates the underlying molecular mechanisms involving key signaling pathways. The phenolic hydroxyl group in this compound's structure is central to its ability to neutralize free radicals and modulate cellular antioxidant defenses, making it a promising candidate for further investigation in the development of novel therapeutic agents.[3][4]

Introduction to this compound and Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[5][6] ROS, such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide, can inflict damage on vital cellular macromolecules like DNA, proteins, and lipids.[7]

Antioxidants are crucial molecules that can counteract oxidative stress by neutralizing free radicals. This compound, a major constituent of essential oils from plants like Thymus vulgaris L., is recognized for its excellent antioxidant properties.[1][3] This activity is largely attributed to its phenolic structure, which enables it to donate a hydrogen atom from its hydroxyl group to free radicals, thereby stabilizing them and terminating the oxidative chain reaction.[4][8] This guide explores the multifaceted antioxidant capabilities of this compound through various in vitro assays and examines its influence on cellular signaling pathways that govern the endogenous antioxidant response.

In Vitro Antioxidant and Free Radical Scavenging Activity

The antioxidant potential of this compound has been extensively evaluated using a variety of in vitro assays. These assays are based on different chemical principles, including hydrogen atom transfer (HAT) and single electron transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. This compound has consistently demonstrated a strong capacity to reduce the stable DPPH radical.[9] Studies have reported that this compound can reduce the stable free radical DPPH with an IC50 of less than 200 ppm.[10] The scavenging activity is concentration-dependent, with higher concentrations of this compound resulting in greater inhibition of the DPPH radical.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

In the ABTS assay, this compound effectively quenches the blue-green ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic antioxidants. Various studies have confirmed this compound's potent activity in this assay, often comparing its efficacy to standard antioxidants like Trolox.[11][12]

Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This compound exhibits significant ferric reducing power, indicating its capacity to donate electrons.[3][6] This electron-donating ability is a key aspect of its antioxidant action.[13]

Hydroxyl Radical Scavenging Activity

The hydroxyl radical is one of the most reactive and damaging ROS. This compound has been shown to be an effective scavenger of hydroxyl radicals, thereby protecting against deoxyribose degradation in assay systems.[3][14] This activity is crucial as it points to this compound's potential to mitigate the damage caused by this highly destructive radical.[4]

Quantitative Analysis of this compound's Antioxidant Capacity

The antioxidant efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings from various assays, providing a comparative overview of its potency.

Table 1: Free Radical Scavenging Activity of this compound (IC50/EC50 Values)

AssayIC50 / EC50 ValueSource
DPPH Radical Scavenging< 200 ppm (IC50)[10]
DPPH Radical Scavenging0.17 ± 0.06 mg/mL (EC50)[15]
DPPH Radical Scavenging90 ± 5.4 µg·mL⁻¹ (IC50)[9]
Hydrogen Peroxide Scavenging0.39 ± 0.09 μg/ml (IC50)[16]
Nitric Oxide Scavenging36.1 ± 0.18 (IC50)[16]
Cellular Antioxidant Activity (RBCs)0.23 mg/mL (EC50)[15]

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. EC50: The concentration of the antioxidant required to obtain a 50% effect.

Table 2: Reducing Power and Trolox Equivalent Antioxidant Capacity (TEAC) of this compound

AssayValue (TEAC)Source
FRAP0.74[17]
CUPRAC0.95[17]

TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in terms of Trolox equivalents. CUPRAC: Cupric Ion Reducing Antioxidant Capacity.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing studies, the following are detailed methodologies for common antioxidant assays as applied to this compound.

DPPH Assay Protocol

This protocol is based on the principle of the decolorization of the DPPH radical in the presence of an antioxidant.[18]

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.5 mM) in methanol or ethanol.[9] Before use, dilute the stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[18]

  • Sample Preparation: Prepare various concentrations of this compound in the same solvent used for the DPPH solution.

  • Reaction: Mix a specific volume of the this compound solution (e.g., 0.5 mL) with a larger volume of the DPPH working solution (e.g., 3 mL).[18] A control is prepared using the solvent instead of the this compound solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[18][19]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100.[20]

ABTS Assay Protocol

This protocol measures the scavenging of the ABTS radical cation.[21]

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (or ammonium persulfate).[11][21] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21]

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Sample Preparation: Prepare various concentrations of this compound in ethanol.[11]

  • Reaction: Add a small volume of the this compound sample (e.g., 0.2 mL) to a larger volume of the diluted ABTS•+ solution (e.g., 2.0 mL).[11]

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).[11]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.

FRAP Assay Protocol

This protocol assesses the ferric-reducing ability of this compound.[13][22]

  • Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[3][20]

  • Reaction: Warm the FRAP reagent to 37°C. Add a small volume of the this compound sample (e.g., 5-100 µL) to a larger volume of the FRAP reagent (e.g., 180 µL - 3 mL).[3][6]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[3][20]

  • Measurement: Record the absorbance of the intense blue-colored solution at 593 nm.[3][6]

  • Quantification: A standard curve is prepared using a known concentration of FeSO₄. The results are typically expressed as TEAC (Trolox equivalent antioxidant capacity) or Fe(II) equivalents.[3]

Hydroxyl Radical Scavenging Assay Protocol

This protocol is based on the inhibition of 2-deoxy-D-ribose degradation by hydroxyl radicals.[3]

  • Reagent Preparation: Prepare solutions of phosphate buffer (0.2 M, pH 7.4), 2-deoxy-D-ribose (10 mM), Na₂EDTA (20 mM), FeSO₄ (20 mM), and H₂O₂ (10 mM).[3]

  • Reaction Mixture: In a tube, add the reagents in the following order: phosphate buffer, 2-deoxy-D-ribose, Na₂EDTA, FeSO₄, the this compound sample solution at various concentrations, and finally H₂O₂ to initiate the reaction.[3]

  • Incubation: Incubate the mixture in a water bath at a specific temperature (e.g., 50°C) for a set time (e.g., 30 minutes).[3]

  • Color Development: Stop the reaction by adding 2.8% Trichloroacetic acid (TCA) and 1% Thiobarbituric acid (TBA). Heat the mixture in a boiling water bath for 15 minutes to develop a pink chromogen.[3]

  • Measurement: After cooling, measure the absorbance of the solution at the appropriate wavelength.

Molecular Mechanisms of Action: Signaling Pathways

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating key intracellular signaling pathways that regulate inflammation and the endogenous antioxidant system.

cluster_action Antioxidant Action FreeRadical Free Radicals (e.g., ROS, RNS) OxidativeStress Oxidative Stress (Cellular Damage) FreeRadical->OxidativeStress Causes Neutralized Neutralized Products FreeRadical->Neutralized This compound This compound This compound->Neutralized Donates H+ Neutralizes

Caption: Logical relationship of this compound's free radical scavenging action.

start Start: Prepare Sample (e.g., this compound Solution) mix Mix Sample and Reagent start->mix reagent Prepare Assay Reagent (e.g., DPPH, ABTS, FRAP) reagent->mix incubate Incubate (Specific Time & Temperature) mix->incubate measure Measure Absorbance (Spectrophotometry) incubate->measure calculate Calculate Results (% Inhibition, IC50, TEAC) measure->calculate end End: Quantitative Data calculate->end LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade TLR4->MAPK_cascade IKK IKK TLR4->IKK p38_JNK_ERK p-p38, p-JNK, p-ERK MAPK_cascade->p38_JNK_ERK Nucleus Nucleus p38_JNK_ERK->Nucleus IkB_NFkB IκB-NF-κB (Inactive Complex) p_IkB p-IκB IkB_NFkB->p_IkB Phosphorylation IKK->p_IkB NFkB NF-κB (p65) (Active) p_IkB->NFkB Releases NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammation Nucleus->Inflammation This compound This compound This compound->p38_JNK_ERK Inhibits Phosphorylation This compound->IKK Inhibits This compound->NFkB Inhibits Translocation cluster_nucleus Nucleus Cytoplasm  CytoplasmKeap1Nrf2 Nrf2_free Nrf2 (Free) Cytoplasm->Nrf2_free OxidativeStress Oxidative Stress (ROS) OxidativeStress->Cytoplasm Induces Dissociation This compound This compound This compound->Cytoplasm Induces Dissociation Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, GPx) ARE->Antioxidant_Genes Activates Transcription CellProtection Cellular Protection & Antioxidant Defense Antioxidant_Genes->CellProtection

References

Exploring the chemical structure and functional groups of thymol.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Thymol

Introduction

This compound, a monoterpenoid phenol, is a naturally occurring compound and a principal component of essential oils from various plants, most notably from Thymus vulgaris (common thyme).[1][2] First isolated in 1719, its structure was confirmed in 1882.[3] this compound is recognized for its potent antiseptic, antibacterial, antifungal, and antioxidant properties, which are largely attributed to its unique chemical structure.[1][4][5] This technical guide provides a comprehensive exploration of this compound's molecular architecture, physicochemical properties, common experimental protocols for its analysis, and its interaction with key biological signaling pathways.

Chemical Structure and Functional Groups

This compound's chemical identity is defined by a phenol ring substituted with a methyl group and an isopropyl group.[3] This arrangement is key to its biological activity and physical characteristics.

  • IUPAC Name : 5-methyl-2-(propan-2-yl)phenol[1][3][6]

  • Molecular Formula : C₁₀H₁₄O[1][2][3][6][7]

  • Key Functional Groups :

    • Hydroxyl (-OH) Group : Attached directly to the aromatic ring, this phenolic hydroxyl group is the primary site of reactivity. It confers weak acidity to the molecule, allowing it to deprotonate in alkaline solutions to form a phenolate anion.[2][3] This group is also crucial for this compound's antioxidant and free-radical scavenging activities.[4][5]

    • Aromatic Ring (Benzene Ring) : The stable phenyl ring serves as the core scaffold of the molecule.

    • Isopropyl Group (-CH(CH₃)₂) : This bulky alkyl group contributes to the lipophilicity of the molecule, influencing its solubility and interaction with cell membranes.

    • Methyl Group (-CH₃) : A simple alkyl substituent on the aromatic ring.

G cluster_this compound This compound Structure This compound Hydroxyl Hydroxyl Group (-OH) This compound->Hydroxyl Aromatic Aromatic Ring This compound->Aromatic Isopropyl Isopropyl Group This compound->Isopropyl Methyl Methyl Group This compound->Methyl

Caption: Core chemical structure and functional groups of the this compound molecule.

Physicochemical Properties

The functional groups of this compound dictate its physical and chemical properties. A summary of its key quantitative data is presented below.

PropertyValueReference(s)
Molecular Weight 150.22 g/mol [1][6][7]
Appearance White crystalline solid[2][3]
Odor Pleasant, aromatic, thyme-like[2][3]
Melting Point 49-51 °C[3][4]
Boiling Point 232-233 °C[3][8]
Density 0.96 g/cm³ at 25°C[3][4]
Water Solubility 900 mg/L at 20°C (Slightly soluble)[3][6]
Solubility in Organics Highly soluble in alcohols and other organic solvents[2][3][6]
Acid Dissociation Constant (pKa) 10.59 ± 0.10[2][3]
UV Absorption Maximum 274 nm[2][3][4]

Experimental Protocols for Analysis

Accurate quantification and identification of this compound in various matrices, such as essential oils, pharmaceutical formulations, and biological samples, are critical for research and quality control. Several chromatographic techniques are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

  • Principle : The sample is vaporized and injected into a gas chromatograph. Components are separated based on their boiling points and affinity for the stationary phase in the GC column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for identification.

  • Sample Preparation : Essential oils or extracts are typically diluted in a suitable organic solvent (e.g., hexane, ethanol).

  • Instrumentation :

    • GC System : Equipped with a capillary column (e.g., TRB-5-625).[9]

    • Carrier Gas : Nitrogen or Helium.[9]

    • Injector : Split/splitless injector, maintained at a high temperature (e.g., 290°C).[9]

    • Oven Program : A temperature gradient is used to elute compounds (e.g., start at 185°C, ramp to 235°C).[9]

    • MS Detector : Detects fragmented ions to confirm the identity of this compound against a spectral library.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the quantification of this compound, especially in complex mixtures and non-volatile samples.[10][11]

  • Principle : A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Components separate based on their differential partitioning between the two phases.

  • Sample Preparation : Samples are dissolved in the mobile phase or a compatible solvent and filtered before injection.

  • Instrumentation :

    • HPLC System : Equipped with a C18 column.[11]

    • Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) is common.[11]

    • Flow Rate : Typically 1.0 mL/min.[11]

    • Detector : UV detector set at this compound's maximum absorbance (274 nm).[2][4]

  • Validation : The method is validated for linearity, precision, and recovery to ensure accuracy.[11] The limit of detection (LOD) and limit of quantification (LOQ) are also determined.[11]

G cluster_analysis Chromatographic Analysis Sample Sample Collection (e.g., Thyme Plant) Extraction Extraction (e.g., Steam Distillation, Solvent Extraction) Sample->Extraction Dilution Dilution & Filtration Extraction->Dilution GC Gas Chromatography (GC) Dilution->GC For Volatile Samples HPLC High-Performance Liquid Chromatography (HPLC) Dilution->HPLC For Non-Volatile Samples Detection Detection (e.g., MS, UV, FID) GC->Detection HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: A generalized workflow for the extraction and analysis of this compound.

Modulation of Signaling Pathways

This compound exerts many of its pharmacological effects, particularly its anti-inflammatory properties, by modulating key intracellular signaling pathways.

NF-κB and MAPK Signaling Pathways

Inflammatory responses are often mediated by the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[12][13][14]

  • Mechanism of Action :

    • Inflammatory stimuli (e.g., lipopolysaccharides, LPS) activate upstream kinases.[5]

    • These kinases phosphorylate the inhibitor of NF-κB (IκB), leading to its degradation.

    • The released NF-κB dimer translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes (e.g., cytokines like IL-6, TNF-α).[13]

    • Simultaneously, the MAPK pathway (involving ERK, JNK, and p38 kinases) is activated, leading to the activation of other transcription factors like AP-1, which also upregulate inflammatory gene expression.[13]

  • Role of this compound :

    • This compound has been shown to inhibit the degradation of IκB, thereby preventing the nuclear translocation of NF-κB.[13]

    • It also downregulates the phosphorylation and activation of key kinases in the MAPK pathway.[5][13]

    • By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators, contributing to its significant anti-inflammatory effects.[12][13]

G cluster_pathway This compound's Anti-Inflammatory Mechanism Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (ERK, JNK, p38) Stimuli->MAPK IKK IκK Activation Stimuli->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB Degradation IKK->IkB NFkB NF-κB Release IkB->NFkB Inhibits NFkB_complex NF-κB / IκB Complex NFkB_complex->NFkB NFkB->Nucleus Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription AP-1, NF-κB Cytokines Inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines This compound This compound This compound->MAPK This compound->IKK Inhibition

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

Conclusion

The chemical structure of this compound, characterized by its phenolic hydroxyl group and alkyl substituents on an aromatic ring, is fundamental to its diverse physicochemical properties and pharmacological activities. Its lipophilic nature combined with the reactive hydroxyl group allows it to interact with biological membranes and key inflammatory signaling pathways like NF-κB and MAPK. A thorough understanding of its structure-activity relationship, facilitated by robust analytical methodologies, is essential for its continued development and application in the pharmaceutical, cosmetic, and food industries.

References

Potential of thymol as a tumor-inhibiting agent in preclinical studies.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Thymol (2-isopropyl-5-methylphenol), a natural monoterpenoid phenol found predominantly in thyme and other plants of the Lamiaceae family, has garnered significant scientific interest for its multifaceted pharmacological properties, including its potential as a tumor-inhibiting agent.[1] Preclinical studies have demonstrated this compound's ability to impede cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle through the modulation of critical signaling pathways.[2] This technical guide provides a comprehensive overview of the preclinical evidence supporting this compound's anticancer potential, with a focus on quantitative data, detailed experimental methodologies, and the molecular pathways involved.

Quantitative Assessment of this compound's In Vitro Cytotoxicity

A crucial first step in evaluating the anticancer potential of any compound is to determine its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of a biological process, is a standard metric for this assessment. The following table summarizes the IC50 values of this compound against various human cancer cell lines as reported in preclinical studies.

Cell LineCancer TypeIC50 ValueExposure TimeReference
HCT-116 Colorectal Cancer47 µg/mL48 hours[3]
65 µg/mLNot Specified[3]
LoVo Colorectal Cancer41 µg/mL48 hours[3]
HT-29 Colorectal Cancer52 µg/mLNot Specified[3]
~150 µg/mL24 hours[3]
~300 µg/mLNot Specified[3]
A549 Non-small cell lung cancer112 µg/mL (745 µM)24 hours[4]
Cal27 Oral Squamous Cell Carcinoma300 µM to 550 µMNot Specified[5]
SCC4 Oral Squamous Cell Carcinoma300 µM to 550 µMNot Specified[5]
SCC9 Oral Squamous Cell Carcinoma300 µM to 550 µMNot Specified[5]
HeLa Cervical Cancer350 µM to 500 µMNot Specified[5]
H460 Non-small cell lung cancer350 µM to 500 µMNot Specified[5]
MDA-231 Breast Cancer350 µM to 500 µMNot Specified[5]
PC3 Prostate Cancer350 µM to 500 µMNot Specified[5]
HepG2 Liver Carcinoma11 µMNot Specified[6]
KLN 205 Murine Lung Carcinoma421 µM48 hours[7]
229.68 µM72 hours[7]

In Vivo Antitumor Efficacy of this compound

The antitumor effects of this compound have also been evaluated in animal models, providing crucial data on its potential therapeutic efficacy in a whole-organism context. The following table summarizes the key findings from in vivo preclinical studies.

Animal ModelCancer TypeThis compound DosageTreatment ScheduleKey FindingsReference
BALB/c nude mice Colorectal Cancer (HCT116 xenograft)75 mg/kg and 150 mg/kg (intraperitoneal)Every other day for 30 daysSignificant reduction in tumor volume and weight.[8]
Athymic nude mice Oral Squamous Cell Carcinoma (Cal27 xenograft)Not SpecifiedEvery other daySignificant reduction in tumor volume.[5]
Athymic nude mice Cervical Cancer (HeLa xenograft)Not SpecifiedEvery other daySignificant reduction in tumor growth rate.[5]

Key Experimental Protocols in Preclinical Evaluation

Reproducibility and standardization are paramount in preclinical research. This section details the fundamental experimental protocols employed to assess the tumor-inhibiting properties of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-150 µg/mL) and a vehicle control (e.g., DMSO, final concentration ≤ 0.5%).[3][9] Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9]

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treatment Treat with this compound start->treatment mtt Add MTT Reagent treatment->mtt incubation Incubate (Formazan Formation) mtt->incubation solubilization Add DMSO (Solubilize Formazan) incubation->solubilization read Measure Absorbance at 570 nm solubilization->read analysis Calculate Cell Viability & IC50 read->analysis

MTT Assay Experimental Workflow.

Apoptosis Analysis: Annexin V/Propidium Iodide Staining with Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture cells (approximately 5 x 10⁵ to 1 x 10⁶ cells per sample) and treat with this compound for the desired time.[1]

  • Cell Collection: Collect both adherent and floating cells.[10]

  • Washing: Wash the cells twice with cold 1X PBS.[10]

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer containing Annexin V-FITC and Propidium Iodide (PI).[1]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[10]

G cluster_workflow Apoptosis Analysis Workflow start Treat Cells with this compound collect Collect Cells start->collect wash Wash with PBS collect->wash stain Stain with Annexin V-FITC & PI wash->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Apoptosis Analysis Workflow.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.[11]

  • Fixation: Fix the cells in cold 70% ethanol for at least 30 minutes at 4°C.[11]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.[11]

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.[7]

  • PI Staining: Add propidium iodide solution to stain the cellular DNA.[11]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.[7]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for investigating the molecular mechanisms of this compound's action, such as its effect on apoptotic proteins like Bax and Bcl-2.[12]

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, or anti-β-actin as a loading control).[12]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the protein bands to determine the relative expression levels.[12]

In Vivo Tumor Xenograft Model

This model is essential for evaluating the antitumor efficacy of this compound in a living organism.[8]

Protocol:

  • Cell Preparation: Culture and harvest cancer cells (e.g., HCT116).[8]

  • Cell Injection: Subcutaneously inject a suspension of the cancer cells (e.g., 1 × 10⁷ cells in 0.2 mL of PBS) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[8]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).[8]

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 75 and 150 mg/kg, intraperitoneally) or a vehicle control according to a set schedule (e.g., every other day for 30 days).[8] A positive control group (e.g., doxorubicin) can also be included.[8]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 3 days).[8]

  • Endpoint Analysis: At the end of the study, sacrifice the mice, and excise, weigh, and photograph the tumors for further analysis (e.g., histology, immunohistochemistry).[8]

Molecular Mechanisms of this compound's Antitumor Activity: Signaling Pathways

This compound exerts its tumor-inhibiting effects by modulating a complex network of intracellular signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis

This compound promotes apoptosis through the intrinsic (mitochondrial) pathway. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[3][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3] Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.[3]

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound-induced Apoptosis Pathway.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G0/G1 and G2/M phases in different cancer cell lines.[9] For instance, in A549 lung cancer cells, this compound causes arrest at the G0/G1 phase.[9] In bladder cancer cells, it induces G2/M phase arrest.[9] This cell cycle blockade prevents cancer cells from progressing through the division cycle, thereby inhibiting their proliferation.

Modulation of Key Signaling Pathways

This compound's anticancer effects are also mediated by its ability to interfere with several critical signaling pathways:

  • PI3K/AKT Pathway: this compound can inhibit the phosphorylation of AKT, a key protein in the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[9]

  • MAPK/ERK Pathway: this compound has been shown to impede the ERK pathway, another important signaling cascade involved in cell growth and differentiation.[9]

  • Wnt/β-catenin Pathway: In colorectal cancer, this compound can suppress the Wnt/β-catenin pathway, which is often aberrantly activated in this malignancy and plays a role in cell proliferation and metastasis.[8][9]

  • JAK/STAT Pathway: this compound can inhibit the phosphorylation of STAT3, a key transcription factor in the JAK/STAT pathway that promotes cell proliferation and survival.[9]

  • NF-κB Signaling Pathway: this compound can modulate the NF-κB pathway, which is involved in inflammation and cancer.[13]

G This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Wnt Wnt/β-catenin Pathway This compound->Wnt JAK_STAT JAK/STAT Pathway This compound->JAK_STAT NFkB NF-κB Pathway This compound->NFkB Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival MAPK_ERK->Proliferation Wnt->Proliferation Metastasis Metastasis Wnt->Metastasis JAK_STAT->Proliferation JAK_STAT->Survival Inflammation Inflammation NFkB->Inflammation

This compound's Inhibition of Pro-tumorigenic Signaling Pathways.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the potential of this compound as a tumor-inhibiting agent. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways in a variety of cancer models is promising. However, further research is warranted to fully elucidate its mechanisms of action and to optimize its therapeutic potential. Future studies should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and its active metabolites.

  • Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents to enhance efficacy and reduce toxicity.

  • Advanced In Vivo Models: Utilizing patient-derived xenografts and genetically engineered mouse models to better predict clinical outcomes.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into effective cancer therapies for patients.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound in oncology. The comprehensive data and detailed protocols provided herein are intended to facilitate further investigation into this promising natural compound.

References

The In Vivo Journey of Thymol: A Technical Guide to its Bioavailability, Metabolism, and Cellular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymol, a monoterpenoid phenol naturally occurring in thyme, oregano, and other plants, has garnered significant scientific interest for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. Understanding its behavior within a biological system is paramount for its development as a therapeutic agent. This technical guide provides an in-depth exploration of the in vivo bioavailability, metabolism, and cellular signaling pathways of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

I. Bioavailability and Pharmacokinetics of this compound

This compound is rapidly absorbed following oral administration, however, its bioavailability is influenced by extensive first-pass metabolism. Free this compound is often undetectable in plasma, as it is quickly conjugated into its major metabolites, this compound sulfate and this compound glucuronide.[1][2][3] The systemic availability of this compound is therefore assessed by measuring the concentrations of these conjugated metabolites.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound metabolites in various species following oral administration.

Table 1: Pharmacokinetics of this compound Metabolites in Humans

ParameterValueSpeciesDoseFormulationReference
Cmax (this compound sulfate)93.1 ± 24.5 ng/mLHuman1.08 mg this compoundBronchipret® TP tablet[3]
Tmax (this compound sulfate)1.97 ± 0.77 hHuman1.08 mg this compoundBronchipret® TP tablet[1]
AUC (this compound sulfate)837.3 ng·h/mLHuman1.08 mg this compoundBronchipret® TP tablet[1]
t1/2 (this compound sulfate)10.2 hHuman1.08 mg this compoundBronchipret® TP tablet[1][3]
Bioavailability~16%HumanNot specifiedNot specified[2]
Renal Clearance0.271 ± 0.7 L/hHuman1.08 mg this compoundBronchipret® TP tablet[1]

Table 2: Pharmacokinetics of this compound in Animal Models

ParameterValueSpeciesDoseRouteReference
Cmax42.3 ng/mLMouse0.47 mg/kgInhalation[4][5]
Tmax2 minMouse0.47 mg/kgInhalation[4][5]
AUC (0-60 min)464 ng·min/mLMouse0.47 mg/kgInhalation[4][5]
t1/24.73 minMouse0.47 mg/kgInhalation[4]
Cmax76.6 ng/mLMouseNot specifiedIntravenous[4]
Tmax2 minMouseNot specifiedIntravenous[4]
t1/23.43 minMouseNot specifiedIntravenous[4]
Tmax30 minRat50 mg/kgOral[1]
t1/2 (absorption)~0.3 hRat50 mg/kgOral[1]

II. Metabolism of this compound

Upon absorption, this compound undergoes extensive phase II metabolism, primarily in the liver and intestinal wall. The main metabolic pathways are sulfation and glucuronidation, catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively.

The primary metabolites formed are:

  • This compound Sulfate: The major conjugate found in plasma.

  • This compound Glucuronide: Another significant metabolite, predominantly excreted in urine.

In humans, this compound is metabolized to this compound sulfate, this compound glucuronide, and this compound thymohydroquinone sulfate, which are then excreted in the urine.[1] The majority of these conjugates are eliminated within the first 24 hours, with a peak excretion at around 6 hours.[1]

Thymol_Metabolism This compound This compound Thymol_Sulfate This compound Sulfate This compound->Thymol_Sulfate Sulfation (SULTs) Thymol_Glucuronide This compound Glucuronide This compound->Thymol_Glucuronide Glucuronidation (UGTs) Thymol_Thymohydroquinone_Sulfate This compound Thymohydroquinone Sulfate This compound->Thymol_Thymohydroquinone_Sulfate Hydroxylation & Sulfation Excretion Urinary Excretion Thymol_Sulfate->Excretion Thymol_Glucuronide->Excretion Thymol_Thymohydroquinone_Sulfate->Excretion

Figure 1: Metabolic pathways of this compound in vivo.

III. Experimental Protocols

Accurate quantification of this compound and its metabolites is crucial for pharmacokinetic and metabolism studies. Below are detailed methodologies for key experiments.

Quantification of this compound and its Metabolites in Plasma and Urine

a) Sample Preparation: Enzymatic Hydrolysis of Conjugates

To measure total this compound (free and conjugated), enzymatic hydrolysis is required to cleave the sulfate and glucuronide moieties.

  • Materials:

    • Plasma or urine sample

    • β-glucuronidase/arylsulfatase from Helix pomatia

    • Phosphate buffer (pH 5.0)

    • Internal standard (e.g., carvacrol)

  • Procedure:

    • To 1 mL of plasma or urine, add an appropriate amount of internal standard.

    • Add 1 mL of phosphate buffer (pH 5.0).

    • Add a sufficient activity of β-glucuronidase/arylsulfatase (e.g., >2000 units).

    • Incubate the mixture at 37°C for at least 4 hours, or overnight, to ensure complete hydrolysis.[3]

    • Stop the reaction by adding a suitable solvent, such as acetonitrile, and proceed to extraction.

b) Extraction: Solid-Phase Extraction (SPE)

SPE is a common technique for cleaning up and concentrating the analyte of interest from a complex biological matrix.

  • Materials:

    • Hydrolyzed sample

    • SPE cartridge (e.g., C18)

    • Methanol (conditioning solvent)

    • Water (equilibration solvent)

    • Elution solvent (e.g., acetonitrile or methanol)

  • Procedure:

    • Conditioning: Pass 5 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 5 mL of water through the cartridge. Do not allow the cartridge to dry.

    • Loading: Load the hydrolyzed sample onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

    • Elution: Elute the analyte with 2 mL of the elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

c) Analysis: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. For example, a starting mobile phase of 50:50 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 274 nm.

    • Run Time: Approximately 15 minutes.

d) Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation:

    • GC system coupled to a mass spectrometer

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp at 4°C/min to 250°C and hold for 3 minutes.

    • Mass Spectrometer Settings:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-400.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Urine Plasma/Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Plasma_Urine->Hydrolysis Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction HPLC HPLC-UV Extraction->HPLC Quantification GCMS GC-MS Extraction->GCMS Quantification & Confirmation

Figure 2: Workflow for this compound quantification.

IV. Modulation of Cellular Signaling Pathways

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation, oxidative stress, and apoptosis.

Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

This compound has been shown to suppress inflammatory responses by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It achieves this by preventing the phosphorylation of key signaling molecules such as IκBα, p65, ERK, JNK, and p38.

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway This compound This compound MAPK MAPK (ERK, JNK, p38) This compound->MAPK inhibits phosphorylation IKK IKK This compound->IKK inhibits phosphorylation LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) AP1->Inflammatory_Genes IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocation NFkB_nucleus->Inflammatory_Genes

Figure 3: this compound's inhibition of NF-κB and MAPK pathways.
Regulation of Cell Survival and Proliferation: PI3K/Akt Pathway

This compound has been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is critical for cell survival, proliferation, and apoptosis. In some contexts, this compound can activate this pathway, promoting cell proliferation and protecting against apoptosis, while in cancer cells, it can inhibit the pathway, leading to cell death.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K modulates Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis

Figure 4: Modulation of the PI3K/Akt signaling pathway by this compound.
Antioxidant Response: Nrf2 Signaling Pathway

This compound can enhance the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or the presence of activators like this compound can disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Apoptosis_Pathway This compound This compound ROS ↑ ROS This compound->ROS Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Thymol's Synergistic Potential: A Technical Guide to Enhanced Efficacy with Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thymol, a phenolic monoterpenoid derived from plants like Thymus vulgaris (thyme), is a well-documented bioactive compound with a broad spectrum of properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] While potent on its own, emerging research highlights a significant enhancement of its therapeutic efficacy when combined with other natural compounds. This phenomenon, known as synergy, allows for lower effective doses, potentially reducing toxicity and combating resistance mechanisms, particularly in pathogenic microbes.[4][5] This technical guide provides an in-depth analysis of the synergistic effects of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory activities. It offers a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways for researchers, scientists, and drug development professionals.

Synergistic Antimicrobial Effects

The combination of this compound with other natural compounds or conventional antibiotics has proven to be a formidable strategy against a range of pathogenic bacteria, including antibiotic-resistant strains. This synergy often results from multi-target mechanisms that compromise bacterial defenses more effectively than a single agent.

This compound and Carvacrol

This compound and its isomer carvacrol are frequently studied together and exhibit significant synergistic antimicrobial activity. Their combined action often leads to a more potent disruption of bacterial cell membranes and vital cellular processes.[4]

This compound and Conventional Antibiotics

A promising application of this compound is its use as an adjuvant to conventional antibiotics. This approach can lower the required antibiotic dosage, thereby mitigating the risk of resistance development and reducing side effects.[4][6] Studies have shown that this compound can reduce the required dose of certain antibiotics by 4- to 16-fold.[4][6]

Table 1: Quantitative Data on Synergistic Antimicrobial Activity of this compound Combinations

This compound CombinationTarget MicroorganismTestResult (FIC Index*)Key FindingReference(s)
This compound + CarvacrolStaphylococcus aureusCheckerboard0.50 (Synergy)Effective against methicillin-susceptible S. aureus (MSSA).
This compound + CarvacrolSalmonella TyphimuriumCheckerboardAdditive (FIC=0.75)Combination shows an additive effect in inhibiting bacterial growth.[7]
This compound + GentamicinStaphylococcus aureusCheckerboard≤ 0.5 (Synergy)Synergistically inhibits high-priority pathogenic bacteria.[4][5][8]
This compound + StreptomycinStaphylococcus aureusCheckerboard≤ 0.5 (Synergy)Decreases the MIC of the antibiotic by 75% to 87.5%.[4][5][8]
This compound + ChloramphenicolAcinetobacter baumanniiCheckerboard≤ 0.5 (Synergy)Effective against critical priority WHO-listed pathogens.[4][5][8]
This compound + Acetic AcidSalmonella TyphimuriumGrowth InhibitionSynergisticCombination significantly reduced bacterial populations.[9]
This compound + Citric AcidSalmonella TyphimuriumGrowth InhibitionSynergisticCombination significantly reduced bacterial populations.[9]

*Fractional Inhibitory Concentration (FIC) Index: ≤ 0.5 indicates synergy; > 0.5 to 1.0 indicates an additive effect; > 1.0 to < 2.0 indicates no interaction; ≥ 2.0 indicates antagonism.[6][8]

Mechanisms of Antimicrobial Synergy

The enhanced antimicrobial action of this compound combinations stems from multiple mechanisms. A primary mode of action is the disruption of the bacterial cell membrane's integrity, leading to increased permeability.[4][10] This allows easier entry for other compounds, such as antibiotics, to reach their intracellular targets. Other mechanisms include the inhibition of efflux pumps, disruption of ATP metabolism, and mitigation of antibiotic-induced oxidative stress.[4]

G cluster_agents Synergistic Agents cluster_bacterium Bacterial Cell This compound This compound Compound Carvacrol / Antibiotic Membrane Membrane Disruption & Increased Permeability This compound->Membrane Compound->Membrane Efflux Efflux Pump Inhibition Membrane->Efflux ATP ATP Metabolism Disruption Membrane->ATP Death Bacterial Cell Death Membrane->Death Efflux->Death ATP->Death

Mechanism of synergistic antimicrobial action.

Synergistic Antioxidant Effects

Oxidative stress is implicated in numerous chronic diseases. The combination of this compound with other natural antioxidants, particularly carvacrol, can lead to a more potent free radical scavenging capacity than the individual compounds alone.

Table 2: Quantitative Data on Synergistic Antioxidant Activity

This compound CombinationAssayIC50 / EC50 (µg/mL) of CombinationKey FindingReference(s)
This compound + Carvacrol (Equimolar)DPPH43.82 ± 2.41Combination surpassed the activity of individual compounds and ascorbic acid.[11]
This compound + Carvacrol (Equimolar)ABTS23.29 ± 0.71Significant synergistic effect observed compared to individual compounds.[11]
Thyme + Rosemary + A. herba-alba EOsDPPHIC50 = 2.6 mg/LEssential oil blend showed greater activity than individual oils.[12]
Mechanisms of Antioxidant Synergy

The synergistic antioxidant effect can be attributed to several factors. The phenolic hydroxyl group in this compound and carvacrol is crucial for donating a hydrogen atom to scavenge free radicals.[13] When combined, these compounds may engage in complementary mechanisms or regenerate each other's active forms, thus enhancing their overall antioxidant capacity.[11]

G start Start Assay (DPPH Radical Solution) add_sample Add Sample (this compound + Carvacrol) start->add_sample reaction Incubation in Dark (Hydrogen Donation from Phenols) add_sample->reaction measure Measure Absorbance (e.g., at 517 nm) reaction->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

General workflow for the DPPH antioxidant assay.

Synergistic Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases. This compound, often in concert with other phytochemicals, can modulate critical inflammatory pathways, leading to a reduction in pro-inflammatory mediators.

Table 3: Quantitative Data on Synergistic Anti-inflammatory Activity

This compound CombinationAssay / TargetIC50 (µg/mL) of CombinationKey FindingReference(s)
This compound + Carvacrol (Equimolar)5-LOX Inhibition8.46 ± 0.92Strongest inhibition observed with the mixture, indicating synergy.[11]
This compound + Carvacrol (Equimolar)COX-1 Inhibition15.23 ± 2.34Mixture showed lower IC50 than individual compounds.[11]
This compound + Carvacrol (Equimolar)COX-2 Inhibition14.53 ± 2.42Synergistic effect confirmed by significantly lower IC50 values.[11]
This compound (20 mg/kg) + Hesperidin (100 mg/kg)Allergic Rhinitis (in vivo)N/ACombination studied for effects on Ig-E, IL-5, and IL-13.[1]
Mechanisms of Anti-inflammatory Synergy

This compound and its synergistic partners exert their anti-inflammatory effects by targeting key molecular pathways.[1][2] A primary mechanism is the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1, COX-2) and 5-lipoxygenase (5-LOX), which reduces the production of pro-inflammatory prostaglandins and leukotrienes.[1][11] Additionally, this compound can influence major signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which regulate the expression of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2][14]

G cluster_lox LOX Pathway cluster_cox COX Pathway phospholipids Membrane Phospholipids aa Arachidonic Acid phospholipids->aa PLA₂ lox 5-LOX aa->lox cox COX-1 / COX-2 aa->cox leukotrienes Leukotrienes lox->leukotrienes prostaglandins Prostaglandins cox->prostaglandins inhibitor This compound + Carvacrol inhibitor->lox inhibitor->cox

Inhibition of the Arachidonic Acid Pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimuli->receptor ikk IKK Activation receptor->ikk ikb IκB Degradation ikk->ikb nfkb_complex NF-κB (p50/p65) ikb->nfkb_complex nfkb_nuc NF-κB Translocation nfkb_complex->nfkb_nuc ikb_nfkb IκB-NF-κB Complex (Inactive) ikb_nfkb->ikb genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) nfkb_nuc->genes inhibitor This compound inhibitor->ikk

Modulation of the NF-κB signaling pathway.

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section details the methodologies for key experiments cited in the study of synergistic effects.

Antimicrobial Synergy: The Checkerboard Method

The checkerboard assay is the most common method for determining synergistic interactions between two antimicrobial agents.[15] The result is expressed as the Fractional Inhibitory Concentration (FIC) index.

Protocol:

  • Preparation : Prepare stock solutions of this compound (Agent A) and the second compound (Agent B).

  • Serial Dilutions : In a 96-well microtiter plate, create two-fold serial dilutions of Agent A along the x-axis and two-fold serial dilutions of Agent B along the y-axis. This creates a matrix of concentration combinations.

  • Inoculation : Add a standardized inoculum of the target microorganism (e.g., 1 x 10^6 CFU/mL) to each well.[16] Include wells for positive (microbe only) and negative (broth only) controls.

  • Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[17]

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an agent (alone or in combination) that completely inhibits visible growth.

  • FIC Calculation : Calculate the FIC index using the following formulas:[15]

    • FIC A = MIC of A in combination / MIC of A alone

    • FIC B = MIC of B in combination / MIC of B alone

    • FIC Index = FIC A + FIC B

  • Interpretation : Interpret the FIC Index as described in the footnote of Table 1.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11][12][18]

Protocol:

  • Reagent Preparation : Prepare a stock solution of DPPH in a suitable solvent like methanol. The working solution should have an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Sample Preparation : Prepare serial dilutions of the test sample (this compound, second compound, and their combination).

  • Reaction : Mix a fixed volume of the DPPH working solution with a volume of the sample solution. A control is prepared with the solvent instead of the sample.

  • Incubation : Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of each solution using a spectrophotometer.

  • Calculation : Calculate the percentage of radical scavenging activity for each concentration.

  • IC50 Determination : Plot the percentage of inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity: COX/LOX Inhibition Assays

These assays measure the ability of a compound to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the inflammatory response.[11][19]

Protocol (General Principle):

  • Assay Kits : Commercially available inhibitor screening kits are often used (e.g., Cayman Chemical).[20]

  • Enzyme Preparation : The assay typically uses a purified enzyme source (e.g., human recombinant COX-2 or soybean 5-LOX).

  • Reaction Mixture : Prepare a reaction mixture containing the enzyme, its substrate (arachidonic acid), and a chromogen that produces a colored product upon enzymatic reaction.

  • Inhibition Test : Add various concentrations of the test compound(s) to the reaction mixture. A control reaction without the inhibitor is run in parallel.

  • Incubation : Incubate the reaction for a specified time at a controlled temperature.

  • Measurement : Stop the reaction and measure the absorbance of the colored product using a plate reader at the appropriate wavelength.

  • Calculation : Calculate the percentage of enzyme inhibition caused by the test compound.

  • IC50 Determination : Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme's activity.

Conclusion

The synergistic combination of this compound with other natural compounds represents a highly promising avenue for the development of new therapeutic agents. The evidence clearly demonstrates that these combinations can lead to enhanced antimicrobial, antioxidant, and anti-inflammatory activities. The multi-target nature of these synergistic interactions is particularly valuable for addressing complex issues like antimicrobial resistance. For drug development professionals, leveraging these synergies could lead to the creation of more effective and safer formulations with lower dosages of active components. Future research should continue to explore novel combinations, elucidate their precise molecular mechanisms, and advance the most promising formulations into preclinical and clinical trials.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Thymol from Thymus vulgaris via Steam Distillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymus vulgaris, commonly known as thyme, is a medicinal and aromatic plant rich in essential oils, with thymol being one of its most significant bioactive constituents. This compound, a monoterpenoid phenol, exhibits a wide range of pharmacological properties, including antiseptic, antifungal, antibacterial, and antioxidant effects.[1][2] Steam distillation is a widely employed and effective method for extracting essential oils from plant materials, offering a high-purity product with minimal contamination from non-volatile compounds.[3] This document provides a detailed protocol for the steam distillation of this compound from Thymus vulgaris, along with quantitative data on expected yields and chemical composition.

Principle of Steam Distillation

Steam distillation is an extraction technique used to separate temperature-sensitive materials that are immiscible with water. The process involves passing steam through the plant material, which causes the plant's cell walls to rupture and release the volatile essential oils.[3] The steam, now carrying the essential oil vapors, is then directed to a condenser, where it cools and liquefies. The resulting condensate, a mixture of essential oil and water (hydrosol), is collected in a separator, where the oil, being less dense and immiscible with water, forms a distinct layer and can be easily separated.

Experimental Protocol

This protocol outlines the laboratory-scale steam distillation for the extraction of this compound from Thymus vulgaris.

1. Materials and Equipment

  • Plant Material: Dried aerial parts (leaves and flowering tops) of Thymus vulgaris.

  • Reagents: Distilled water, anhydrous sodium sulfate.

  • Equipment:

    • Steam distillation apparatus (including a boiling flask, biomass flask, Claisen adapter, still head, condenser, and receiving flask/separatory funnel)[4][5]

    • Heating mantle or hot plate[4]

    • Grinder or mill

    • Laboratory balance

    • Graduated cylinders

    • Beakers

    • Separatory funnel

    • Glass storage vials

2. Plant Material Preparation

  • Ensure the Thymus vulgaris plant material is free from foreign matter.

  • Dry the aerial parts of the plant, either in the open air at room temperature or using a suitable dryer, to a constant weight.

  • Grind the dried plant material to a desired particle size. A smaller particle size increases the surface area for extraction, which can improve the yield.[3] However, excessively fine powder may impede steam flow.

3. Steam Distillation Procedure

  • Apparatus Setup:

    • Assemble the steam distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.[4][5]

    • Fill the boiling flask with distilled water to about two-thirds of its capacity.[4]

    • Place a known quantity of the ground Thymus vulgaris material into the biomass flask. Do not pack the flask too tightly to allow for even steam penetration.[5]

  • Distillation:

    • Heat the water in the boiling flask to generate steam. The steam will pass through the plant material in the biomass flask.[3]

    • The steam flow rate should be controlled to ensure a steady distillation process.

    • The mixture of steam and volatile essential oil will rise and pass into the condenser.

    • Cold water circulating through the condenser will cool the vapor, causing it to condense back into a liquid.[3]

  • Collection:

    • Collect the distillate, which consists of the essential oil and hydrosol, in the receiving flask or separatory funnel.[3]

    • Continue the distillation for a predetermined time. Research suggests that distillation times beyond 3 hours may not significantly increase the yield.[3] An optimal time is often found to be around 150 minutes.

  • Separation and Drying:

    • Allow the distillate to stand so that the essential oil and water layers can fully separate. The essential oil will typically form the upper layer.

    • Carefully separate the essential oil from the hydrosol using a separatory funnel.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the purified essential oil in a sealed, dark glass vial at 4°C for further analysis.[6]

Data Presentation

The yield and composition of the essential oil extracted from Thymus vulgaris can vary depending on several factors, including the plant's geographical origin, harvest time, and the specific extraction parameters used.

Table 1: Essential Oil Yield and this compound Content from Thymus vulgaris

Plant Material SourceDistillation MethodEssential Oil Yield (% w/w)This compound Content (%)Other Major ComponentsReference
RomaniaSteam Distillation1.2547.59p-cymene (8.41), γ-terpinene (30.90)[7]
Northern ItalyHydrodistillationNot specified46.2γ-terpinene (14.1), p-cymene (9.9)[1]
SlovakiaSteam DistillationNot specified48.1p-cymene (11.7), 1,8-cineole (6.7), γ-terpinene (6.1)[8]
AlbaniaSteam DistillationNot specified21.38 - 60.15p-cymene (7.76 - 43.75), γ-terpinene (4.20 - 27.62)[9]
SpainSteam DistillationNot specified49.22 - 51.28p-cymene (17.69 - 19.70), γ-terpinene (9.50 - 9.99)[10]
Ethiopia (T. schimperi)Steam Distillation1.18 - 2.1263.20p-cymene (11.11), Carvacrol (8.62)
Central ItalySteam Distillation0.47 - 1.249.87 - 51.26γ-terpinene, p-cymene[11]

Table 2: Effect of Extraction Parameters on Essential Oil Yield (Thymus schimperi)

Extraction Time (minutes)Particle Size (mm)Essential Oil Yield (%)
6021.18
1500.52.12

Data from a study on Thymus schimperi, a species closely related to Thymus vulgaris, demonstrating the impact of process parameters.

Visualizations

Experimental Workflow Diagram

SteamDistillationWorkflow cluster_preparation Plant Material Preparation cluster_distillation Steam Distillation cluster_separation Separation & Purification plant_material Thymus vulgaris (Aerial Parts) drying Drying plant_material->drying grinding Grinding drying->grinding biomass_flask Biomass Flask (Ground Thyme) grinding->biomass_flask boiling_flask Boiling Flask (Water -> Steam) boiling_flask->biomass_flask Steam condenser Condenser biomass_flask->condenser Steam + Essential Oil Vapor receiver Receiving Flask condenser->receiver Liquid Distillate separation Separatory Funnel receiver->separation drying_agent Drying (Anhydrous Na2SO4) separation->drying_agent Essential Oil hydrosol hydrosol separation->hydrosol Hydrosol (Aqueous Layer) final_product Purified this compound-rich Essential Oil drying_agent->final_product ThymolChemicalContext thymus_vulgaris Thymus vulgaris Essential Oil This compound This compound (Major Component) thymus_vulgaris->this compound pcymene p-Cymene thymus_vulgaris->pcymene gterpinene γ-Terpinene thymus_vulgaris->gterpinene carvacrol Carvacrol thymus_vulgaris->carvacrol linalool Linalool thymus_vulgaris->linalool other_terpenes Other Terpenes thymus_vulgaris->other_terpenes

References

High-Purity Thymol Isolation via Solvent Extraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of high-purity thymol from plant sources using various solvent extraction methods. The information is intended to guide researchers, scientists, and professionals in the field of drug development in selecting and implementing effective this compound purification strategies.

Introduction to this compound and Extraction Principles

This compound (2-isopropyl-5-methylphenol) is a naturally occurring monoterpenoid phenol found in the essential oils of various plants, most notably from the Lamiaceae family, such as Thymus vulgaris (thyme) and Trachyspermum ammi (ajwain).[1][2][3] It exhibits a wide range of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and antiseptic activities, making it a valuable compound in the pharmaceutical, food, and cosmetic industries.[1][2][4]

The isolation of high-purity this compound is crucial for its application in drug development and other specialized fields. Solvent extraction is a widely employed technique for this purpose, leveraging the principle of "like dissolves like."[5] this compound, being a phenolic compound, is slightly soluble in water but highly soluble in organic solvents.[1][3] The choice of solvent and extraction method significantly impacts the yield, purity, and overall efficiency of the isolation process.

Solvent Extraction Methodologies

Several solvent extraction techniques can be utilized for the isolation of this compound, ranging from conventional methods to more advanced, greener alternatives.

Conventional Solvent Extraction

This traditional method involves the direct contact of the plant material with an organic solvent to dissolve the target compounds.

Experimental Protocol:

  • Preparation of Plant Material: Dry the plant material (e.g., thyme leaves, ajwain seeds) and grind it into a fine powder to increase the surface area for efficient solvent penetration.[5]

  • Extraction:

    • Mix the ground plant material with a selected organic solvent (e.g., ethanol, methanol, hexane, or acetone) in a suitable vessel.[5]

    • Agitate the mixture for a defined period at room temperature or with gentle heating to enhance extraction efficiency.[5]

  • Filtration: Separate the solid plant residue from the liquid extract by filtration.[5]

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure, typically using a rotary evaporator, to obtain a concentrated this compound-rich extract.[5]

  • Purification: The crude extract can be further purified using techniques like chromatography to isolate high-purity this compound.[5]

Pressurized Liquid Extraction (PLE)

PLE, also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance the extraction efficiency and reduce solvent consumption.

Experimental Protocol:

  • Sample Preparation: Mix the dried and ground plant material with a dispersing agent (e.g., diatomaceous earth) and pack it into the extraction cell.

  • Extraction Parameters:

    • Set the desired extraction temperature (e.g., 60°C, 130°C, 200°C) and pressure.[6]

    • Select a suitable "green" solvent such as ethanol, ethyl lactate, or limonene.[2][6]

  • Extraction Cycle:

    • The system automatically pumps the heated and pressurized solvent through the extraction cell.

    • The extract is collected in a vial. Multiple extraction cycles can be performed to ensure complete recovery.

  • Solvent Removal and Purification: Follow the same procedures as in conventional solvent extraction to obtain pure this compound.

Purification of this compound from Essential Oil

For starting materials that are already in the form of essential oils, a purification step is necessary to isolate this compound from other volatile components.

Hot Water Method Protocol:

  • Alkaline Treatment: To 1 mL of essential oil, add 0.5 mL of 0.1 M NaOH solution to form an alkaline solution (pH ~13).[7]

  • Hot Water Wash: Add 2 mL of boiling distilled water (100°C) and mix vigorously for 2 minutes using a vortex shaker.[7]

  • Phase Separation: Allow the mixture to stand, leading to the formation of two phases. Separate the oily phase.[8]

  • Neutralization: Adjust the pH of the aqueous phase to 7 with 2 M HCl.[7][8]

  • Solvent Extraction: Add 2 mL of n-hexane and shake to dissolve the precipitated this compound.[7][8]

  • Isolation: Separate the n-hexane phase containing the dissolved this compound and evaporate the solvent to obtain pure this compound crystals.[7][8]

Microwave-Assisted Method Protocol:

  • Reaction Mixture: In a two-necked flask, combine 1 mL of essential oil with 4 mL of distilled water and 0.5 mL of 0.1 M NaOH.[7]

  • Microwave Irradiation: Place the flask in a microwave and heat at 50°C with a power of 400 W for 5 minutes.[7]

  • Phase Separation and Neutralization: Follow steps 3 and 4 from the Hot Water Method protocol.

  • Solvent Extraction and Isolation: Follow steps 5 and 6 from the Hot Water Method protocol to recover pure this compound.[7]

Data Presentation: Comparison of Extraction Methods and Solvents

The selection of an appropriate solvent is critical for maximizing the yield and purity of the extracted this compound. The following tables summarize quantitative data from various studies.

Table 1: this compound Recovery from Thymus vulgaris using Pressurized Liquid Extraction (PLE) with Different Solvents and Temperatures. [6]

SolventTemperature (°C)Extraction Yield (mg/g of plant)This compound Recovery (mg/g of plant)This compound Concentration in Extract (mg/g of extract)
Ethyl Lactate60128.39.775.6
130203.410.350.6
200269.410.237.9
Ethanol60114.77.464.5
130168.110.864.2
200227.19.943.6
Limonene60105.79.993.7
130158.210.365.1
200225.88.939.4

Table 2: Comparison of this compound Purification Yield and Purity from Thymus vulgaris Essential Oil. [4][8]

Plant PartPurification MethodYield of this compound (%)Purity of this compound (%)
LeavesHot Water-91.36
Microwave91.2795.27
Aerial PartsHot Water--
Microwave--

Table 3: Yield of Essential Oil and this compound Content from Ajwain Seeds using Different Solvents. [9]

SolventEssential Oil Yield (%)This compound Content in Oil (%)
Petroleum Ether-75.831
n-Hexane and Petroleum Ether (combination)3.271.372

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described extraction and purification protocols.

Solvent_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_isolation Isolation & Purification plant_material Plant Material (e.g., Thyme, Ajwain) grinding Drying and Grinding plant_material->grinding mixing Mixing with Solvent grinding->mixing agitation Agitation mixing->agitation filtration Filtration agitation->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract purification Chromatographic Purification crude_extract->purification pure_this compound High-Purity this compound purification->pure_this compound

Caption: General workflow for conventional solvent extraction of this compound.

Thymol_Purification_Workflow start Essential Oil alkaline Alkaline Treatment (NaOH) start->alkaline wash Hot Water Wash or Microwave Heating alkaline->wash phase_sep Phase Separation wash->phase_sep neutralize Neutralization (HCl) phase_sep->neutralize extract Solvent Extraction (n-Hexane) neutralize->extract evaporate Solvent Evaporation extract->evaporate finish Pure this compound Crystals evaporate->finish

Caption: Workflow for the purification of this compound from essential oil.

Conclusion

The choice of solvent extraction method for isolating high-purity this compound depends on several factors, including the starting plant material, desired yield and purity, available equipment, and environmental considerations. Conventional solvent extraction is a straightforward method, while Pressurized Liquid Extraction offers a more efficient and "greener" alternative. For the purification of this compound from essential oils, both hot water and microwave-assisted methods followed by solvent extraction have proven to be effective. The provided protocols and data serve as a valuable resource for developing and optimizing this compound isolation processes for research and drug development applications.

References

Application Note: Assessing Thymol's Effect on Bacterial Membrane Integrity Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymol, a natural monoterpenoid phenol found in thyme oil, has demonstrated significant antimicrobial properties against a broad spectrum of bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death.[1][2][3] Flow cytometry, a powerful technique for single-cell analysis, offers a rapid and quantitative method to assess this membrane damage. By utilizing fluorescent dyes such as SYTO 9 and propidium iodide (PI), researchers can differentiate between live bacteria with intact membranes and dead or membrane-compromised bacteria. This application note provides a detailed protocol for using flow cytometry to evaluate the effect of this compound on bacterial membrane integrity.

Principle of the Assay

This method employs a dual-staining strategy with SYTO 9 and propidium iodide.

  • SYTO 9: A green-fluorescent nucleic acid stain that can permeate the membranes of both live and dead bacteria, staining all cells in a population.

  • Propidium Iodide (PI): A red-fluorescent nucleic acid stain that is excluded by the intact membranes of live cells. It can only enter cells with compromised membranes, where it intercalates with DNA.

When both dyes are used, live bacteria with intact membranes fluoresce green, while bacteria with damaged membranes fluoresce red. Flow cytometry can then be used to quantify the number of cells in each population, providing a robust measure of this compound's impact on membrane integrity.

Data Presentation

The following tables summarize the quantitative effects of this compound on bacterial membrane integrity and its minimum inhibitory concentrations (MIC) as reported in various studies.

Table 1: Effect of this compound on Bacterial Membrane Integrity

BacteriumThis compound Concentration (µg/mL)Exposure Time% Membrane DamageReference
Staphylococcus aureus5006 hours7.82% (compared to 0.26% in control)[1]
Staphylococcus aureus300Not SpecifiedSignificant membrane damage observed[1]
Salmonella enterica256 (MIC)10 minutesSignificant release of cellular materials[4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

BacteriumMIC (µg/mL)Reference
Salmonella typhimurium150[1]
Escherichia coli180[1]
Staphylococcus aureus310[1]
Salmonella serotypes256[4][5]
Actinobacillus pleuropneumoniae31.25

Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on bacterial membrane integrity using flow cytometry.

Materials
  • Bacterial culture of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., in ethanol or DMSO)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or individual SYTO 9 and propidium iodide stains)

  • Flow cytometer with a 488 nm laser

  • Microcentrifuge tubes

  • 96-well plates (optional, for high-throughput analysis)

Protocol

1. Bacterial Culture Preparation

  • Inoculate a single colony of the desired bacterium into 5 mL of TSB.

  • Incubate overnight at 37°C with shaking (e.g., 200 rpm).

  • The following day, dilute the overnight culture in fresh TSB and grow to the mid-logarithmic phase (typically an OD₆₀₀ of 0.4-0.6).

  • Harvest the bacterial cells by centrifugation at 5000 x g for 10 minutes.

  • Wash the cell pellet twice with sterile PBS.

  • Resuspend the pellet in PBS to a final concentration of approximately 1 x 10⁶ cells/mL.

2. This compound Treatment

  • Prepare serial dilutions of this compound in PBS from the stock solution to achieve the desired final concentrations for treatment. Include a vehicle control (the same concentration of solvent used to dissolve this compound, e.g., ethanol).

  • Add the this compound dilutions to the bacterial suspension.

  • Incubate the bacteria with this compound for the desired period (e.g., 1, 2, 4, 6 hours) at 37°C.

3. Staining

  • Prepare the SYTO 9 and propidium iodide staining solution according to the manufacturer's instructions. A common final concentration is 5 µM for SYTO 9 and 30 µM for PI.

  • At the end of the this compound incubation period, add the staining solution to each bacterial sample.

  • Incubate in the dark at room temperature for 15 minutes.

4. Flow Cytometry Analysis

  • Set up the flow cytometer with a 488 nm excitation laser.

  • Collect green fluorescence (for SYTO 9) in the FL1 channel (e.g., 530/30 nm bandpass filter) and red fluorescence (for PI) in the FL3 channel (e.g., >670 nm longpass filter).

  • Run unstained and single-stained (SYTO 9 only and PI only) controls to set the appropriate voltages and compensation.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-50,000 events) for statistical analysis.

  • Analyze the data using appropriate software. Gate the bacterial population based on forward and side scatter.

  • Create a dot plot of green fluorescence (FL1) versus red fluorescence (FL3) to distinguish between live (green) and membrane-compromised (red) bacterial populations.

Visualizations

Experimental Workflow

G cluster_prep Bacterial Preparation cluster_treatment This compound Treatment cluster_staining Staining cluster_analysis Analysis Culture Overnight Bacterial Culture Growth Growth to Mid-Log Phase Culture->Growth Harvest Harvest and Wash Cells Growth->Harvest Resuspend Resuspend in PBS Harvest->Resuspend Treatment Incubate with this compound Resuspend->Treatment Stain Add SYTO 9 and PI Treatment->Stain Incubate Incubate in Dark Stain->Incubate FCM Flow Cytometry Acquisition Incubate->FCM Data Data Analysis FCM->Data

Caption: Experimental workflow for assessing this compound's effect on bacterial membrane integrity.

Mechanism of this compound Action

G cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption p1 P p2 P p3 P p4 P p5 P p6 P This compound This compound Disruption Increased Permeability This compound->Disruption Leakage Leakage of Intracellular Components (ions, ATP) Disruption->Leakage Death Cell Death Leakage->Death

Caption: this compound disrupts the bacterial membrane, leading to leakage and cell death.

References

Application of Thymol in Developing Novel Food Preservation Techniques: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymol, a natural monoterpenoid phenol found predominantly in the essential oil of thyme (Thymus vulgaris), has garnered significant attention as a potent antimicrobial and antioxidant agent for food preservation.[1][2][3] Its classification as a "Generally Recognized as a Safe" (GRAS) substance by the U.S. Food and Drug Administration facilitates its application in food systems.[4] this compound's dual functionality not only extends the shelf-life and maintains the quality of perishable foods but also aligns with the growing consumer demand for natural alternatives to synthetic preservatives.[1][5] This document provides a comprehensive overview of this compound's mechanisms, applications, and detailed protocols for its use in developing advanced food preservation technologies.

Mechanisms of Action

This compound exerts its preservative effects through two primary mechanisms: antimicrobial activity and antioxidant activity.

Antimicrobial Mechanism

This compound exhibits broad-spectrum activity against a wide range of foodborne pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] Its primary mode of action involves the disruption of the microbial cell membrane.[1][8] As a hydrophobic molecule, this compound partitions into the lipid bilayer of the cytoplasmic membrane, altering its structure and increasing its permeability.[8][9] This leads to the leakage of essential intracellular components, such as ions and ATP, disruption of the proton motive force, and inhibition of cellular metabolic processes, ultimately resulting in cell death.[7][10]

cluster_this compound This compound Action cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Interior This compound This compound Membrane Outer Layer Lipid Bilayer Inner Layer This compound->Membrane:p2 Partitions into Lipid Bilayer Leakage Leakage of Intracellular Components Membrane:p2->Leakage Increases Permeability Cytoplasm Cytoplasm ATP ATP ATP->Leakage Ions Ions (K+, H+) Ions->Leakage Death Cell Death Leakage->Death Inhibits Metabolism, Disrupts Gradients

Caption: Antimicrobial mechanism of this compound on a bacterial cell. (Max Width: 760px)
Antioxidant Mechanism

Lipid oxidation is a major cause of food spoilage, leading to rancidity and the degradation of nutrients and sensory qualities. This compound's phenolic structure, specifically the hydroxyl group on the aromatic ring, enables it to act as a potent antioxidant.[11] It can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reactions.[12] Additionally, this compound has been shown to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase and to chelate metal ions that can catalyze oxidative reactions.[1]

This compound This compound (TH-OH) Termination Termination This compound->Termination Donates H+ FreeRadical Free Radical (R•) FreeRadical->Termination Accepts H+ NeutralizedRadical Neutralized Molecule (RH) ThymolRadical This compound Radical (TH-O•) (Stable/Non-reactive) ChainReaction Oxidative Chain Reaction ThymolRadical->ChainReaction Prevents Propagation ChainReaction->FreeRadical Propagates Termination->NeutralizedRadical Termination->ThymolRadical

Caption: Antioxidant mechanism of this compound via free radical scavenging. (Max Width: 760px)

Quantitative Data Summary

The efficacy of this compound as a preservative is concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Antimicrobial Activity of this compound
MicroorganismTest SystemMIC (ppm or µg/mL)MBC (ppm or µg/mL)Reference(s)
Escherichia coliBroth Dilution250 - 500>500[13][14]
Staphylococcus aureusBroth Dilution125 - 250250 - 500[13][15]
Salmonella TyphimuriumBroth Dilution200 - 400400 - 800[16][17]
Listeria monocytogenesBroth Dilution150 - 300300 - 600[8][13]
Bacillus subtilisAgar Dilution200-[6]
Candida albicansAgar Dilution250-[6]
Botrytis cinereaSpontaneous Emulsification110-[18]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Values can vary based on strain, medium, and experimental conditions.

Table 2: Antioxidant Activity of this compound
AssayTest SystemIC₅₀ (µg/mL)Activity MeasurementReference(s)
DPPH Radical ScavengingEthanolic solution0.538 ± 0.02IC₅₀[19]
Hydrogen Peroxide ScavengingAqueous solution0.39 ± 0.09IC₅₀[19]
FRAPMethanolic solution-1.84 ± 0.03 TEAC[20]
CUPRACMethanolic solution-2.15 ± 0.04 TEAC[20]
Peroxide Value (PV) in FeedPoultry Feed Mash-Significant reduction vs. control[21]

IC₅₀: Half maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl; FRAP: Ferric Reducing Antioxidant Power; CUPRAC: Cupric Ion Reducing Antioxidant Capacity; TEAC: Trolox Equivalent Antioxidant Capacity.

Novel Food Preservation Applications & Protocols

This compound can be incorporated into foods using various advanced techniques to enhance its efficacy and minimize sensory impact.

Application: Active Food Packaging

This compound can be incorporated into polymer films to create active packaging systems.[5][22] The this compound slowly migrates from the packaging material into the food headspace or onto the food surface, providing continuous antimicrobial and antioxidant protection.[22][23] This approach is effective for preserving products like bread, strawberries, and meat.[7][22][24]

  • Polymer Solution Preparation: Dissolve a biodegradable polymer (e.g., Poly(vinyl alcohol) - PVA, polylactic acid - PLA) in a suitable solvent (e.g., distilled water for PVA, chloroform for PLA) to a final concentration of 5-10% (w/v) with constant stirring at 60-80°C until fully dissolved.

  • This compound Incorporation: Cool the polymer solution to room temperature. Add this compound to the solution at a desired concentration (e.g., 1-5% w/w based on polymer weight) and stir vigorously for 30-60 minutes to ensure homogeneous dispersion.

  • Casting: Pour a specific volume of the film-forming solution onto a level, non-stick surface (e.g., a glass Petri dish or Teflon plate).

  • Drying: Allow the solvent to evaporate in a fume hood or a ventilated oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours, or until a solid, peelable film is formed.

  • Conditioning: Store the resulting films in a desiccator at a controlled relative humidity (e.g., 50%) for at least 48 hours before characterization and use.

Application: this compound-Loaded Nanoemulsions

Due to its low water solubility, incorporating this compound into aqueous food systems can be challenging.[10] Nanoemulsions, which are colloidal dispersions of oil droplets in water with droplet sizes typically below 200 nm, can overcome this limitation.[25] Encapsulating this compound in nanoemulsions improves its stability, dispersibility, and antimicrobial activity, making it suitable for edible coatings on fruits, vegetables, and meat products.[18][24][25]

  • Phase Preparation:

    • Oil Phase: Mix this compound (e.g., 30% w/w) with a carrier oil such as corn oil or medium-chain triglycerides (MCT) (e.g., 70% w/w).[25]

    • Aqueous Phase: Prepare a solution of a food-grade surfactant (e.g., Tween 80) in deionized water at a concentration of 1-5% (w/v).

  • Pre-emulsification: Add the oil phase to the aqueous phase dropwise while stirring at high speed (e.g., 1000-2000 rpm) using a magnetic stirrer for 15-30 minutes to form a coarse emulsion.

  • Homogenization (Ultrasonication): Submerge the probe of a high-power ultrasonicator into the coarse emulsion.[25][26] Apply ultrasonic energy (e.g., 20 kHz, 400W) for 5-15 minutes. Maintain the temperature of the sample below 40°C using an ice bath to prevent this compound degradation.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). A stable nanoemulsion will typically have a particle size <200 nm and a low PDI (<0.3).

  • Application: The nanoemulsion can be diluted and incorporated into coating formulations (e.g., with chitosan or gelatin) or applied directly to food surfaces by dipping or spraying.[18][25]

cluster_prep Phase Preparation cluster_emulsify Emulsification Process cluster_final Final Product & Application OilPhase 1. Prepare Oil Phase (this compound + Carrier Oil) CoarseEmulsion 3. Mix Phases (High-Speed Stirring) OilPhase->CoarseEmulsion AqPhase 2. Prepare Aqueous Phase (Water + Surfactant) AqPhase->CoarseEmulsion Ultrasonication 4. Apply High-Energy (Ultrasonication) CoarseEmulsion->Ultrasonication Forms coarse emulsion Nanoemulsion 5. This compound Nanoemulsion (Stable Dispersion) Ultrasonication->Nanoemulsion Reduces droplet size Application 6. Apply to Food (Coating, Dipping) Nanoemulsion->Application

Caption: Experimental workflow for this compound nanoemulsion preparation. (Max Width: 760px)

Quality Control and Efficacy Testing Protocols

Protocol: Determination of Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations

This protocol uses the broth microdilution method to quantify this compound's antimicrobial activity.[13][27]

  • Preparation of this compound Stock: Prepare a concentrated stock solution of this compound (e.g., 10,000 ppm) in a suitable solvent (e.g., 5% ethanol or DMSO) and sterilize by filtration (0.22 µm filter).

  • Microplate Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution process across the plate to achieve a range of concentrations (e.g., 1000 ppm to ~8 ppm). Discard 100 µL from the last well.

  • Inoculum Preparation: Culture the target microorganism overnight. Dilute the culture in fresh broth to match the 0.5 McFarland turbidity standard, then further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared bacterial suspension to each well. Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[27]

  • MBC Determination: To determine the MBC, take a 10 µL aliquot from each well showing no visible growth and plate it onto a fresh agar plate. Incubate for 24 hours. The MBC is the lowest concentration that results in no colony formation.

Start Start PrepPlate 1. Prepare 96-well plate with broth Start->PrepPlate SerialDilute 2. Perform 2-fold serial dilution of this compound PrepPlate->SerialDilute Inoculate 3. Inoculate wells with bacterial suspension SerialDilute->Inoculate Incubate 4. Incubate plate (37°C, 24h) Inoculate->Incubate ReadMIC 5. Read MIC (No visible growth) Incubate->ReadMIC PlateMBC 6. Plate from clear wells onto agar ReadMIC->PlateMBC IncubateAgar 7. Incubate agar plates (37°C, 24h) PlateMBC->IncubateAgar ReadMBC 8. Read MBC (No colony growth) IncubateAgar->ReadMBC End End ReadMBC->End

Caption: Workflow for determining MIC and MBC of this compound. (Max Width: 760px)
Protocol: Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the ability of this compound to scavenge the stable DPPH free radical.[19][20]

  • Reagent Preparation:

    • This compound Solutions: Prepare a series of this compound dilutions (e.g., 0.05 to 0.6 µg/mL) in methanol or ethanol.[19]

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.

  • Reaction Mixture: In a microplate well or cuvette, mix 100 µL of each this compound dilution with 100 µL of the DPPH solution.

  • Control: Prepare a control sample containing 100 µL of the solvent (methanol) and 100 µL of the DPPH solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. The scavenging of the DPPH radical is indicated by a color change from violet to yellow.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the this compound sample.

  • IC₅₀ Determination: Plot the % inhibition against the this compound concentration. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from the graph.

Conclusion and Future Directions

This compound stands out as a versatile and effective natural compound for food preservation.[1] Its well-documented antimicrobial and antioxidant properties make it a viable alternative to synthetic additives.[2] Novel delivery systems like active packaging and nanoemulsions are overcoming previous limitations related to solubility and sensory impact, broadening its applicability in the food industry.[3][5][10] Future research should focus on optimizing these delivery systems, exploring synergistic combinations with other natural preservatives,[9][16] and conducting comprehensive sensory analyses to ensure consumer acceptance of this compound-preserved food products.

References

Application Note: Quantification of Thymol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thymol (2-isopropyl-5-methylphenol) is a naturally occurring phenolic monoterpene and a major constituent of essential oils from plants like Thymus vulgaris (thyme).[1] It is widely utilized in pharmaceutical, food, and cosmetic industries for its significant antimicrobial, antioxidant, and anti-inflammatory properties.[2] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies.

Gas chromatography-mass spectrometry (GC-MS) is a premier analytical technique for the determination of this compound.[3][4] Its high chromatographic resolution effectively separates this compound from complex matrices, while mass spectrometry provides definitive identification and sensitive quantification, making it an ideal method for diverse sample types including biological fluids, plant extracts, and pharmaceutical products.[3][5]

Principle of the Method

The quantification of this compound by GC-MS involves three primary stages. First, the sample is prepared to extract this compound and introduce it into the instrument. Volatile and semi-volatile compounds like this compound are then separated in the gas chromatograph based on their boiling points and interaction with a capillary column.[6] As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are sorted by their mass-to-charge ratio (m/z) in a mass analyzer. For enhanced sensitivity and specificity, the analysis is often performed in Selected Ion Monitoring (SIM) mode, where the detector only monitors specific ions characteristic of this compound, such as m/z 150 and 163.[1] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocols

This section details protocols for this compound quantification in various matrices. The instrumental conditions can be adapted based on the specific instrumentation available.

Protocol 1: this compound Quantification in Plasma via HS-SPME

This protocol is adapted for the analysis of this compound in biological fluids like plasma, utilizing headspace solid-phase microextraction (HS-SPME) for sample preparation.[1]

a) Materials and Reagents

  • This compound standard

  • Propofol (Internal Standard)

  • Sodium Chloride (NaCl)

  • Methanol

  • Deionized Water

  • Polydimethylsiloxane-divinylbenzene (PDMS/DVB) SPME fiber

b) Sample Preparation [1]

  • In a headspace vial, dilute 1 mL of plasma with 9 mL of deionized water.

  • Add 1.5 g of NaCl to facilitate the release of volatile compounds.

  • Spike with internal standard (e.g., propofol).

  • Seal the vial and pre-heat the sample at 90°C for 5 minutes with stirring (540 rpm).

  • Expose the PDMS/DVB SPME fiber to the headspace of the sample for 40 minutes under the same temperature and agitation conditions to allow for analyte adsorption.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

c) Standard Preparation Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 0.25 to 75.0 ng/mL) and the internal standard.[1] Process these standards using the same HS-SPME procedure as the samples.

Protocol 2: this compound Quantification in Plant Extracts and Syrups via LLE

This protocol is suitable for quantifying this compound in herbal extracts, essential oils, and pharmaceutical syrups using liquid-liquid extraction (LLE).

a) Materials and Reagents

  • This compound standard

  • Menthol (Internal Standard, optional)[7]

  • Methanol[8]

  • Chloroform[7]

  • Hexane

  • Anhydrous Sodium Sulfate

  • Whatman No. 41 filter paper[8]

b) Sample Preparation (Syrups) [7]

  • Transfer a known volume of syrup into a separatory funnel.

  • Perform an extraction using two portions of chloroform (10 mL each).

  • Combine the chloroform extracts.

  • Add a known concentration of internal standard (e.g., menthol).

  • Adjust the final volume and inject into the GC-MS.

c) Sample Preparation (Plant Material) [8][9]

  • Extract a known weight of powdered, dried plant material (e.g., 5 g) with methanol (e.g., 3 x 100 mL) via maceration or Soxhlet extraction.[8][9]

  • Filter the extract through Whatman filter paper.[8]

  • Evaporate the solvent using a rotary evaporator at 40°C.[8]

  • Reconstitute the concentrated extract in a known volume of a suitable solvent (e.g., methanol or hexane) for GC-MS analysis.[8]

  • Dilute the sample (e.g., 1/100, v/v) before injection.[9]

d) Standard Preparation Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., chloroform or hexane).[7] Create a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.[5]

GC-MS Instrumental Conditions

The following table summarizes typical GC-MS parameters used for this compound analysis.

ParameterSetting 1 (for Plasma)[1]Setting 2 (for Extracts)[9]Setting 3 (General Purpose)[7]
GC System Shimadzu QP2010 or equivalentPerkin Elmer Clarus 500 or equivalentAgilent GC or equivalent
Column EN-5 MS (30m x 0.25mm x 0.25µm)VF-5 MS (30m x 0.25mm x 0.25µm)TRB-5-625 (60m x 0.25mm x 0.25µm)
Carrier Gas HeliumHeliumNitrogen
Flow Rate 1.4 mL/min1.0 mL/min0.6 mL/min
Injector Mode Splitless (1.5 min)Split (120:1)Split (0.5:10)
Injector Temp. 250°C290°C290°C
Oven Program 60°C, ramp 6°C/min to 160°C, then 20°C/min to 250°C (hold 4 min)50°C, ramp 3°C/min to 150°C (hold 10 min), then 10°C/min to 300°C185°C (hold 1 min), ramp 5°C/min to 235°C (hold 5 min)
MS System QuadrupoleQuadrupole- (FID used in source)
Ionization Mode Electron Impact (EI), 70 eVElectron Impact (EI), 70 eV-
Ion Source Temp. 250°C220°C (Transfer Line)-
Acquisition Mode Selected Ion Monitoring (SIM)Full Scan / SIM-
Ions Monitored m/z 150, 163 (this compound); 163, 178 (Propofol IS)--

Data and Results Summary

The developed GC-MS methods for this compound quantification have been validated according to various guidelines, demonstrating their reliability. The table below summarizes key quantitative performance data from multiple studies.

Validation ParameterResultMatrix / MethodReference
Linearity Range 0.25 - 75.0 ng/mLCattle Plasma / HS-SPME[1]
3.5 - 70.0 µg/mLWater / USA-DLLME[4]
80 - 400 µg/mLPharmaceutical Syrup / LLE[5]
Correlation Coeff. (R²) ≥ 0.998Essential Oils[10]
0.9981Thyme Syrup[5]
0.9997Tachyspermum ammi Fruit[11]
Limit of Detection (LOD) 0.95 µg/mLWater / USA-DLLME[4]
0.015 µg/mLThymus serpyllum Oil[12]
0.0124 µg/mLPharmaceutical Products[13]
Limit of Quantification (LOQ) 3.16 µg/mLWater / USA-DLLME[4]
0.05 µg/mLThymus serpyllum Oil[12]
0.25 mg/kgBeeswax[13]
Accuracy (% Recovery) 80.23 - 115.41%Essential Oils[10]
98.1%Thymus serpyllum Oil[12]
101.13%Mouthwash[13]
Precision (% RSD) Intra-day: ≤ 12.03%Essential Oils[10]
Inter-day: ≤ 11.34%Essential Oils[10]
Intra-day: < 3.6%Thymus serpyllum Oil[12]
Inter-day: < 1.8%Thymus serpyllum Oil[12]

Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Plasma, Plant, etc.) Prep Extraction / Cleanup (LLE, SPME, etc.) Sample->Prep Deriv Concentration & Reconstitution Prep->Deriv GC_Inject GC Injection Deriv->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ion Ionization (EI) GC_Sep->MS_Ion MS_Analyze Mass Analysis (SIM/Scan) MS_Ion->MS_Analyze Detect Detection MS_Analyze->Detect Data Data Acquisition (Chromatogram) Detect->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Result (Concentration) Quant->Result

Caption: General workflow for this compound quantification by GC-MS.

Conclusion

Gas chromatography-mass spectrometry provides a robust, sensitive, and specific platform for the quantitative analysis of this compound in a wide array of matrices. The selection of an appropriate sample preparation technique, such as HS-SPME for biological fluids or liquid-liquid extraction for herbal formulations, is critical for achieving accurate and precise results. The validated methods demonstrate excellent linearity, low detection limits, and high accuracy, confirming that GC-MS is a highly suitable and reliable technique for both research and quality control applications in the pharmaceutical and natural product industries.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Thymol Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of thymol against a range of pathogenic bacteria. The information is intended to guide researchers in the accurate assessment of this compound's antibacterial efficacy.

Introduction

This compound, a natural monoterpenoid phenol found in the essential oils of plants like thyme, is a well-documented antimicrobial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and ultimately, cell death.[3][4][5] this compound's lipophilic nature allows it to partition into the bacterial cytoplasmic membrane, altering its fluidity and permeability.[4] This disruption also leads to a depolarization of the membrane potential.[5][6] Furthermore, this compound has been shown to interfere with cellular energy metabolism, including ATP synthesis.[7]

The Minimum Inhibitory Concentration (MIC) is a fundamental parameter in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10] Determination of the MIC is crucial for evaluating the potency of new antimicrobial compounds, monitoring antimicrobial resistance, and establishing effective concentrations for therapeutic or preservative applications.[8][11] The broth microdilution method is a widely accepted and commonly used technique for determining the MIC of antimicrobial agents.[12][13]

Data Presentation: MIC of this compound Against Pathogenic Bacteria

The following table summarizes the reported MIC values of this compound against various pathogenic bacteria. These values have been compiled from multiple studies to provide a comparative overview. It is important to note that MIC values can vary depending on the specific bacterial strain, the methodology used, and the experimental conditions.[14]

Pathogenic BacteriaGram StainMIC Range (µg/mL)References
Escherichia coliNegative175 - 5000[1][15][16][17]
Staphylococcus aureusPositive128 - 1000[15][18][19][20]
Pseudomonas aeruginosaNegative256 - >1000[18][21][22]
Salmonella TyphimuriumNegative150 - 750[15][23][24][25]
Salmonella serotypesNegative256[23][24]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.[9][12][26]

Materials:

  • This compound (analytical grade)

  • Appropriate solvent for this compound (e.g., ethanol, DMSO)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[27]

  • Sterile 96-well microtiter plates (round-bottom wells are recommended)[26]

  • Sterile petri dishes[26]

  • Multipipettor[26]

  • Spectrophotometer or microplate reader

  • Incubator set at 37°C[12]

  • Pure cultures of pathogenic bacteria

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a suitable solvent. Ensure complete dissolution.[26]

    • Further dilute the stock solution in MHB to achieve a starting concentration that is at least double the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, pick 3-4 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the this compound working solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[26]

    • Column 11 will serve as the positive control (bacterial growth without this compound), and column 12 will be the negative control (sterile broth only).[26]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.[26]

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 16-20 hours.[12]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[8][9] This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

MIC_Assay_Workflow prep_this compound Prepare this compound Stock Solution serial_dilution Perform 2-Fold Serial Dilution of this compound in 96-Well Plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Read Results: Visual Inspection & OD Measurement incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic

Figure 1. Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Thymol_Mechanism_of_Action This compound This compound bacterial_cell Bacterial Cell This compound->bacterial_cell Interacts with cell_membrane Cell Membrane Disruption This compound->cell_membrane atp_synthesis Inhibition of ATP Synthesis This compound->atp_synthesis membrane_permeability Increased Membrane Permeability cell_membrane->membrane_permeability membrane_potential Depolarization of Membrane Potential cell_membrane->membrane_potential leakage Leakage of Intracellular Components (Ions, ATP, etc.) membrane_permeability->leakage cell_death Bacterial Cell Death membrane_potential->cell_death leakage->cell_death atp_synthesis->cell_death

Figure 2. Proposed mechanism of antibacterial action of this compound.

References

Application Notes and Protocols for Thymol-Based Nanocapsules in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of thymol-based nanocapsules for targeted drug delivery. It includes detailed application notes, experimental protocols, and a summary of key quantitative data to facilitate research and development in this promising area. This compound, a natural compound with well-documented antimicrobial, anti-inflammatory, and anticancer properties, can be formulated into nanocapsules to enhance its therapeutic efficacy, improve bioavailability, and enable targeted delivery to specific tissues or cells.[1][2][3]

Application Notes

This compound-loaded nanocapsules have emerged as a versatile platform for various therapeutic applications. Their efficacy stems from the synergistic combination of this compound's intrinsic biological activities and the advantages conferred by nanoencapsulation, such as controlled release and improved stability.[2][4]

Antimicrobial Applications: this compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[5][6] Nanoencapsulation enhances this activity by increasing the interaction of this compound with microbial membranes and providing sustained release, which is particularly beneficial for treating persistent infections.[5] Chitosan-based nanocapsules loaded with this compound have shown significant efficacy against foodborne pathogens and in wound healing applications.[5][7]

Anti-inflammatory Therapy: Chronic inflammation is a hallmark of many diseases. This compound has been shown to modulate key inflammatory signaling pathways, including NF-κB, MAPK, and JAK/STAT, leading to a reduction in pro-inflammatory cytokines.[1][8] Nanocapsule formulations can deliver this compound directly to inflamed tissues, maximizing its local anti-inflammatory effects while minimizing systemic side effects. For instance, this compound-loaded nanostructured lipid carriers (NLCs) have demonstrated significant anti-inflammatory activity in mouse models of skin inflammation.[9]

Cancer Therapy: The anticancer potential of this compound is attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways in cancer cells.[2][3] However, its poor water solubility and bioavailability have limited its clinical application.[2][4] Encapsulating this compound in nanoparticles, such as liposomes and polymeric nanoparticles, can overcome these limitations, leading to enhanced antitumor effects in various cancer cell lines, including breast, lung, and colon cancer.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-based nanocapsules, providing a comparative overview of different formulations and their physicochemical properties.

Table 1: Physicochemical Properties of this compound-Loaded Nanocapsules

Nanocapsule TypePolymer/LipidMethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Loading Capacity (%)Reference
Polymeric NanocapsulesPoly(ε-caprolactone) (PCL)Nanoprecipitation195.7 ± 0.50.20 ± 0.01-20.6 ± 0.380.1 ± 0.197.9 ± 0.2[10]
Chitosan NanoparticlesChitosanIonic Gelation590--72.948.3[5]
Solid Lipid NanoparticlesGlycerol monostearateEmulsification and solvent evaporation---87-[11]
NanoliposomesPhosphatidylcholine----92-[11]
Bimetallic NanocomplexesCopper and Silver-144--90.47-[12][13]
Cationic Polymeric NanoparticlesEudragit RS30D-36.30 - 99.41-Positive56.58 - 68.97-[7]
Nanostructured Lipid CarriersNatural LipidsSonication107.7 ± 3.8--11.6 ± 2.989.1 ± 4.2-[9]
Chitosan NanoparticlesChitosanTwo-step (emulsion and ionic-linking)363.99--60.15-[14]

Table 2: In Vitro this compound Release from Nanocapsules

Nanocapsule TypeRelease MediumTime (h)Cumulative Release (%)Reference
Poly(ε-caprolactone) NanocapsulesNot specified2468.6 ± 2.3[10]
PLA-loaded NanoparticlesNot specified693[15]
Solid Lipid-Polymer Hybrid NanoparticlesNot specified650[10]
Chitosan-guar gum and Chitosan-pectin NanocapsulespH 7.4380[16]
Chitosan NanoparticlesNot specified4874.15[14]
Cationic Polymeric NanoparticlesNot specified24Sustained release[7]

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of this compound-loaded nanocapsules.

Protocol 1: Preparation of this compound-Loaded Poly(ε-caprolactone) (PCL) Nanocapsules by Nanoprecipitation

Materials:

  • Poly(ε-caprolactone) (PCL)

  • This compound

  • Sorbitan monostearate

  • Caprylic/capric triglyceride

  • Acetone

  • Ethanol

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Soybean lecithin

  • Polysorbate 80

  • Ultrapure water

Procedure:

  • Organic Phase Preparation: Dissolve this compound (0.06%), PCL (0.25%), sorbitan monostearate (0.10%), and caprylic/capric triglyceride (0.30%) in 25 mL of acetone.

  • Ethanolic Solution Preparation: In a separate vial, prepare an ethanolic solution containing HPβCD (0.60%) and soybean lecithin (0.08%) in 5 mL of ethanol.

  • Aqueous Phase Preparation: Prepare an aqueous solution of polysorbate 80 (0.10%) in 50 mL of ultrapure water.

  • Nanoprecipitation: Under moderate magnetic stirring, pour the organic phase into the aqueous phase.

  • Solvent Evaporation: Remove the acetone and ethanol by evaporation under reduced pressure at 40°C.

  • Final Volume Adjustment: Adjust the final volume to 10 mL with ultrapure water.

Reference: Adapted from[10].

Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation

Materials:

  • Chitosan (low molecular weight)

  • This compound

  • Sodium tripolyphosphate (TPP)

  • Tween 80

  • Acetic acid

  • Ultrapure water

Procedure:

  • Chitosan Solution Preparation: Prepare a chitosan solution (e.g., 5 mg/mL) by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.

  • This compound Emulsion Preparation: Prepare an oil-in-water emulsion by adding this compound (e.g., 1.2 mg/mL) to the chitosan solution containing an emulsifier like Tween 80. Homogenize the mixture.

  • Ionic Gelation: Add TPP solution (e.g., 1 mg/mL in ultrapure water) dropwise to the this compound-chitosan emulsion under constant magnetic stirring.

  • Nanoparticle Formation: Observe the formation of opalescent suspension, indicating the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium. Wash the nanoparticles with ultrapure water to remove any unreacted reagents.

  • Storage: Resuspend the purified nanoparticles in ultrapure water and store at 4°C.

Reference: Adapted from[5][14].

Protocol 3: Characterization of Nanocapsules

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the nanocapsule suspension in ultrapure water.

  • Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).

  • Perform measurements in triplicate at 25°C.

2. Encapsulation Efficiency (EE%) and Drug Content:

  • Total this compound Content: Disrupt a known amount of the nanocapsule dispersion using a suitable solvent (e.g., methanol) to release the encapsulated this compound.

  • Free this compound Content: Separate the nanocapsules from the aqueous medium by ultracentrifugation. The supernatant will contain the free, unencapsulated this compound.

  • Quantification: Quantify the amount of this compound in both the total and free fractions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation:

    • EE% = [(Total this compound - Free this compound) / Total this compound] x 100

    • Drug Content (%) = (Weight of encapsulated this compound / Total weight of nanocapsules) x 100

Reference: Adapted from[7][10].

3. In Vitro Drug Release:

  • Use a dialysis bag method.

  • Place a known amount of the this compound-loaded nanocapsule suspension into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of released this compound in the aliquots using HPLC or UV-Vis spectrophotometry.

Reference: Adapted from[10][17].

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for the development of this compound-based nanocapsules.

Signaling Pathways Modulated by this compound

Thymol_Signaling_Pathways cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) Cell_Surface_Receptors Cell Surface Receptors (e.g., TLR4) ProInflammatory_Stimuli->Cell_Surface_Receptors MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Cell_Surface_Receptors->MAPK_Cascade Ikk IKK Complex Cell_Surface_Receptors->Ikk This compound This compound This compound->MAPK_Cascade Inhibits This compound->Ikk Inhibits NFkB_Nucleus Nuclear NF-κB This compound->NFkB_Nucleus Inhibits Translocation AP1 AP-1 MAPK_Cascade->AP1 Activates ProInflammatory_Genes_MAPK Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes_MAPK IkB IκBα Ikk->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB->NFkB_Nucleus Translocates ProInflammatory_Genes_NFkB Pro-inflammatory Gene Expression NFkB_Nucleus->ProInflammatory_Genes_NFkB Experimental_Workflow cluster_Characterization cluster_InVitro cluster_InVivo Formulation 1. Formulation of this compound Nanocapsules Characterization 2. Physicochemical Characterization Formulation->Characterization InVitro_Studies 3. In Vitro Evaluation Characterization->InVitro_Studies Size_PDI Particle Size & PDI (DLS) Characterization->Size_PDI Zeta Zeta Potential (DLS) Characterization->Zeta Morphology Morphology (SEM/TEM) Characterization->Morphology EE Encapsulation Efficiency Characterization->EE InVivo_Studies 4. In Vivo Evaluation InVitro_Studies->InVivo_Studies Release Drug Release Studies InVitro_Studies->Release Cell_Culture Cell Culture Assays (Cytotoxicity, Uptake) InVitro_Studies->Cell_Culture Activity Biological Activity (Antimicrobial, Anticancer) InVitro_Studies->Activity Data_Analysis 5. Data Analysis and Conclusion InVivo_Studies->Data_Analysis Animal_Models Animal Models of Disease InVivo_Studies->Animal_Models Efficacy Therapeutic Efficacy InVivo_Studies->Efficacy Toxicity Biocompatibility & Toxicity InVivo_Studies->Toxicity

References

Techniques for encapsulating thymol in chitosan nanogels for enhanced stability.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of thymol within chitosan nanogels, a promising strategy to enhance its stability and bioavailability for various applications, including antimicrobial and anti-biofilm formulations.

Introduction

This compound, a natural monoterpenoid phenol derived from thyme oil, is well-documented for its potent antimicrobial, antioxidant, and anti-inflammatory properties. However, its practical application is often hindered by its volatility, low water solubility, and susceptibility to degradation. Encapsulation within chitosan nanogels offers a viable solution to overcome these limitations. Chitosan, a biocompatible and biodegradable polysaccharide, can be formulated into nanocarriers that protect this compound, improve its stability, and provide controlled release. This document outlines the key techniques, protocols, and characterization methods for developing stable this compound-loaded chitosan nanogels.

Data Summary: Physicochemical Properties of this compound-Loaded Chitosan Nanogels

The following table summarizes key quantitative data from various studies on this compound-loaded chitosan nanogels, providing a comparative overview of different formulation strategies.

Formulation MethodAverage Particle Size (nm)Encapsulation Efficiency (%)Loading Capacity (%)Zeta Potential (mV)StabilityReference
Ionic Gelation82.71 ± 9.676.54 ± 0.62Not ReportedNot ReportedUp to 60 days at 4°C[1][2][3][4]
Ionic Gelation~59072.948.3Not ReportedNot Specified[5][6]
Ionic Gelation54 - 25070Not ReportedNot ReportedNot Specified[7]
Ionic Gelation (with TPP)Not Specified80 ± 226 ± 1> 40Stable at 4°C and 40°C for 30 days[8]
Emulsion-Ionic GelationNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedEnhanced thermal stability (decomposition at 318-325.4°C vs. 170°C for free this compound)[9]
Ionic Complexation (with Tragacanth Gum)Not Specified98.72Not ReportedNot ReportedNot Specified[10]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanogels by Ionic Gelation

This protocol details the widely used ionic gelation method for encapsulating this compound in chitosan nanogels using sodium tripolyphosphate (TPP) as a cross-linking agent.

Materials:

  • Chitosan (low molecular weight, 75-85% deacetylation)

  • Acetic Acid (glacial)

  • This compound

  • Ethanol

  • Sodium Tripolyphosphate (TPP)

  • Polysorbate 80 (Tween 80) (optional, as a surfactant)

  • Deionized water

Procedure:

  • Preparation of Chitosan Solution (1% w/v):

    • Dissolve 1 g of chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution.

    • Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution.[5]

    • Adjust the pH of the solution to 4.6.[7]

  • Preparation of this compound Solution:

    • Dissolve the desired amount of this compound in ethanol. For example, a 4 mg/mL solution can be prepared.[10]

  • Encapsulation of this compound:

    • To the chitosan solution, add Tween 80 (e.g., 336 µl to 40 ml of chitosan solution) and stir at 45°C for 2 hours to form an emulsion.[5]

    • Gradually add the this compound solution dropwise to the chitosan solution under constant stirring.

    • Continue stirring for approximately 20-30 minutes to allow for the dispersion of this compound.[5]

  • Formation of Nanogels:

    • Prepare a TPP solution (e.g., 1 mg/mL in deionized water).

    • Add the TPP solution dropwise to the chitosan-thymol mixture under continuous stirring.

    • The formation of an opalescent suspension indicates the formation of chitosan nanogels.

    • Continue stirring for an additional 30 minutes to ensure the stabilization of the nanogels.

  • Purification of Nanogels:

    • Centrifuge the nanogel suspension at a high speed (e.g., 9000 rpm) for 30 minutes.

    • Discard the supernatant and resuspend the pellet in deionized water.

    • Repeat the washing step twice to remove any unreacted reagents.

    • The final pellet can be lyophilized for long-term storage or resuspended in a suitable buffer for immediate use.

Protocol 2: Characterization of this compound-Loaded Chitosan Nanogels

1. Determination of Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanogel suspension with deionized water to an appropriate concentration.

    • Analyze the sample using a Zetasizer instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

2. Determination of Encapsulation Efficiency (EE) and Loading Capacity (LC):

  • Method: UV-Vis Spectrophotometry.

  • Procedure:

    • Separate the nanogels from the aqueous medium by centrifugation.

    • Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 274 nm).[11]

    • Calculate the EE and LC using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • LC (%) = [(Total amount of this compound - Amount of free this compound) / Weight of nanogels] x 100

3. Morphological Characterization:

  • Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Procedure:

    • For SEM, place a drop of the diluted nanogel suspension on a stub, air-dry, and then coat with a conductive material (e.g., gold).

    • For TEM, place a drop of the suspension on a carbon-coated copper grid and allow it to dry before imaging.

    • The images will reveal the shape and surface morphology of the nanogels.[12]

4. Stability Studies:

  • Procedure:

    • Store the nanogel suspension at different temperatures (e.g., 4°C and 25°C) for a defined period (e.g., up to 60 days).[1][3][4]

    • At regular intervals, measure the particle size, PDI, and zeta potential to assess the physical stability of the nanogels.

    • Monitor for any signs of aggregation or precipitation.

Visualizations

experimental_workflow cluster_preparation Preparation of Solutions cluster_encapsulation Encapsulation Process cluster_characterization Characterization Chitosan Chitosan Powder ChitosanSol Chitosan Solution (1% w/v) Chitosan->ChitosanSol Dissolve in AceticAcid 1% Acetic Acid AceticAcid->ChitosanSol This compound This compound ThymolSol This compound Solution This compound->ThymolSol Dissolve in Ethanol Ethanol Ethanol->ThymolSol TPP TPP Powder TPPSol TPP Solution TPP->TPPSol Dissolve in Water Deionized Water Water->TPPSol Mix1 Chitosan-Thymol Mixture ChitosanSol->Mix1 ThymolSol->Mix1 Add dropwise Nanogels This compound-Loaded Chitosan Nanogels TPPSol->Nanogels Mix1->Nanogels Add TPP Solution (Ionic Gelation) DLS DLS/ELS Analysis (Size, PDI, Zeta Potential) Nanogels->DLS UVVis UV-Vis Spectroscopy (EE, LC) Nanogels->UVVis SEM_TEM SEM/TEM (Morphology) Nanogels->SEM_TEM Stability Stability Studies Nanogels->Stability stability_enhancement cluster_properties Properties of Free this compound cluster_enhanced_properties Enhanced Properties of Encapsulated this compound Freethis compound Free this compound Encapsulation Encapsulation (Ionic Gelation) Freethis compound->Encapsulation Volatility High Volatility Freethis compound->Volatility LowSolubility Low Water Solubility Freethis compound->LowSolubility Degradation Prone to Degradation Freethis compound->Degradation ChitosanNanogel Chitosan Nanogel (Polymeric Matrix) ChitosanNanogel->Encapsulation Encapsulatedthis compound This compound-Loaded Chitosan Nanogel Encapsulation->Encapsulatedthis compound ReducedVolatility Reduced Volatility Encapsulatedthis compound->ReducedVolatility ImprovedSolubility Improved Dispersion in Aqueous Media Encapsulatedthis compound->ImprovedSolubility Protection Protection from Degradation Encapsulatedthis compound->Protection ControlledRelease Controlled Release Encapsulatedthis compound->ControlledRelease

References

Determining Thymol in Pharmaceutical Products: A Guide to Liquid Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of thymol in various pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC). This compound, a natural monoterpenoid phenol, is a common ingredient in many pharmaceutical products due to its antiseptic, antibacterial, and antifungal properties. Accurate and reliable analytical methods are therefore essential for quality control and formulation development.

Method Comparison

The following table summarizes the key quantitative parameters of two distinct HPLC methods for this compound analysis, providing a clear comparison to aid in method selection.

ParameterMethod 1: Isocratic RP-HPLCMethod 2: Isocratic RP-HPLC with Orthophosphoric Acid
Linearity Range 15 - 90 µg/mL[1][2]0.3125 - 5 µg/mL[3]
Correlation Coefficient (r²) 0.9992[1][2]> 0.997[3]
Limit of Detection (LOD) 2.8 µg/mL[1][2]0.015 µg/mL[3]
Limit of Quantification (LOQ) 8.6 µg/mL[1][2]0.5 µg/mL[3]
Accuracy (Recovery) 97.7%[1][2]98.1%[3]
Precision (Intra-day RSD) 0.8 - 1.9%[1][2]1.1 - 1.8%[3]
Precision (Inter-day RSD) 3.5 - 4.5%[1][2]3.3 - 3.6%[3]
Retention Time Not explicitly statedNot explicitly stated

Experimental Protocols

Method 1: Isocratic RP-HPLC for this compound in Essential Oils and Formulations

This method is suitable for the analysis of this compound in essential oils and can be adapted for various pharmaceutical dosage forms.[1][2]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: ACE C18 column.

  • Mobile Phase: Isocratic mixture of acetonitrile and water (50:50, v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 274 nm.[4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 30 °C.[4]

2. Preparation of Standard Solutions:

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 3 mg/mL in a mixture of acetonitrile and water (80:20, v/v).[2]

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 15, 30, 45, 60, 75, and 90 µg/mL).[1][2]

3. Sample Preparation:

  • Essential Oil: Accurately weigh 10 mg of the essential oil, dissolve it in a volumetric flask, and dilute to 100 mL with a mixture of acetonitrile and water (80:20, v/v) to obtain a concentration of 100 µg/mL.[1]

  • Other Pharmaceutical Forms (e.g., Syrups, Creams): An appropriate extraction procedure may be required to isolate this compound from the sample matrix. This could involve liquid-liquid extraction or solid-phase extraction. The final extract should be dissolved in the mobile phase.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method 2: High-Sensitivity Isocratic RP-HPLC for this compound Analysis

This method offers a lower limit of detection and quantification, making it suitable for pharmaceutical formulations with low concentrations of this compound.[3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Hypersil ODS C8 column (250 x 4.6mm).[3]

  • Mobile Phase: Isocratic mixture of acetonitrile, water, and orthophosphoric acid (60:38:2, v/v/v).[3]

  • Flow Rate: 1.5 mL/min.[3]

  • Detection Wavelength: 274 nm.[3]

  • Injection Volume: Not specified, a typical volume would be 10-20 µL.

2. Preparation of Standard Solutions:

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 2 mg/mL in a mixture of acetonitrile and water (70:30, v/v).[3]

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.3125, 0.625, 1.25, 2.5, and 5 µg/mL).[3]

3. Sample Preparation:

  • The sample preparation will depend on the pharmaceutical dosage form. For liquid formulations, a simple dilution with the mobile phase may be sufficient. For semi-solid or solid formulations, an extraction step will be necessary.

4. Analysis:

  • Follow the same analytical procedure as described in Method 1.

Visualizations

The following diagrams illustrate the general workflow for HPLC analysis of this compound and a decision-making process for method selection.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Pharmaceutical Product Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Standard This compound Standard Std_Dilution Serial Dilution Standard->Std_Dilution Std_Dilution->HPLC Column C18 or C8 Column HPLC->Column Detection UV Detector (274 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification G Start Start: Method Selection Matrix Complex Sample Matrix? Start->Matrix Extraction Requires Extraction Matrix->Extraction Yes Simple_Dilution Simple Dilution Matrix->Simple_Dilution No Concentration Expected this compound Conc. High_Conc High (>10 µg/mL)? Concentration->High_Conc Method1 Select Method 1 High_Conc->Method1 Yes Method2 Select Method 2 High_Conc->Method2 No Extraction->Concentration Simple_Dilution->Concentration

References

Troubleshooting & Optimization

Improving the yield and purity of thymol from essential oil extracts.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of thymol from essential oil extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from plant material?

A1: The main methods for this compound extraction include:

  • Steam Distillation: A traditional method effective for volatile compounds like this compound. Steam is passed through the plant material, carrying the essential oils, which are then condensed and separated.[1][2]

  • Solvent Extraction: This method uses organic solvents (e.g., ethanol, hexane, methanol) to dissolve this compound from the plant matrix.[1][3] It can be advantageous when higher yields are desired.[1]

  • Supercritical Fluid Extraction (SFE): A modern technique using supercritical fluids, most commonly CO2, to extract this compound with high purity.[1][2] It is considered a "clean technology" as the solvent is easily removed.[2]

  • Microwave-Assisted Hydrodistillation (MWHD): This method uses microwave energy to heat the water and plant material, significantly reducing extraction time compared to conventional hydrodistillation.[4][5]

  • Ultrasound-Assisted Extraction (UAE): Ultrasound can be used as a pre-treatment to enhance extraction efficiency by disrupting plant cell walls, leading to higher yields of essential oil and this compound.[4][5]

Q2: Which factors have the most significant impact on this compound yield during extraction?

A2: Several factors critically influence the final yield of this compound:

  • Plant Material: The species of the plant (e.g., Thymus vulgaris, Thymus zygis), the part of the plant used (leaves generally have a higher concentration than aerial parts), and the harvest time can all affect this compound content.[6][7][8]

  • Particle Size: Grinding the plant material to a smaller particle size increases the surface area, allowing for better solvent penetration and improved extraction efficiency.[1][4]

  • Solvent-to-Plant Ratio: An optimal ratio is crucial. A higher volume of solvent (water in hydrodistillation) can help entrain high-boiling-point constituents like this compound, increasing the yield up to a certain point.[4][9]

  • Extraction Time and Temperature: These parameters must be optimized for each method. For instance, excessively long distillation times may not significantly increase yield and could lead to degradation of compounds.[1][8] For solvent extraction, mild heating can improve efficiency.[1]

Q3: How can I purify crude this compound extract to achieve high purity?

A3: High-purity this compound can be achieved through several methods:

  • Alkaline Wash: this compound is a phenol and is therefore acidic. It can be separated from non-acidic components of the essential oil by dissolving it in an aqueous alkaline solution (e.g., NaOH). The this compound can then be recovered by acidifying the solution and extracting with a non-polar solvent like n-hexane.[10]

  • Crystallization: This is a common method for achieving high purity. The crude this compound can be crystallized, sometimes using a solvent like hexane, under controlled cooling conditions to yield a product with purity ranging from 95.5% to 99.5%.[11][12]

  • Fractional Distillation: This technique separates components of the essential oil based on their different boiling points.[13] It is particularly useful for separating this compound from its isomer, carvacrol, and other terpenes.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (e.g., >98%), Prep-HPLC is a powerful technique. An optimized method can effectively isolate this compound on a larger scale.[14]

Q4: What analytical techniques are used to determine the purity of a this compound sample?

A4: The purity and concentration of this compound are typically determined using chromatographic techniques:

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a well-established method for analyzing volatile compounds like this compound.[15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a precise technique for quantifying this compound.[14][16] A common detection wavelength for this compound is 274 nm.[17][18]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another validated method for the determination of this compound in various extracts and formulations.[19]

Troubleshooting Guides

Issue 1: Low this compound Yield

Symptoms: The final quantity of extracted essential oil is lower than expected, or the percentage of this compound within the oil is low.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Improper Plant Material Preparation Ensure plant material is thoroughly dried and ground to a fine powder (<0.1 cm) to maximize surface area for extraction.[1][4]
Sub-optimal Extraction Parameters Optimize parameters for your chosen method. For MWHD, a solvent-to-plant ratio of 12:1 (v/w) has been shown to be effective.[4][9] For solvent extraction, consider gentle heating to improve efficiency.[1]
Insufficient Extraction Time Ensure the extraction runs for an adequate duration. For MWHD, a rapid increase in yield occurs in the first 40 minutes.[9] For steam distillation, 2.5-3 hours is often optimal.[1][20]
Inefficient Extraction Method Consider using advanced extraction techniques. Combining ultrasound pre-treatment with MWHD can increase essential oil content by over 20% and this compound concentration significantly compared to conventional methods.[4][5]
Loss of Volatiles Ensure the extraction and collection apparatus is properly sealed to prevent the loss of volatile this compound. Store the final extract in a sealed, dark vial at 4°C.[8][10]
Issue 2: Low Purity of Final this compound Product

Symptoms: Analytical results (GC, HPLC) show significant peaks for impurities, such as carvacrol, p-cymene, or γ-terpinene.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Co-extraction of Isomers and Terpenes This is common as essential oils are complex mixtures.[4] Implement a purification step after initial extraction.
Ineffective Purification Method A simple solvent evaporation is insufficient for high purity. Use a chemical method, such as dissolving the this compound in a 0.1 M NaOH solution to separate it from other non-acidic oil components. The this compound can then be recovered by neutralizing the pH and extracting with n-hexane.[10]
Incomplete Separation of Phases During liquid-liquid extraction for purification, ensure complete separation of the aqueous and organic layers to prevent cross-contamination.
Thermal Degradation High temperatures during long extractions can cause oxidation of other terpenes (e.g., α-terpinene and γ-terpinene) into impurities like p-cymene.[4] Use methods with shorter extraction times like MWHD or operate distillation under vacuum to lower the boiling point.[13]
Need for Higher Purity For pharmaceutical-grade purity (>98%), consider advanced purification like preparative HPLC or controlled recrystallization.[11][14]

Data Presentation: Comparison of Extraction Methods

Table 1: Effect of Extraction Method on Essential Oil (EO) Yield and this compound Content

Extraction MethodPlant PartEO Yield ( g/100g DM)This compound Content (%)Extraction TimeSource
Conventional Hydrodistillation (CHD)Leaves-43.54%180 min[4][5]
Microwave-Assisted Hydrodistillation (MWHD)Leaves2.18 ± 0.07-70 min[4]
MWHD with Ultrasound Pre-treatment (70% amp)Leaves2.67 ± 0.0665.94%50 min (total)[4][5]
HydrodistillationAerial Parts0.62%53.63%2.5 h[7]
HydrodistillationLeaves1.16%59.47%2.5 h[7]

Table 2: Effect of Purification Method on this compound Yield and Purity (from Leaf Essential Oil)

Purification MethodYield of Purified this compoundPurity of Final ProductSource
Hot Water Method91.36%-[21]
Microwave Method91.27%95.27%[6][7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Microwave Hydrodistillation (UA-MWHD)

This protocol is based on a method shown to significantly improve both yield and this compound content.[4]

  • Plant Material Preparation:

    • Dry thyme leaves and grind them to a particle size of less than 0.1 cm.

  • Ultrasound Pre-treatment:

    • Place 20g of the ground thyme into a beaker.

    • Add distilled water to achieve a solvent-to-plant ratio of 12:1 (v/w), resulting in 240 mL of water.

    • Insert an ultrasonic probe into the mixture.

    • Apply ultrasonic treatment for 10 minutes at a 70% amplitude.

  • Microwave-Assisted Hydrodistillation:

    • Transfer the pre-treated mixture to a Clevenger-type apparatus adapted for a microwave oven.

    • Set the microwave power to extract the essential oil. The extraction is typically complete within 40-50 minutes.

    • Continue collecting the distillate until no more oil is observed.

  • Collection and Storage:

    • Separate the essential oil from the aqueous layer (hydrosol).

    • Dry the oil over anhydrous sodium sulfate.

    • Store the final essential oil in a sealed, dark glass vial at 4°C for further analysis or purification.[10]

Protocol 2: Purification of this compound via Alkaline Extraction

This protocol isolates this compound from the crude essential oil based on its phenolic properties.[10]

  • Alkalinization:

    • In a test tube, add 1 mL of the crude essential oil extract.

    • Add 0.5 mL of 0.1 M NaOH solution. The pH should become alkaline (approx. 13). This converts the this compound into its water-soluble sodium salt.

    • Vortex the mixture for 2 minutes.

  • Phase Separation:

    • Allow the mixture to stand until two distinct phases form: an upper oily phase containing non-acidic compounds and a lower aqueous phase containing the sodium thymolate.

    • Carefully separate and remove the upper oily phase.

  • Neutralization and Extraction:

    • Adjust the pH of the aqueous phase back to 7 using 2 M HCl. This will precipitate the this compound.

    • Add 2 mL of n-hexane to the neutralized solution.

    • Vortex vigorously for 2 minutes to dissolve the purified this compound into the n-hexane.

  • Final Isolation:

    • Allow the phases to separate. The upper phase now contains this compound dissolved in n-hexane.

    • Isolate the upper hexane phase.

    • Evaporate the n-hexane using a rotary evaporator or a gentle stream of nitrogen to obtain the pure this compound crystals.

Visualizations

G cluster_extraction Extraction Stage cluster_purification Purification Stage cluster_analysis Analysis Stage plant Plant Material (Thyme) prep Drying & Grinding plant->prep extract Extraction (e.g., UA-MWHD) prep->extract crude_oil Crude Essential Oil extract->crude_oil alkali Alkaline Wash (NaOH) crude_oil->alkali separate Phase Separation alkali->separate neutralize Neutralization (HCl) separate->neutralize solvent Solvent Extraction (n-Hexane) neutralize->solvent evap Solvent Evaporation solvent->evap pure_this compound High-Purity this compound evap->pure_this compound analysis Purity Analysis (GC/HPLC) pure_this compound->analysis

Caption: General workflow for this compound extraction, purification, and analysis.

G start Low this compound Yield Detected q1 Was plant material dried and finely ground? start->q1 s1 Action: Improve material preparation. Grind to <0.1cm particle size. q1->s1 No q2 Are extraction parameters (time, temp, ratio) optimized? q1->q2 Yes end Re-run experiment and analyze yield s1->end s2 Action: Optimize parameters. E.g., use 12:1 solvent ratio for MWHD. q2->s2 No q3 Is the extraction method efficient? q2->q3 Yes s2->end s3 Action: Consider advanced methods. E.g., Ultrasound-Assisted MWHD. q3->s3 No q3->end Yes s3->end

Caption: Troubleshooting flowchart for addressing low this compound yield.

G cluster_params Input Parameters cluster_outputs Outputs p1 Extraction Method o1 This compound Yield p1->o1 o2 This compound Purity p1->o2 p2 Particle Size p2->o1 p3 Solvent Ratio p3->o1 p4 Time & Temperature p4->o1 p4->o2 p5 Purification Method p5->o2

Caption: Key parameters influencing final this compound yield and purity.

References

Technical Support Center: Overcoming Thymol Solubility in Aqueous Research Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of thymol's low aqueous solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

A1: this compound has a low solubility in water at neutral pH, typically reported to be around 0.9 to 1.0 g/L (or 900-1000 mg/L) at 20-25°C.[1][2][3][4] This limited solubility can be a significant hurdle in preparing stock solutions and achieving desired concentrations in aqueous research media.

Q2: Why is my this compound not dissolving in my cell culture medium (e.g., DMEM, RPMI-1640)?

A2: Standard cell culture media are aqueous-based, and the low intrinsic solubility of this compound is the primary reason for dissolution challenges. Direct addition of this compound powder to these media will likely result in a cloudy suspension or undissolved crystals, especially at higher concentrations.

Q3: Can I use organic solvents to prepare a this compound stock solution?

A3: Yes, this is a common and effective method. This compound is highly soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[5] A concentrated stock solution can be prepared in one of these solvents and then diluted to the final working concentration in the aqueous research medium.

Q4: What is the maximum concentration of organic solvent (e.g., DMSO, ethanol) that is safe for my cells?

A4: The tolerance of cell lines to organic solvents varies. As a general guideline, the final concentration of DMSO in cell culture is typically kept at or below 0.1% to 0.5% (v/v) to avoid cytotoxicity. Ethanol is also used, and its final concentration should be similarly minimized. It is crucial to perform a solvent toxicity control experiment for your specific cell line and assay.

Q5: Are there alternatives to organic solvents for solubilizing this compound?

A5: Yes, several methods can enhance the aqueous solubility of this compound without relying on high concentrations of organic solvents. These include the use of surfactants, cyclodextrins, and various nanoformulations such as nanoemulsions, liposomes, and nanosuspensions.[6]

Q6: How do surfactants help in solubilizing this compound?

A6: Surfactants, like Tween 80, form micelles in aqueous solutions above their critical micelle concentration (CMC).[7] this compound, being a hydrophobic molecule, can be encapsulated within the hydrophobic core of these micelles, leading to a significant increase in its apparent aqueous solubility.[8][9]

Q7: What are cyclodextrins and how do they improve this compound's solubility?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate "guest" molecules like this compound, which fit into their cavity, forming an inclusion complex.[10] This complex has improved water solubility and stability.[11]

Troubleshooting Guide

Issue Probable Cause Solution
This compound precipitates when my stock solution (in organic solvent) is added to the aqueous medium. The final concentration of this compound exceeds its solubility limit in the final medium, even with the co-solvent.- Increase the final concentration of the co-solvent slightly, ensuring it remains within the tolerated range for your experiment. - Decrease the final concentration of this compound. - Use a solubilizing agent like a surfactant or cyclodextrin in your aqueous medium. - Prepare a nanoformulation of this compound for better dispersion and stability.
My this compound solution is cloudy or forms a film on the surface. Incomplete dissolution or phase separation of this compound.- Ensure vigorous mixing (vortexing) when diluting the stock solution. - Gentle warming (to around 37°C) of the medium can aid dissolution, but be cautious about this compound's volatility. - Sonication can also help to disperse the this compound. - Consider using a different solubilization method, such as nanoemulsions or cyclodextrin complexes.
I am observing unexpected effects or toxicity in my control group (vehicle control). The concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cellular stress or toxicity.- Reduce the final concentration of the organic solvent in your working solution. - Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design to differentiate between the effects of the solvent and this compound. - Switch to a solubilization method that requires lower or no organic solvents.
The antimicrobial/biological activity of my this compound solution is lower than expected. This compound may be interacting with components of the solubilizing agent or the medium, reducing its bioavailability. For instance, encapsulation within micelles might hinder its interaction with microbial membranes.[12]- When using surfactants, ensure the concentration is optimal; excessive surfactant can lead to sequestration of this compound. - For antimicrobial assays, consider the potential for surfactants like Tween 80 to interfere with the assay.[6] - Evaluate different solubilization methods to find one that maintains the desired biological activity.

Quantitative Data on this compound Solubility

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)SolubilityReference(s)
Water20~0.9 - 1.0 g/L[1][3][4]
Water40~1.4 g/L[13]
Ethanol251 g in 1 mL[2]
2.0% (w/v) Tween 80 SolutionNot Specified0.2 wt% (~2 g/L)[7][8]

Table 2: Encapsulation Efficiency and Loading Capacity of this compound in Nanoformulations

NanoformulationEncapsulation Efficiency (EE %)Loading Capacity (LC %)Reference(s)
Caseinate Nanosuspensions85.2%30.0%[12]
Chitosan Nanoparticles72.9%48.3%[14]
Niosomes81%Not Specified[15]
Nanoemulsions>95%Not Specified[16]
Liposomes (SPC/Ch/T-VPG)~53%~28 mg/g of lipid[17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
  • Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent.

  • Materials:

    • This compound (crystalline powder)

    • Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous)

    • Sterile microcentrifuge tubes or glass vials

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile tube/vial.

    • Add the required volume of DMSO or ethanol to achieve the target stock concentration (e.g., 100 mg/mL).

    • Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C, protected from light.

    • When preparing the working solution, dilute the stock solution in the aqueous research medium to the final desired concentration, ensuring the final solvent concentration is non-toxic to the experimental system.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Co-precipitation Method)
  • Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.

  • Materials:

    • This compound

    • β-cyclodextrin

    • Ethanol

    • Distilled water

    • Magnetic stirrer with heating plate

    • Vacuum filtration system

  • Procedure:

    • Prepare a solution of β-cyclodextrin in a mixture of ethanol and water (e.g., 50% v/v) by heating and stirring (e.g., at 55°C).

    • Dissolve this compound in absolute ethanol.

    • Add the this compound solution dropwise to the warm β-cyclodextrin solution with continuous stirring.

    • Allow the mixture to cool to room temperature while stirring for several hours (e.g., 4 hours).

    • Further cool the solution (e.g., to 4°C) and leave it for an extended period (e.g., 24 hours) to allow the complex to precipitate.

    • Collect the precipitate by vacuum filtration.

    • Dry the collected complex at room temperature. The resulting powder can be dissolved in aqueous media.

Protocol 3: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC) of this compound
  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

  • Materials:

    • This compound stock solution (prepared as in Protocol 1 or 2)

    • Bacterial culture in logarithmic growth phase

    • Sterile 96-well microtiter plates

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

    • Incubator

    • Microplate reader (optional)

  • Procedure:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This creates a gradient of this compound concentrations.

    • Include a positive control for growth (broth with bacteria, no this compound) and a negative control (broth only). If using a solvent, include a solvent control (broth with bacteria and the highest concentration of the solvent).

    • Dilute the bacterial culture to a standardized concentration (e.g., approximately 5 x 10^5 CFU/mL).

    • Inoculate each well (except the negative control) with a specific volume of the bacterial suspension (e.g., 5 µL).

    • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth. This can also be determined by measuring the optical density (OD) with a microplate reader.[18][19]

Visualizations

Thymol_Antimicrobial_Action cluster_this compound This compound cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell This compound This compound Membrane Lipid Bilayer This compound->Membrane Metabolic_Enzymes Inhibition of Metabolic Enzymes This compound->Metabolic_Enzymes Biofilm_Formation Inhibition of Biofilm Formation This compound->Biofilm_Formation Membrane_Disruption Membrane Disruption & Increased Permeability Membrane->Membrane_Disruption Ion_Leakage Ion Leakage (K+, H+) Membrane_Disruption->Ion_Leakage ATP_Depletion ATP Depletion Ion_Leakage->ATP_Depletion Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death Metabolic_Enzymes->Cell_Death Biofilm_Formation->Cell_Death

Caption: Antimicrobial action of this compound on bacterial cells.

Thymol_Anti_inflammatory_Pathway cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway (p38, JNK, ERK) This compound->MAPK Inhibits JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Inhibits Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Mediators ↓ Inflammatory Mediators (COX-2, iNOS) NFkB->Mediators MAPK->Cytokines MAPK->Mediators JAK_STAT->Cytokines Anti_inflammatory Anti-inflammatory Effect Cytokines->Anti_inflammatory Mediators->Anti_inflammatory

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Thymol_Anticancer_Pathway cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes in Cancer Cells This compound This compound PI3K_AKT PI3K/AKT/mTOR Pathway This compound->PI3K_AKT Inhibits Wnt_BetaCatenin Wnt/β-catenin Pathway This compound->Wnt_BetaCatenin Inhibits ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Cell_Cycle Cell Cycle Arrest (G0/G1 or G2/M) This compound->Cell_Cycle Proliferation ↓ Proliferation PI3K_AKT->Proliferation Wnt_BetaCatenin->Proliferation Metastasis ↓ Metastasis Wnt_BetaCatenin->Metastasis Apoptosis ↑ Apoptosis (↑Bax/Bcl-2 ratio, ↑Caspases) ROS->Apoptosis Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect Cell_Cycle->Anticancer_Effect Proliferation->Anticancer_Effect Metastasis->Anticancer_Effect

Caption: Anticancer mechanisms of this compound.

References

Stabilizing thymol in formulations to prevent degradation and loss of activity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing thymol in various formulations. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges related to this compound's degradation and loss of activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in formulations?

A1: this compound is susceptible to several degradation pathways that can compromise its stability and efficacy. The main causes are:

  • Oxidation: As a phenolic compound, this compound is prone to oxidation. This can be initiated by exposure to air (auto-oxidation), light, or the presence of metal ions. Oxidation can lead to the formation of compounds like thymohydroquinone and thymobenzoquinone.[1]

  • Volatility: this compound is a volatile compound, which can lead to its loss from formulations over time, especially at elevated temperatures.[2] This evaporation reduces the concentration of the active ingredient.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of this compound.[3][4] Formulations should be stored in light-resistant containers to minimize this effect.

  • pH-Dependent Instability: While this compound is relatively stable across a range of pH values, extreme alkaline conditions can affect its stability.[5]

Q2: How does the pH of a formulation affect the stability of this compound?

A2: The pH of the formulation can influence this compound's stability. Studies have shown that this compound exhibits high stability in alkaline conditions, particularly at pH 11.0 and 12.0.[5] In contrast, a slight decrease in stability, with retention rates around 93% after 24 hours, has been observed in the pH range of 7.0 to 10.0.[5] Therefore, for aqueous formulations, maintaining a slightly alkaline pH may be beneficial for chemical stability.

Q3: What are the most effective strategies for stabilizing this compound?

A3: Several strategies can be employed to enhance the stability of this compound in formulations:

  • Encapsulation: This is a highly effective method to protect this compound from environmental factors like heat, light, and oxygen.[2][6] Polymers such as poly(lactide-co-glycolide) (PLGA), ethyl cellulose, and cyclodextrins have been successfully used to microencapsulate this compound, significantly improving its thermal and storage stability.[2][7][8]

  • Use of Antioxidants: Incorporating antioxidants into the formulation can prevent oxidative degradation. Natural antioxidants like thymoquinone and synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have shown protective effects.[9][10][11]

  • Appropriate Packaging: Using airtight and light-resistant containers is crucial to prevent degradation due to oxidation, volatilization, and photodegradation.

Q4: Which excipients are known to be compatible with this compound?

A4: this compound is compatible with a range of excipients. Encapsulating polymers like ethyl cellulose, hydroxypropyl methylcellulose (HPMC), and PLGA are commonly used.[2][12] For topical formulations, common ointment and cream bases are generally suitable, provided they do not contain pro-oxidant impurities. It is always recommended to perform compatibility studies with specific excipients under accelerated stability conditions.[13]

Troubleshooting Guide

Problem 1: My this compound formulation is showing a rapid loss of potency.

Possible Cause Suggested Action
Volatility Verify the integrity of the container seal. Consider reformulating with a less volatile derivative or using encapsulation techniques to reduce evaporation.[2] Encapsulation with polymers like ethyl cellulose has been shown to increase the volatilization temperature by 10-20 °C.[8]
Oxidative Degradation Add an appropriate antioxidant (e.g., BHT, Vitamin E) to the formulation.[11][14] Purge the container headspace with an inert gas like nitrogen before sealing.
Photodegradation Ensure the product is stored in opaque or amber-colored containers to protect it from light.[3]
Incorrect pH Measure the pH of the formulation. This compound shows high stability at alkaline pH (11-12).[5] Adjust the pH if it is in a range known to reduce stability (e.g., neutral to slightly alkaline).

Problem 2: The color of my formulation is changing over time.

Possible Cause Suggested Action
Oxidation Color change is a common indicator of oxidative degradation, which can produce colored byproducts like thymobenzoquinone.[1] Implement strategies to prevent oxidation as described above (use of antioxidants, inert gas purging).
Interaction with Excipients An excipient may be reacting with this compound. Conduct compatibility studies by preparing binary mixtures of this compound and each excipient and subjecting them to stress conditions (e.g., heat, light) to identify the problematic component.[13]

Problem 3: I am getting inconsistent analytical results for this compound concentration.

Possible Cause Suggested Action
Sample Preparation Error Review your sample extraction and dilution procedures. This compound's volatility can lead to losses during sample preparation if not handled carefully. Ensure volumetric glassware is properly calibrated.
Chromatographic Issues (HPLC/GC) Check for peak tailing, splitting, or shifts in retention time, which may indicate column degradation or an inappropriate mobile/stationary phase. Ensure the method is validated for linearity, accuracy, and precision.[15][16]
Non-Homogeneous Formulation If the formulation is a suspension or emulsion, ensure it is thoroughly mixed before sampling to get a representative aliquot. Poor dispersion can lead to significant variations in concentration.[17]

Quantitative Data on this compound Stability

Table 1: Effect of pH on this compound Stability

pHRetention Rate after 24 hours (%)Reference
7.0 - 10.0~93.0%[5]
11.0 - 12.0100% (No degradation observed)[5]

Table 2: Efficacy of Encapsulation on this compound Stability

Encapsulation Method/PolymerKey FindingReference
PLGA MicroparticlesOptimal encapsulation efficiency at 20% (w/w) this compound. Significantly improved thermal and storage stability.[2]
Ethyl Cellulose MicroparticlesIncreased this compound's volatilization temperature by >10–20 °C. Provided a sustained release profile.[8]
Caseinate NanosuspensionsSlightly enhanced thermal stability and good stability during long-term storage at room temperature.[5][18][19]
β-Cyclodextrin MicrocapsulesEncapsulation efficiency of 73.24% at a 13:1 wall-to-core ratio. Enhanced thermal stability and provided controlled release.[7]

Table 3: Comparative Antioxidant Activity for this compound Stabilization

Antioxidant (at 1000 ppm)DPPH Radical Inhibition (%)Reference
This compound 25.0%[9][10]
Carvacrol18.3%[9][10]
Thymoquinone65.7%[9][10]
BHT (Butylated Hydroxytoluene)Higher than natural phenolics[9][10]

Key Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method is suitable for the accurate quantification of this compound in liquid formulations.[15]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 (octadecylsilane), 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (1:1 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 274 nm.[15][20][21]

  • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of working standards by serial dilution to generate a calibration curve (e.g., in the range of 3.2-4.8 µg/mL).[15]

    • Sample Preparation: Accurately weigh or measure the formulation. Dilute with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standards and samples into the HPLC system.

    • Quantification: Determine the peak area of this compound in the chromatograms. Construct a calibration curve by plotting peak area against the concentration of the standards. Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Protocol 2: UV-Vis Spectrophotometric Method for this compound Quantification

This is a rapid and cost-effective method for determining this compound concentration, particularly useful for screening purposes.[22]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Reagents:

    • Potassium periodate (5x10⁻³ M)

    • 2,4-dinitrophenylhydrazine (2,4-DNPH) (1x10⁻³ M)

    • Sodium hydroxide (0.5 M)

    • Ethanol

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in ethanol. Prepare working standards by diluting the stock solution with distilled water.

    • Sample Preparation: Dilute the formulation with distilled water to a concentration expected to be within the calibration range.

    • Reaction: To a 25 mL volumetric flask, add an aliquot of the standard or sample solution. Add 1 mL of potassium periodate, 1 mL of 2,4-DNPH, and 5 mL of sodium hydroxide. Dilute to volume with distilled water.

    • Measurement: Mix well and allow the reaction to proceed for 15 minutes at room temperature. Measure the absorbance of the resulting violet-colored complex at 570 nm against a reagent blank.

    • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards and determine the concentration of the unknown sample.

Protocol 3: Gas Chromatography (GC-FID) for this compound Analysis

This method is highly specific and suitable for analyzing volatile compounds like this compound, especially in complex matrices like herbal extracts.[16]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: TRB-5-625 capillary column (60m x 0.25mm i.d., 0.25µm film thickness) or similar.

  • Carrier Gas: Nitrogen, at a flow rate of 0.6 mL/min.

  • Temperatures:

    • Injector: 290 °C

    • Detector (FID): 290 °C

    • Oven Program: Start at 185 °C, hold for 1 min, then ramp up to 235 °C at 5 °C/min, and hold for 5 min.

  • Injection: 3 µL, split ratio 0.5:10.

  • Internal Standard: Menthol.

  • Procedure:

    • Standard Preparation: Prepare stock solutions of this compound and menthol (internal standard) in chloroform. Create working standards containing a fixed concentration of menthol and varying concentrations of this compound (e.g., 1-40 mg/10mL).

    • Sample Preparation: Accurately weigh the sample, dissolve/extract with chloroform, add the internal standard, and dilute to a known volume.

    • Analysis: Inject the standards and samples into the GC system.

    • Quantification: Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound standards to create a calibration curve. Determine the concentration in the unknown samples from this curve.

Visualizations

Caption: Primary oxidative degradation pathway of this compound.

Stability_Testing_Workflow cluster_conditions Stress Conditions start Start: Formulation Prepared initial_analysis Initial Analysis (T=0) (HPLC/GC for Potency, pH, Appearance) start->initial_analysis place_stability Place Samples in Stability Chambers initial_analysis->place_stability long_term Long-Term (e.g., 25°C / 60% RH) place_stability->long_term accelerated Accelerated (e.g., 40°C / 75% RH) place_stability->accelerated photostability Photostability (ICH Q1B) place_stability->photostability pull_samples Pull Samples at Time Points (e.g., 1, 3, 6 months) long_term->pull_samples accelerated->pull_samples photostability->pull_samples re_analysis Re-analyze Samples (Potency, Degradants, pH, Appearance) pull_samples->re_analysis data_analysis Analyze Data & Compare to T=0 re_analysis->data_analysis end End: Determine Shelf-Life data_analysis->end

Caption: Experimental workflow for a typical this compound formulation stability study.

Troubleshooting_Logic issue Issue: Loss of this compound Activity color_change Is there a color change? issue->color_change oxidation High Likelihood of Oxidation color_change->oxidation Yes storage_temp High Storage Temperature? color_change->storage_temp No solution_ox Action: • Add Antioxidant • Use Inert Gas • Check Excipient Compatibility oxidation->solution_ox volatility High Likelihood of Volatility storage_temp->volatility Yes light_exposure Exposed to Light? storage_temp->light_exposure No solution_vol Action: • Encapsulate this compound • Ensure Airtight Seal • Lower Storage Temp volatility->solution_vol photodeg High Likelihood of Photodegradation light_exposure->photodeg Yes other Check Analytical Method & Formulation pH light_exposure->other No solution_photo Action: • Use Opaque Packaging photodeg->solution_photo

Caption: Troubleshooting decision tree for this compound formulation instability.

References

Optimizing thymol concentration for effective antimicrobial activity without cytotoxicity.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of thymol in antimicrobial research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for effective antimicrobial activity while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound's antimicrobial activity?

A1: The effective antimicrobial concentration of this compound, specifically its Minimum Inhibitory Concentration (MIC), varies depending on the microbial species. Generally, a common MIC range for this compound against several bacterial species is between 150 and 400 mg/L.[1][2] However, values can range from as low as 100 µg/mL for bacteria like Bacillus cereus to 5.00 mg/mL for E. coli.[3][4]

Q2: How does this compound's antimicrobial activity differ between Gram-positive and Gram-negative bacteria?

A2: While it is a common assumption that Gram-positive bacteria are more susceptible to essential oils, studies on this compound show a broad spectrum of activity against both types.[5] The efficacy is strain-dependent. For instance, some studies report greater susceptibility of Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus compared to Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[4] However, other research indicates strong activity against certain Gram-negative strains as well.[6]

Q3: What is the primary mechanism of this compound's antimicrobial action?

A3: this compound's primary antibacterial mechanism involves the disruption of the bacterial cell membrane's integrity.[5] It permeabilizes and depolarizes the cytoplasmic membrane, leading to the leakage of intracellular components and ultimately cell death.[3][7]

Q4: At what concentration does this compound become cytotoxic to mammalian cells?

A4: this compound's cytotoxicity to mammalian cells is dose-dependent. For example, in A549 human lung adenocarcinoma cells, the IC50 (the concentration that inhibits 50% of cell growth) was found to be 112 µg/ml (745 µM) after 24 hours of exposure.[8] In human gastric adenocarcinoma (AGS) cells, the IC50 was 75.63 ± 4.01 μM, while for healthy human fibroblast (WS-1) cells, it was higher at 167 ± 11 μM, suggesting some selectivity.[9] It's crucial to determine the cytotoxic concentration for the specific cell line used in your experiments.

Q5: What are the known signaling pathways involved in this compound-induced cytotoxicity?

A5: this compound-induced cytotoxicity in mammalian cells, particularly cancer cells, is often mediated by the induction of apoptosis through the mitochondrial pathway. This involves the generation of Reactive Oxygen Species (ROS), which leads to a decrease in mitochondrial membrane potential.[8] Key events include the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome c from the mitochondria, and subsequent activation of caspases 9 and 3.[8][10][11]

Troubleshooting Guide

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results for the same bacterial strain.

  • Possible Cause 1: Inconsistent Inoculum Density. The initial concentration of bacteria can significantly impact the MIC value.

    • Solution: Standardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) before dilution.

  • Possible Cause 2: Solvent Effects. this compound is poorly soluble in water and is often dissolved in solvents like DMSO or ethanol, which can have their own antimicrobial effects at certain concentrations.

    • Solution: Include a solvent control in your assay to ensure that the observed inhibition is due to this compound and not the solvent. The final concentration of the solvent should be consistent across all wells and ideally be non-inhibitory.

  • Possible Cause 3: Media Composition. The components of the culture medium can interact with this compound, affecting its bioavailability and activity.

    • Solution: Use a standardized, recommended medium for susceptibility testing, such as Mueller-Hinton Broth (MHB).[4] Be aware that high protein content in the medium can sometimes reduce the efficacy of phenolic compounds.

Issue 2: Observed antimicrobial effect at a concentration that is also cytotoxic to the host cell line.

  • Possible Cause: Narrow Therapeutic Window. The effective antimicrobial concentration of this compound may be very close to its cytotoxic concentration for a particular cell line.

    • Solution 1: Dose-Response Curve Analysis. Perform detailed dose-response experiments for both antimicrobial activity and cytotoxicity to precisely determine the MIC and the IC50. This will help in identifying a narrow concentration range that is effective against the microbe but has minimal impact on the host cells.

    • Solution 2: Synergistic Combinations. Consider combining this compound with other antimicrobial agents. This compound has been shown to have synergistic effects with some conventional antibiotics, which may allow for a lower, non-cytotoxic concentration of this compound to be used effectively.[6][12]

Issue 3: Difficulty in dissolving this compound for experiments.

  • Possible Cause: Low Aqueous Solubility. this compound is a hydrophobic molecule with limited solubility in aqueous solutions.

    • Solution: Prepare a stock solution of this compound in an appropriate organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[13] Subsequently, dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final solvent concentration is low and non-toxic to the cells or microbes.

Data at a Glance

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

Bacterial SpeciesGram StainMIC Range (µg/mL)Reference
Bacillus cereusPositive100[4]
Staphylococcus aureusPositive200 - 310[3][4]
Escherichia coliNegative300 - 5000[3][13]
Pseudomonas aeruginosaNegative11,000[4]
Acinetobacter baumanniiNegative125[6]
Salmonella typhimuriumNegative125[6]
Klebsiella pneumoniaeNegative250[6]

Table 2: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineCell TypeParameterValue (µM)Reference
A549Human Lung AdenocarcinomaIC50 (24h)745[8]
AGSHuman Gastric AdenocarcinomaIC50 (24h)75.63[9]
WS-1Human FibroblastIC50 (24h)167[9]
HepG2Human Hepatocellular CarcinomaIC5011[14]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.[4][13][15]

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial culture medium

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into broth.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension with sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 100 mg/mL in DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in the culture medium in the 96-well plate to obtain a range of concentrations.

  • MIC Assay:

    • Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted this compound.

    • Include a positive control (inoculum without this compound) and a negative control (broth only). If a solvent is used, include a solvent control (inoculum with the highest concentration of solvent used).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Assay:

    • From the wells showing no visible growth in the MIC assay, take a 10-100 µL aliquot and subculture onto MHA plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial count (i.e., no colony formation on the agar plate).

Protocol 2: MTT Assay for Cytotoxicity

This protocol assesses cell viability by measuring the metabolic activity of cells.[16][17][18]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

experimental_workflow_mic_mbc cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_bacteria Prepare Bacterial Inoculum inoculate_plate Inoculate 96-well Plate prep_bacteria->inoculate_plate prep_this compound Prepare Serial Dilutions of this compound prep_this compound->inoculate_plate incubate_mic Incubate (18-24h) inoculate_plate->incubate_mic read_mic Read MIC (Visual Inspection) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate (24h) subculture->incubate_mbc read_mbc Read MBC (Colony Count) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells prep_this compound Prepare this compound Dilutions prep_this compound->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for MTT Cytotoxicity Assay.

thymol_apoptosis_pathway cluster_cell Mammalian Cell This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros mito Mitochondrion ros->mito bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 mito->bax mito->bcl2 mmp ↓ Mitochondrial Membrane Potential bax->mmp bcl2->mmp cyto_c Cytochrome c Release mmp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: this compound-Induced Apoptotic Signaling Pathway.

References

Troubleshooting inconsistent results in thymol antioxidant assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thymol antioxidant assays. Inconsistent results can be a significant challenge, and this resource aims to provide clear, actionable solutions to common problems.

Troubleshooting Guides

This section addresses specific issues that can lead to inconsistent or unexpected results during your experiments.

Question: Why am I seeing high variability between my replicate measurements in a DPPH or ABTS assay?

Answer: High variability between replicates is often due to issues with sample preparation, reagent stability, or reaction conditions. Here are some common causes and solutions:

  • This compound Solubility: this compound has low solubility in water at neutral pH.[1] If not fully dissolved, you will have an inconsistent amount of active compound in each replicate.

    • Solution: Ensure this compound is completely dissolved in an appropriate organic solvent like ethanol or methanol before adding it to the assay mixture.[2] For aqueous-based assays, using a surfactant like Tween 80 can help improve solubility.[3][4]

  • Reagent Degradation: The DPPH radical is sensitive to light and can degrade over time, leading to a weaker signal and inconsistent results. Similarly, the ABTS radical cation solution has a limited stability.

    • Solution: Always use freshly prepared DPPH and ABTS radical solutions.[5][6] Store stock solutions in the dark and at the recommended temperature.

  • Inconsistent Reaction Times: The reaction between this compound and the radical may not be instantaneous. Small variations in the time between adding the sample and taking the measurement can lead to variability.

    • Solution: Use a multichannel pipette to add reagents to multiple wells simultaneously and ensure that the time between reagent addition and absorbance reading is consistent for all samples and standards.[7] It's also important to allow the reaction to reach a steady state; for some compounds, this can take several hours.[7]

Question: My IC50 values for this compound in the DPPH assay are very different from published results. What could be the reason?

Answer: Discrepancies in IC50 values are common and can be attributed to several factors related to the experimental setup.

  • Different Experimental Conditions: Even minor differences in protocols can lead to different IC50 values. Factors such as the solvent used, the concentration of the DPPH radical, and the incubation time can all affect the results.[8]

  • Purity of this compound: The purity of the this compound used can impact its antioxidant activity. Impurities may either enhance or inhibit the antioxidant response.

    • Solution: Ensure you are using a high-purity standard for your experiments and report the purity in your methods.

  • Stoichiometry and Calculation Errors: Inconsistencies in how the IC50 is calculated, particularly with respect to the initial DPPH concentration, can lead to vastly different values.[9]

    • Solution: Clearly define and report your calculation methods, including the molar ratio of this compound to the DPPH radical.

Question: I am getting negative absorbance values in my assay. What does this mean?

Answer: Negative absorbance values are typically an artifact of how the spectrophotometer is blanked or an issue with the sample itself.

  • Incorrect Blanking: If the blank used has a higher absorbance than the sample, it can result in a negative reading.

    • Solution: The spectrophotometer should be blanked with the solvent used to dissolve the sample (e.g., methanol or ethanol), not the DPPH or ABTS solution.[6] You should also measure a sample blank containing the sample and the solvent to correct for any intrinsic color or turbidity of the sample.[6]

  • Sample Color: If your this compound solution is not colorless, its absorbance can interfere with the assay.

    • Solution: Prepare a sample blank with the this compound solution and the solvent to measure its absorbance. Subtract this value from the sample reading.

Frequently Asked Questions (FAQs)

Q1: Why do I get different antioxidant capacity values for this compound when using different assays (e.g., DPPH vs. FRAP)?

A1: Different antioxidant assays measure different aspects of a compound's antioxidant potential through various chemical mechanisms.[10]

  • DPPH and ABTS assays are based on the ability of an antioxidant to scavenge a free radical. These assays measure the hydrogen atom donating or electron transfer capacity of the antioxidant.

  • The FRAP (Ferric Reducing Antioxidant Power) assay , on the other hand, measures the ability of an antioxidant to reduce a metal ion (Fe³⁺ to Fe²⁺).[11] Because these mechanisms are different, the results are not always directly comparable. A compound that is a good radical scavenger may not be as effective at reducing metal ions, and vice versa.[10]

Q2: What is the role of the solvent in this compound antioxidant assays?

A2: The solvent plays a critical role in this compound antioxidant assays. It not only needs to dissolve the this compound but can also influence the reaction kinetics.[12] this compound is more soluble in organic solvents like ethanol and methanol than in water.[1] The polarity of the solvent can affect the rate of the reaction between this compound and the radical, which can influence the measured antioxidant capacity.[12]

Q3: How long should I incubate my samples in a DPPH or ABTS assay?

A3: The incubation time can vary depending on the specific protocol and the antioxidant being tested. While some protocols suggest short incubation times of a few minutes, the reaction may not be complete.[13][14] For some compounds, the reaction can continue for several hours.[7] It is advisable to perform a kinetic study to determine the time required to reach a stable endpoint for your specific experimental conditions.

Q4: Can other compounds in my sample, if I'm using an essential oil, interfere with the assay?

A4: Yes. If you are testing a this compound-rich essential oil, other compounds present in the oil can also contribute to the overall antioxidant activity.[15] These compounds can have synergistic or antagonistic effects, meaning they can enhance or inhibit the antioxidant activity of this compound.[15] Therefore, the antioxidant capacity of an essential oil is the result of the combined action of all its components.

Quantitative Data Summary

The antioxidant capacity of this compound can be expressed in various ways, most commonly as the IC50 (the concentration of the antioxidant required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). The tables below summarize some reported values for this compound in common antioxidant assays. Note that these values can vary significantly based on the specific experimental conditions used in each study.

Table 1: IC50 Values for this compound in DPPH Assay

IC50 ValueSolventReference
0.538 ± 0.02 µg/mLEthanol[2][16]
36.1 ± 0.18 µg/mLNot specified[2]
178.03 µg/mLMethanol[17]

Table 2: Antioxidant Capacity of this compound in Various Assays

AssayMethodResultReference
FRAPReducing Power0.74 ± 0.05a TEAC[4]
CUPRACReducing Power0.95 ± 0.02c TEAC[4]
ChemiluminescenceRadical ScavengingActive at 2.73 µg/mL[18][19]
Chemiluminescence (cell-free)Radical ScavengingActive at 0.08 µg/mL[18][19]

Note: TEAC stands for Trolox Equivalent Antioxidant Capacity. Different letters in the "Result" column may indicate statistical differences reported in the original study.

Experimental Protocols

Below are detailed methodologies for common antioxidant assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store this solution in a dark, cool place.

    • Prepare a series of dilutions of this compound in the same solvent.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a specific volume of the DPPH solution (e.g., 150 µL).

    • Add a smaller volume of the this compound solution or the solvent (as a control) (e.g., 50 µL).

    • Mix well and incubate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the this compound concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of ~0.7 at 734 nm.

  • Assay Procedure:

    • Add a large volume of the diluted ABTS•+ solution (e.g., 2 mL) to a test tube.

    • Add a small volume of the this compound solution (e.g., 20 µL).

    • Mix and incubate at room temperature for a defined time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 or TEAC value by comparing with a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O. The ratio of these components can vary, so follow a validated protocol.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the this compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement:

    • Measure the absorbance of the resulting blue-colored solution at approximately 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄ or Trolox.

Visualizations

Troubleshooting Workflow for Inconsistent Antioxidant Assay Results

G cluster_0 Start: Inconsistent Results Observed cluster_1 Step 1: Check Sample Preparation cluster_2 Step 2: Verify Reagent Quality cluster_3 Step 3: Standardize Assay Conditions cluster_4 Step 4: Review Data Analysis cluster_5 End: Consistent Results start High variability, unexpected values, or poor reproducibility prep Is the this compound completely dissolved? Is the solvent appropriate? start->prep solubility Improve solubility: - Use appropriate organic solvent - Consider using a surfactant (e.g., Tween 80) prep->solubility If no reagent Are the DPPH/ABTS solutions fresh? Are they protected from light? prep->reagent If yes fresh Prepare fresh reagents daily. Store stock solutions properly. reagent->fresh If no conditions Are incubation times and temperatures consistent? Is the spectrophotometer blanked correctly? reagent->conditions If yes standardize Use multichannel pipettes for timing. Blank with the correct solvent. Run a kinetic study to find the optimal reaction time. conditions->standardize If issues are found analysis Are calculations for IC50/TEAC correct? Is a standard curve included in every run? conditions->analysis If consistent recalculate Verify formulas. Compare with a positive control (e.g., Trolox). analysis->recalculate If errors are suspected end Results are now reproducible and reliable. analysis->end If correct

Caption: A flowchart for troubleshooting inconsistent results in this compound antioxidant assays.

Antioxidant and Anti-inflammatory Signaling Pathways of Thymoldot

G cluster_0 Cellular Stress & Inflammation Stimuli cluster_1 This compound's Points of Intervention cluster_2 Signaling Pathways cluster_3 Cellular Response stimuli Oxidative Stress (e.g., ROS, RNS) scavenging Direct Radical Scavenging stimuli->scavenging Directly scavenges inflammation Inflammatory Signals (e.g., LPS) mapk MAPK Pathway (p38, JNK, ERK) inflammation->mapk nfkb NF-κB Pathway inflammation->nfkb This compound This compound This compound->mapk Inhibits This compound->nfkb Inhibits This compound->scavenging gene_expression Pro-inflammatory Gene Expression mapk->gene_expression activates transcription factors ikb IκB nfkb->ikb activates IKK nfkb_dimer NF-κB Dimer ikb->nfkb_dimer releases nfkb_dimer->gene_expression translocates to nucleus cytokines Cytokines (TNF-α, IL-1β) COX-2 gene_expression->cytokines antioxidant_response Antioxidant Response scavenging->antioxidant_response

References

Technical Support Center: Enhancing Thymol's In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your in vivo animal studies focused on enhancing the bioavailability of thymol.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: this compound's low oral bioavailability is primarily due to two factors: its poor water solubility, which limits its dissolution in gastrointestinal fluids, and its extensive first-pass metabolism in the liver and intestinal wall.[1] The lipophilic nature of this compound leads to rapid absorption but also quick conversion into inactive sulfate and glucuronide metabolites.[1][2]

Q2: What are the most promising strategies to enhance this compound's bioavailability?

A2: Current research focuses on advanced formulation strategies to protect this compound from rapid metabolism and improve its solubility. The most effective approaches include:

  • Nanoformulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) and nanoemulsions, can improve its stability and absorption.[3][4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of this compound.[5][6]

Q3: Which animal model is most suitable for studying this compound's bioavailability?

A3: The choice of animal model depends on the specific research question. Rodent models (rats and mice) are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.[7][8] Rabbit and poultry models are also valuable, particularly for studies related to agricultural and veterinary applications.[9][10]

Q4: What are the key pharmacokinetic parameters to measure in a this compound bioavailability study?

A4: The primary pharmacokinetic parameters to determine are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of this compound or its metabolites in the blood.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to this compound over time.

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo studies of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or undetectable this compound levels in plasma - Rapid metabolism of this compound into conjugates. - Inefficient extraction from the plasma matrix. - Insufficient dose administered.- Ensure your analytical method includes enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to measure total this compound (free and conjugated). - Optimize your sample preparation method; consider solid-phase extraction (SPE) for cleaner samples. - Review your dosing calculations and consider a higher dose if toxicity is not a concern.
High variability in pharmacokinetic data between animals - Inconsistent oral gavage technique. - Physiological differences between animals (e.g., gastric emptying time). - Formulation instability.- Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure accurate dosing.[12][13] - Standardize experimental conditions, such as fasting times, to reduce physiological variability. - Check the stability of your formulation before each administration.
Precipitation of this compound formulation upon administration - Poor solubility of this compound in the gastrointestinal fluid. - "Crashing out" of the drug from a supersaturated formulation.- Increase the concentration of surfactants or co-solvents in your formulation to improve solubilization. - For SEDDS, ensure the formulation forms a stable and fine emulsion upon dilution with an aqueous medium.
Low recovery of this compound during sample preparation for HPLC - Incomplete extraction from the plasma. - Degradation of this compound during sample processing.- Test different extraction solvents or use a validated SPE protocol. - Keep samples on ice and minimize exposure to light and air to prevent degradation.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from various in vivo studies, demonstrating the impact of different formulations on this compound's bioavailability.

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rodents

FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
This compound SolutionRat5093.1 ± 24.51.97 ± 0.77-16[2]
This compound InhalationMouse0.4742.30.03464 (ng/mL·min)77 (vs. IV)[8]

Table 2: Bioavailability Enhancement of this compound in Poultry

FormulationAnimal ModelDoseKey FindingReference
This compound in feedBroiler Chickens200 mg/kgImproved growth performance and feed conversion ratio.[9]
This compound NanoemulsionBroiler Chickens1% in dietEnhanced growth performance and gut health compared to free this compound.[14]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate - GMS)

  • Surfactant (e.g., Poloxamer 188)

  • Deionized water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid (GMS) at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed amount of this compound in the molten lipid with continuous stirring to form a clear solution.

  • Aqueous Phase Preparation: Dissolve the surfactant (Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Sonication: Subject the pre-emulsion to high-power probe sonication for a defined period (e.g., 15 minutes) in an ice bath to reduce the particle size and form a nano-sized emulsion.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, zeta potential, and encapsulation efficiency.[3][4]

Protocol 2: Quantification of this compound in Rat Plasma using HPLC

This protocol provides a general method for the analysis of this compound in plasma samples.

Materials and Equipment:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • Plasma samples

  • β-glucuronidase/sulfatase enzyme

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Pre-treatment (Enzymatic Hydrolysis): To measure total this compound, incubate an aliquot of the plasma sample with β-glucuronidase/sulfatase solution (e.g., at 37°C for 2 hours) to cleave the glucuronide and sulfate conjugates.

  • Protein Precipitation and Extraction:

    • Add a protein precipitating agent (e.g., acetonitrile) to the plasma sample (with or without hydrolysis).

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Alternatively, for cleaner samples, use a validated SPE protocol.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. An example of an isocratic mobile phase is acetonitrile:water (50:50, v/v).[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at approximately 274 nm.[15]

    • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using standard solutions of this compound in blank plasma to quantify the concentration in the unknown samples.

Mandatory Visualizations

Signaling Pathways

Thymol_Signaling_Pathways

Experimental Workflow

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_animal_study In Vivo Animal Study cluster_analysis Sample Analysis & Data Interpretation A Formulation Preparation (e.g., SLNs, Nanoemulsion, SEDDS) B Physicochemical Characterization (Particle Size, Zeta Potential, Encapsulation Efficiency) A->B D Oral Administration (Gavage) B->D C Animal Acclimatization & Fasting C->D E Serial Blood Sampling D->E F Plasma Sample Preparation (Extraction/Hydrolysis) E->F G HPLC/LC-MS Analysis F->G H Pharmacokinetic Modeling G->H I Bioavailability Calculation H->I

References

Refining purification protocols to remove impurities from synthetic thymol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining purification protocols to remove impurities from synthetic thymol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic this compound?

A1: Synthetic this compound, typically produced by the alkylation of m-cresol with propylene or isopropanol, may contain several impurities. The most common include:

  • Unreacted m-cresol: The starting material for the synthesis.

  • Isomeric isopropylmethylphenols (e.g., isothis compound): These are isomers of this compound formed during the alkylation reaction.

  • Polypropylated by-products: These are molecules where more than one isopropyl group has been added to the cresol ring.

  • Cymene and thymene: These can be present, particularly in this compound derived from natural sources, but can also be byproducts in some synthetic routes.[1]

Q2: What are the primary methods for purifying synthetic this compound?

A2: The primary methods for purifying synthetic this compound are:

  • Fractional Distillation: This is a highly effective method for separating this compound from impurities with different boiling points, such as unreacted m-cresol and some isomeric by-products.

  • Recrystallization: This technique is used to obtain high-purity crystalline this compound by dissolving the crude product in a suitable solvent and allowing the this compound to crystallize, leaving impurities in the solution.[2]

  • Column Chromatography: This method can be used to separate this compound from impurities with similar polarities.[3] Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a more advanced chromatographic technique for achieving very high purity.[4]

Q3: How can I assess the purity of my synthetic this compound?

A3: The purity of synthetic this compound can be assessed using various analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing the purity of this compound and identifying specific impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of this compound and separate it from non-volatile impurities.[6][7]

  • Melting Point Analysis: Pure this compound has a distinct melting point (49-51°C). A broad or depressed melting point range indicates the presence of impurities.

Troubleshooting Guides

Fractional Distillation

Q: My fractional distillation is not effectively separating this compound from its isomers. What can I do?

A: Ineffective separation during fractional distillation can be due to several factors. Here are some troubleshooting steps:

  • Increase the column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges). This increases the number of theoretical plates and improves separation.

  • Optimize the reflux ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate) can enhance separation. Try increasing the reflux ratio and observe the effect on the purity of the distillate.

  • Control the heating rate: A slow and steady heating rate is crucial for establishing a proper temperature gradient in the column, which is essential for good separation. Avoid rapid heating, which can lead to azeotrope-like behavior and poor separation.

  • Ensure proper insulation: Insulate the distillation column to minimize heat loss to the surroundings. This helps maintain the temperature gradient necessary for efficient fractionation.

  • Check for leaks: Ensure all connections in your distillation setup are airtight. Leaks can affect the pressure and temperature stability, leading to poor separation.

Q: The distillation is proceeding too slowly or not at all. What's the problem?

A: A slow or stalled distillation can be caused by:

  • Insufficient heating: The heating mantle or oil bath may not be providing enough energy to vaporize the mixture. Gradually increase the temperature.

  • Excessive heat loss: As mentioned above, poor insulation can cause the vapor to condense before it reaches the condenser. Insulate the column and distillation head.

  • Flooding of the column: If the heating rate is too high, the column can flood with condensate, preventing vapor from rising. Reduce the heating rate to allow the column to drain.

Recrystallization

Q: My synthetic this compound is "oiling out" instead of crystallizing. How can I fix this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the solute is lower than the boiling point of the solvent. To prevent this:

  • Use a lower-boiling point solvent: Choose a solvent with a boiling point below the melting point of this compound (49-51°C).

  • Lower the saturation temperature: Dissolve the this compound in the solvent at a temperature below its melting point.

  • Induce crystallization at a lower temperature: After dissolving the this compound, allow the solution to cool slowly. Once it is at a temperature below the melting point of this compound, you can try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

  • Use a solvent mixture: Dissolve the this compound in a "good" solvent at a warm temperature, and then slowly add a "poor" solvent in which this compound is less soluble until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear again and allow it to cool slowly. A common mixture is ethanol and water.[8][9]

Q: I am getting a very low yield after recrystallization. What are the possible reasons?

A: A low yield can be due to several factors:

  • Using too much solvent: If an excessive amount of solvent is used, a significant portion of the this compound will remain dissolved in the mother liquor even after cooling. Try to use the minimum amount of hot solvent required to fully dissolve the crude this compound.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Washing the crystals with a warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize the loss of product.

Column Chromatography

Q: The separation of this compound from its impurities on the column is poor. How can I improve it?

A: Poor separation in column chromatography can be addressed by:

  • Optimizing the solvent system (eluent): The choice of eluent is critical. For separating this compound from less polar impurities like cymene, a non-polar solvent system such as hexane/ethyl acetate with a low percentage of ethyl acetate is a good starting point. You can use Thin Layer Chromatography (TLC) to test different solvent systems and find the one that gives the best separation.

  • Using a longer column or a finer stationary phase: A longer column or a stationary phase with a smaller particle size will increase the surface area and improve the resolution.

  • Controlling the flow rate: A slower flow rate generally leads to better separation as it allows more time for the components to equilibrate between the stationary and mobile phases.

  • Proper column packing: Ensure the column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.

Q: My compound is not eluting from the column. What should I do?

A: If your compound is stuck on the column, it means the eluent is not polar enough to move it. You can:

  • Gradually increase the polarity of the eluent: For example, if you are using a hexane/ethyl acetate mixture, gradually increase the percentage of ethyl acetate.

  • Switch to a more polar solvent: If increasing the polarity of the current eluent doesn't work, you may need to switch to a more polar solvent system altogether.

Quantitative Data Presentation

The following tables summarize the effectiveness of different purification methods on this compound.

Table 1: Purity of this compound from Natural Sources after Different Purification Methods

Purification MethodStarting MaterialPurity AchievedReference
Microwave-assisted extraction followed by crystallizationThymus vulgaris essential oil95.27%[10]
Crystallization with gradual cooling in hexaneMonarda citriodora oil (70% this compound)>99%[2]
Preparative HPLCTrachyspermum ammi essential oil98.87%[4]

Table 2: Purity of Synthetic this compound after Recrystallization

SolventPurity AchievedReference
Hexane95.5% to >99%[2]
Ethanol/WaterHigh purity (qualitative)[8]

Experimental Protocols

Protocol 1: Fractional Distillation of Synthetic this compound

Objective: To separate this compound from lower-boiling impurities (e.g., unreacted m-cresol) and higher-boiling impurities (e.g., polypropylated by-products).

Materials:

  • Crude synthetic this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle or oil bath

  • Boiling chips

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Add the crude synthetic this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently.

  • Observe the temperature at the top of the column. The first fraction to distill will be the components with the lowest boiling points. Collect this fraction in a separate receiving flask.

  • As the temperature begins to rise and stabilizes at the boiling point of this compound (approximately 232°C), change the receiving flask to collect the this compound fraction.

  • Continue distillation until the temperature starts to rise again, indicating that higher-boiling impurities are beginning to distill.

  • Stop the distillation and allow the apparatus to cool.

  • Analyze the purity of the collected this compound fraction using GC-MS or HPLC.

Protocol 2: Recrystallization of Synthetic this compound from Hexane

Objective: To purify synthetic this compound by recrystallization from hexane.

Materials:

  • Crude synthetic this compound

  • Hexane

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude synthetic this compound in an Erlenmeyer flask.

  • Add a minimum amount of hot hexane to the flask while gently heating on a hot plate until the this compound just dissolves.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. This compound crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for about 15-20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold hexane to remove any remaining impurities.

  • Dry the crystals in a vacuum oven or by air drying.

  • Determine the purity of the recrystallized this compound by melting point analysis and GC-MS or HPLC.

Protocol 3: Preparative Column Chromatography of Synthetic this compound

Objective: To purify synthetic this compound using preparative column chromatography.

Materials:

  • Crude synthetic this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Prepare a slurry of silica gel in the chosen solvent system (e.g., 95:5 hexane/ethyl acetate).

  • Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Dissolve the crude synthetic this compound in a minimum amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the solvent system, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify which fractions contain the purified this compound.

  • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified product.

  • Analyze the purity of the final product using GC-MS or HPLC.

Visualizations

Experimental_Workflow_Purification cluster_synthesis Crude Synthetic this compound cluster_purification Purification Methods cluster_analysis Purity Analysis Crude_this compound Crude this compound (with impurities) Distillation Fractional Distillation Crude_this compound->Distillation Recrystallization Recrystallization Crude_this compound->Recrystallization Chromatography Column Chromatography Crude_this compound->Chromatography Pure_this compound Purified this compound Distillation->Pure_this compound Recrystallization->Pure_this compound Chromatography->Pure_this compound GCMS GC-MS HPLC HPLC MP Melting Point Pure_this compound->GCMS Pure_this compound->HPLC Pure_this compound->MP

Caption: General workflow for the purification and analysis of synthetic this compound.

Troubleshooting_Recrystallization Start Problem: 'Oiling Out' During Recrystallization Cause1 Cause: Low Melting Point of this compound Start->Cause1 Cause2 Cause: High Solute Concentration Start->Cause2 Cause3 Cause: Rapid Cooling Start->Cause3 Solution1 Solution: Use Lower Boiling Point Solvent Cause1->Solution1 Solution2 Solution: Use More Solvent or Add 'Poor' Solvent Slowly Cause2->Solution2 Solution3 Solution: Allow for Slow Cooling Cause3->Solution3

Caption: Troubleshooting guide for "oiling out" during this compound recrystallization.

Fractional_Distillation_Troubleshooting Start Problem: Poor Separation of Isomers Cause1 Cause: Low Column Efficiency Start->Cause1 Cause2 Cause: Incorrect Reflux Ratio Start->Cause2 Cause3 Cause: Improper Heating Start->Cause3 Solution1 Solution: Use Longer/More Efficient Column Cause1->Solution1 Solution2 Solution: Increase Reflux Ratio Cause2->Solution2 Solution3 Solution: Slow and Steady Heating Cause3->Solution3

Caption: Troubleshooting poor separation in fractional distillation of this compound.

References

Addressing challenges in scaling up thymol extraction for industrial applications.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of thymol extraction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling up of this compound extraction processes.

Steam Distillation

Question: Why is my this compound yield lower than expected at an industrial scale?

Answer:

Several factors can contribute to low this compound yield during the scale-up of steam distillation:

  • Uneven Steam Distribution (Channeling): In large extraction vessels, steam may form channels, bypassing a significant portion of the plant material. This leads to inefficient extraction. To mitigate this, ensure proper packing of the raw material and consider implementing internal steam distributors.

  • Improper Particle Size: If the thyme is ground too finely, it can lead to clumping and impede steam flow. Conversely, if the particles are too large, the surface area for extraction is limited. An optimal particle size (e.g., whole leaves or coarsely ground material) should be determined during pilot studies.[1]

  • Inadequate Distillation Time: While prolonged distillation can lead to degradation, insufficient time will result in incomplete extraction. Optimal distillation time should be established; for instance, some studies suggest that for Thymbra spicata, 75 minutes can be optimal under specific conditions.[1]

  • Low Steam Flow Rate: A steam flow rate that is too low will not effectively carry the volatile this compound from the plant material. The optimal flow rate is dependent on the equipment and should be determined experimentally.[1]

  • Heat-Related Degradation: Prolonged exposure to high temperatures during steam distillation can degrade heat-sensitive compounds like this compound.[2][3] Optimizing distillation time and exploring lower pressure steam distillation can help minimize degradation.

Question: What is causing the degradation of this compound during extraction?

Answer:

This compound degradation during steam distillation is primarily caused by prolonged exposure to high temperatures.[2][3] The heat can cause chemical alterations to the this compound molecule, reducing its purity and overall yield. To address this, consider the following:

  • Optimize Extraction Time: Avoid unnecessarily long distillation times.

  • Vacuum Steam Distillation: Operating under reduced pressure allows for distillation at lower temperatures, thus preserving the integrity of the this compound.

  • Monitor Temperature Closely: Implement strict temperature controls throughout the process.

Question: How can I prevent the "channeling effect" in my industrial distiller?

Answer:

The channeling effect, where steam creates preferential paths through the plant material, can significantly reduce extraction efficiency. To prevent this:

  • Uniform Packing: Ensure the thyme is packed uniformly in the still. Avoid overly compacting the material, which can also impede steam flow.

  • Material Preparation: Use an appropriate and consistent particle size.

  • Internal Steam Distribution: For large-scale distillers, installing a steam distribution system (e.g., a spider-type distributor) at the base can help ensure even steam penetration.

  • Fluidized Bed Distillation: In some advanced setups, a fluidized bed can be used to keep the plant material in constant motion, ensuring uniform contact with the steam.

Solvent Extraction

Question: I'm experiencing significant solvent loss during scale-up. What are the common causes and solutions?

Answer:

Solvent loss in industrial extraction is a critical issue affecting both cost and environmental compliance.[4][5][6] Common causes and their solutions include:

  • Evaporation: Solvents, especially volatile ones, can be lost through evaporation from tanks, extractors, and during solvent recovery.

    • Solution: Implement closed-loop systems to minimize exposure to the atmosphere.[4] Use floating roofs on storage tanks and ensure all equipment is properly sealed.

  • Inefficient Solvent Recovery: The distillation process used to recover the solvent from the extract may be inefficient.

    • Solution: Optimize the distillation parameters (temperature, pressure) for your specific solvent.[5] Regularly maintain and inspect the distillation unit, including condensers and vacuum pumps. A well-designed multi-stage distillation process can recover up to 95% of the used solvent.[5]

  • Entrainment in Waste Material: Solvent can be trapped within the spent plant material.

    • Solution: Implement a de-solventizing step where steam stripping or indirect heat is used to vaporize and recover the residual solvent from the solid waste.

Question: How can I troubleshoot the formation of emulsions during liquid-liquid extraction for this compound purification?

Answer:

Emulsion formation is a common issue when purifying this compound from the initial extract, especially when dealing with surfactant-like compounds from the plant matrix.[7] Here are some troubleshooting steps:

  • Gentle Agitation: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of a stable emulsion.[7]

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer.[7] This increases the ionic strength of the aqueous phase, which can help break the emulsion by forcing the separation of the two phases.[7]

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[7]

  • Centrifugation: For persistent emulsions, centrifugation can be an effective method to force the separation of the layers.[7]

  • Filtration: Using phase separation filter paper can help to separate the aqueous and organic layers.[7]

Supercritical Fluid Extraction (SFE)

Question: My this compound yield is inconsistent when using Supercritical CO2 Extraction. What parameters should I investigate?

Answer:

Inconsistent yields in SFE are often related to variations in process parameters. Key parameters to investigate include:

  • Pressure and Temperature: These are critical for controlling the solvent power of the supercritical CO2. The solubility of this compound in supercritical CO2 is directly affected by these parameters. For instance, one study found that for Thymus vulgaris, extraction at 200 bar and 40°C showed the process to be controlled by mass transfer resistance, indicating the importance of these parameters.[8][9]

  • CO2 Flow Rate: The flow rate of the supercritical fluid affects the mass transfer of this compound from the plant material to the fluid. An optimal flow rate ensures efficient extraction without excessive energy consumption.

  • Particle Size: Similar to steam distillation, the particle size of the thyme material is crucial. A smaller particle size increases the surface area for extraction but can lead to compaction and flow issues.

  • Extraction Time: Ensure the extraction time is sufficient for the complete elution of this compound. This should be determined during process optimization studies.

Question: What could be causing a loss of efficiency during the separation of this compound from the supercritical CO2?

Answer:

Inefficient separation of the extracted this compound from the supercritical CO2 can lead to lower yields and carryover of the product. This is typically related to the conditions in the separator vessel:

  • Separator Pressure and Temperature: The pressure and temperature in the separator are lowered to reduce the solvent power of the CO2, causing the this compound to precipitate. If the pressure drop or temperature change is not sufficient, the this compound will remain dissolved in the CO2.

  • Cyclone Separator Design: The efficiency of the cyclone separator, which is often used to separate the extract from the gas, is crucial. Poor design can lead to incomplete separation.

  • Carryover: At high CO2 velocities, fine droplets of the extract can be carried over with the gas phase. Installing a demister pad or a secondary separator can help to capture this entrained material.

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the highest this compound yield?

A1: Generally, solvent extraction and supercritical fluid extraction (SFE) can provide higher yields of essential oil compared to steam distillation.[2] However, the choice of method also depends on the desired purity of the final product, operational costs, and environmental considerations. Steam distillation often yields a purer essential oil directly.[2]

Q2: What are the safety precautions I should take when scaling up this compound extraction?

A2: Safety is paramount in an industrial setting. Key precautions include:

  • Proper Ventilation: Ensure adequate ventilation to prevent the buildup of flammable or harmful vapors, especially when using organic solvents.

  • Personal Protective Equipment (PPE): All personnel should use appropriate PPE, including safety goggles, gloves, and lab coats.

  • Handling of Flammable Solvents: If using solvent extraction, store and handle flammable solvents in designated areas with proper grounding to prevent static discharge.

  • Pressure Safety: For SFE, ensure all high-pressure vessels are regularly inspected and certified. Implement pressure relief systems.

  • Emergency Procedures: Have clear and well-practiced emergency procedures for spills, fires, and other potential incidents.

Q3: How does the choice of solvent affect the quality of the extracted this compound?

A3: The choice of solvent in solvent extraction is critical. Different solvents have different polarities and will co-extract other compounds along with this compound. For example, ethanol is a polar solvent and will extract a wider range of compounds compared to a non-polar solvent like hexane. The use of "green solvents" like ethanol, limonene, and ethyl lactate is also a consideration for producing safer and more environmentally friendly extracts.[10] The solvent must be completely removed from the final product to ensure its safety and purity.

Q4: Can ultrasound or microwave assistance be used in industrial-scale extraction?

A4: Yes, ultrasound and microwave-assisted extraction (UAE and MAE) are emerging technologies that can be applied at an industrial scale to enhance extraction efficiency.[11] They can often lead to shorter extraction times and higher yields. For instance, a study on microwave-assisted hydro-distillation (MWHD) combined with ultrasound pre-treatment showed a significant increase in this compound content and a reduction in extraction time compared to conventional hydro-distillation.[11]

Data Presentation

Table 1: Comparison of this compound Yield from Thymus vulgaris using Different Extraction Methods

Extraction MethodPlant PartYield of Essential Oil (%)This compound Content in Oil (%)Purity of Extracted this compound (%)Reference
HydrodistillationLeaves1.1659.47-[12][13]
HydrodistillationAerial Parts0.6253.63-[12][13]
Microwave-assisted (purification)From Leaves' Oil--95.27[12]
Hot Water (purification)From Leaves' Oil--91.36[12]
Steam Distillation'this compound' chemotype0.55 - 0.60Main compound-[14]
Pressurized Liquid Extraction (Ethanol, 130°C)Leaves--High recovery[10]
Pressurized Liquid Extraction (Limonene, 60°C)Leaves-High concentration-[10]
Supercritical CO2 Extraction (SFE)Leaves-High concentration-[12][15]

Table 2: Influence of Solvent-to-Plant Ratio on this compound Extraction using Microwave-Assisted Hydro-distillation (MWHD)

Solvent to Plant Ratio (v/w)Essential Oil Content (mg/100g DM)This compound Content (mg/100g DM)Reference
8/1~850824 ± 20.67[11]
10/1~950926 ± 16.93[11]
12/1~970969 ± 28.90[11]

Experimental Protocols

Protocol 1: Pilot-Scale Steam Distillation of Thyme
  • Material Preparation:

    • Air-dry fresh thyme (Thymus vulgaris) in a shaded, well-ventilated area until brittle.

    • Coarsely grind the dried material to a uniform particle size. Avoid fine powdering.

  • Apparatus Setup:

    • Charge the stainless-steel still with the ground thyme. Ensure even packing to prevent channeling.

    • Connect the still to a steam generator and a condenser. The condenser should be connected to a chilled water supply.

    • Place a Florentine flask or other suitable separator at the condenser outlet to collect the distillate.

  • Distillation Process:

    • Introduce steam from the bottom of the still at a pre-determined optimal flow rate.

    • Continue the distillation for the optimized duration (e.g., 2-3 hours).

    • Monitor the temperature at the still head; it should remain close to 100°C.

  • Collection and Separation:

    • Collect the condensate, which will be a two-phase mixture of essential oil and hydrosol.

    • Allow the mixture to stand for complete separation. The essential oil, being less dense, will form the upper layer.

    • Carefully separate the essential oil from the hydrosol.

  • Drying and Storage:

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the purified this compound-rich essential oil in an airtight, dark glass container at a cool temperature.

Protocol 2: Lab-Scale Solvent Extraction of this compound
  • Material Preparation:

    • Dry and grind the thyme as described in the steam distillation protocol.

  • Extraction:

    • Place the ground thyme in a jacketed glass reactor.

    • Add the chosen solvent (e.g., ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

    • Stir the mixture at a constant speed at a controlled temperature (e.g., 40-60°C) for a set duration (e.g., 2-4 hours).

  • Filtration:

    • Filter the mixture through a Buchner funnel with filter paper to separate the solid plant material from the liquid extract (miscella).

    • Wash the solid residue with a small amount of fresh solvent to recover any remaining extract.

  • Solvent Recovery:

    • Transfer the miscella to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature to obtain a concentrated this compound extract.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like liquid-liquid extraction or chromatography to isolate pure this compound. A simple purification can be achieved by dissolving the extract in a non-polar solvent like hexane and then washing with an aqueous sodium hydroxide solution to form sodium thymolate. The aqueous layer is then separated, acidified, and re-extracted with the non-polar solvent to get purified this compound.[12]

Mandatory Visualization

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation/Purification cluster_final 4. Final Product harvest Harvest Thyme dry Drying harvest->dry grind Grinding dry->grind steam_dist Steam Distillation grind->steam_dist solvent_ext Solvent Extraction grind->solvent_ext sfe Supercritical Fluid Extraction (SFE) grind->sfe separation Phase Separation (Oil/Water or Extract/Solvent) steam_dist->separation solvent_ext->separation sfe->separation purification Purification (e.g., Chromatography) separation->purification final_product High-Purity this compound purification->final_product

Caption: General workflow for industrial this compound extraction.

troubleshooting_decision_tree start Low this compound Yield q_method Which extraction method? start->q_method steam_dist Steam Distillation q_method->steam_dist Steam Dist. solvent_ext Solvent Extraction q_method->solvent_ext Solvent Ext. sfe Supercritical Fluid Extraction (SFE) q_method->sfe SFE q_steam_issue Check for: steam_dist->q_steam_issue channeling Uneven Steam Flow (Channeling) q_steam_issue->channeling Visual Inspection particle_size_steam Incorrect Particle Size q_steam_issue->particle_size_steam Material Prep. time_temp_steam Inadequate Time/ High Temperature q_steam_issue->time_temp_steam Process Data sol_channeling Solution: - Repack uniformly - Use steam distributor channeling->sol_channeling sol_particle_steam Solution: - Optimize grind size (coarse, not fine) particle_size_steam->sol_particle_steam sol_time_temp_steam Solution: - Optimize distillation time - Consider vacuum distillation time_temp_steam->sol_time_temp_steam q_solvent_issue Check for: solvent_ext->q_solvent_issue solvent_loss High Solvent Loss q_solvent_issue->solvent_loss Mass Balance incomplete_ext Incomplete Extraction q_solvent_issue->incomplete_ext Yield Data emulsion Emulsion Formation (during purification) q_solvent_issue->emulsion Purification Step sol_solvent_loss Solution: - Optimize solvent recovery - Use closed-loop system solvent_loss->sol_solvent_loss sol_incomplete_ext Solution: - Increase extraction time - Optimize temperature/agitation incomplete_ext->sol_incomplete_ext sol_emulsion Solution: - Gentle agitation - 'Salting out' with brine emulsion->sol_emulsion q_sfe_issue Check for: sfe->q_sfe_issue params_sfe Incorrect P, T, or Flow Rate q_sfe_issue->params_sfe Process Parameters separation_sfe Inefficient Separator Performance q_sfe_issue->separation_sfe Separator Output sol_params_sfe Solution: - Re-evaluate and optimize SFE parameters params_sfe->sol_params_sfe sol_separation_sfe Solution: - Adjust separator P & T - Check for carryover separation_sfe->sol_separation_sfe

Caption: Troubleshooting decision tree for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Thymol and Carvacrol

Author: BenchChem Technical Support Team. Date: November 2025

Thymol and its isomer carvacrol are phenolic monoterpenoids found predominantly in the essential oils of plants from the Lamiaceae family, such as thyme (Thymus vulgaris) and oregano (Origanum vulgare)[1][2]. Both compounds are recognized for their potent, broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria[3][4]. Their structural similarity, differing only in the position of the hydroxyl group on the phenolic ring, leads to comparable yet distinct antibacterial activities and mechanisms. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed protocols, and mechanistic diagrams for researchers in microbiology and drug development.

Mechanism of Antibacterial Action

The primary antibacterial mechanism for both this compound and carvacrol is the disruption of the bacterial cell membrane's structural and functional integrity[2][3][5]. Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of vital intracellular components such as ions and ATP[6][7]. This disruption also dissipates the proton motive force, which is crucial for ATP synthesis and transport processes, ultimately resulting in cell death[6][8].

Additional mechanisms include the inhibition of membrane-bound ATPases and efflux pumps, which can contribute to overcoming bacterial resistance[2][3][7]. Studies have shown that both this compound and carvacrol can inhibit the efflux of substances like ethidium bromide in a concentration-dependent manner, suggesting their potential as efflux pump inhibitors[2][5]. At the cellular level, these actions can lead to irreversible damage to the cell wall and membrane, interference with energy metabolism, and damage to DNA[5].

G cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell Compound This compound / Carvacrol OM Outer Membrane (Gram-Negative) Compound->OM Partitions into lipid bilayer CM Cytoplasmic Membrane Compound->CM Disrupts integrity Efflux Efflux Pump Inhibition Compound->Efflux Inhibits Leakage Leakage of Intracellular Components (Ions, ATP) CM->Leakage Increases permeability PMF Dissipation of Proton Motive Force (PMF) CM->PMF Death Cell Death Leakage->Death PMF->Death G start Start prep_comp Prepare Serial Dilutions of this compound/Carvacrol in 96-well plate start->prep_comp prep_inoc Prepare Standardized Bacterial Inoculum start->prep_inoc inoculate Inoculate Wells with Bacteria prep_comp->inoculate prep_inoc->inoculate incubate_mic Incubate Plate (e.g., 24h at 37°C) inoculate->incubate_mic read_mic Visually Inspect for Growth (Turbidity) incubate_mic->read_mic mic_result Determine MIC read_mic->mic_result plate_samples Plate Aliquots from Clear Wells onto Agar mic_result->plate_samples incubate_mbc Incubate Agar Plates (e.g., 24h at 37°C) plate_samples->incubate_mbc read_mbc Count Colonies incubate_mbc->read_mbc mbc_result Determine MBC read_mbc->mbc_result end End mbc_result->end

References

Cross-validation of different analytical methods for thymol quantification.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of thymol, a compound of significant interest in the pharmaceutical and food industries for its antiseptic and preservative properties. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of this compound-containing products. This document outlines the experimental protocols and performance data for three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.

Quantitative Performance Data

The following table summarizes the key validation parameters for the different analytical methods, allowing for a direct comparison of their performance characteristics.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectrophotometry
Linearity (Range) 4-180 µg/mL[1], 15-90 µg/mL[2][3]1-40 mg/10mL[4][5], 3.5-70.0 µg/mL[6]0.1-14 µg/mL, 0.4-10 ppm[7]
Correlation Coefficient (r²) > 0.997[2][3], 0.9994[1]> 0.99[4][5], 0.9997[8]-
Accuracy (% Recovery) 97.2-98.2%[1], 97.7%[2][9]98-102%[4][5], 90-110%[8]100.94%
Precision (% RSD) Intra-day: 0.8-1.9%[2][9], <2.27%[1]; Inter-day: 3.5-4.5%[2][9]< 2%[4][5]< 1%
Limit of Detection (LOD) 2.8 µg/mL[2][9], 0.95 µg/mL[6]-6.0 ng/mL, 0.011 µg/cm² (Sandell's sensitivity)[7]
Limit of Quantification (LOQ) 8.6 µg/mL[2][9], 3.16 µg/mL[6]-20.0 ng/mL

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to facilitate replication and cross-validation studies.

High-Performance Liquid Chromatography (HPLC)

This method is highly precise for the quantitative determination of this compound.[2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: ACE C18 column (4.6 × 250 mm, 5 µm).[3]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (50:50, v/v).[2][3]

  • Flow Rate: 1 mL/min.[2][3]

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.[3]

  • Standard Preparation: Stock solutions of this compound (e.g., 3 mg/mL) are prepared in an acetonitrile:water (80:20) solvent. Working standards are prepared by diluting the stock solution to achieve concentrations within the linear range (e.g., 15–90 µg/ml).[3]

  • Sample Preparation: For essential oils, 10 mg of the oil can be diluted to 100 mL with the mobile phase to achieve a concentration of 100 µg/mL.[2]

Gas Chromatography (GC)

GC is a popular and effective method for the analysis of volatile compounds like this compound.[2]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[2][4]

  • Column: TRB-5-625 capillary column (60m × 0.25mm i.d., 0.25µm film thickness)[4][5] or a CP-SIL 8 column[2].

  • Carrier Gas: Nitrogen at a flow rate of 0.6 mL/min.[4][5]

  • Oven Temperature Program: The oven temperature is programmed, for example, from 185°C to 235°C.[4][5] A different program might start at 45°C, increase to 120°C at 6°C/min, hold for 5 min, then increase to 260°C at 50°C/min and hold for 5 min.[6]

  • Injector and Detector Temperature: Maintained at 290°C.[4][5]

  • Internal Standard: Menthol can be used as an internal standard.[4][5]

  • Standard Preparation: Stock solutions of this compound (e.g., 20 mg/mL) are prepared in hexane. Serial dilutions are made to cover the desired concentration range.[2]

  • Sample Preparation: For essential oils, 75 mg of the oil is diluted to 5 mL with hexane.[2]

UV-Visible Spectrophotometry

This method offers a simpler and more cost-effective approach for this compound quantification.

  • Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cells.[10]

  • Method 1: Oxidative Coupling Reaction

    • Reagents: this compound solution, 2,4-dinitrophenylhydrazine (2,4-DNPH), potassium periodate, and sodium hydroxide.[10]

    • Procedure: To a series of 25 mL volumetric flasks, add increasing volumes of a standard this compound solution. Add 1 mL of potassium periodate (5×10⁻³ M), 1 mL of 2,4-DNPH (1×10⁻³ M), and 5 mL of sodium hydroxide (0.5 M). Dilute to the mark with distilled water, mix well, and let stand for 15 minutes at room temperature.[10]

    • Measurement: Measure the absorbance of the resulting violet-colored compound at 570 nm against a reagent blank.[10]

  • Method 2: Reaction with Sodium Nitroprusside

    • Reagents: this compound solution, sodium nitroprusside, and hydroxylamine hydrochloride in a phosphate buffer (pH 12).

    • Procedure: The method is based on the reaction between this compound, sodium nitroprusside, and hydroxylamine hydrochloride in the alkaline buffer to form a green product.

    • Measurement: Measure the absorbance of the green product at its maximum absorption wavelength of 700 nm.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound quantification. This process ensures the reliability and comparability of results obtained from different techniques.

CrossValidationWorkflow cluster_planning 1. Planning & Preparation cluster_validation 2. Individual Method Validation cluster_crossval 3. Cross-Validation cluster_conclusion 4. Conclusion define_scope Define Scope & Acceptance Criteria select_methods Select Analytical Methods (e.g., HPLC, GC, UV-Vis) define_scope->select_methods prepare_samples Prepare Standard & Sample Solutions select_methods->prepare_samples hplc_val Validate HPLC Method (Linearity, Accuracy, Precision) prepare_samples->hplc_val gc_val Validate GC Method (Linearity, Accuracy, Precision) prepare_samples->gc_val uv_val Validate UV-Vis Method (Linearity, Accuracy, Precision) prepare_samples->uv_val analyze_samples Analyze Identical Samples with Validated Methods hplc_val->analyze_samples gc_val->analyze_samples uv_val->analyze_samples compare_results Statistically Compare Results (e.g., t-test, ANOVA) analyze_samples->compare_results assess_agreement Assess Method Agreement & Bias compare_results->assess_agreement select_optimal Select Optimal Method for Routine Use assess_agreement->select_optimal

Caption: Workflow for cross-validation of analytical methods.

References

Thymol vs. Synthetic Preservatives: A Comparative Guide on Efficacy in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing consumer demand for natural and "clean label" products has propelled research into plant-derived preservatives as alternatives to their synthetic counterparts. Thymol, a major phenolic compound in thyme essential oil, has emerged as a promising natural preservative owing to its potent antimicrobial and antioxidant properties.[1][2][3] This guide provides an objective comparison of the efficacy of this compound against common synthetic preservatives used in the food industry, supported by experimental data.

Comparative Efficacy Data

The preservative efficacy of this compound has been evaluated against a range of microorganisms and in various food matrices, often showing comparable or even superior performance to synthetic preservatives under certain conditions.

Antimicrobial Efficacy

The antimicrobial activity of preservatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound and Synthetic Preservatives against Foodborne Pathogens

MicroorganismFood Matrix/MediumThis compound (mg/L)Sodium Benzoate (mg/L)Potassium Sorbate (mg/L)Reference(s)
Escherichia coliBroth200>1000>1000[4][5]
Staphylococcus aureusBroth310--[4]
Botrytis cinereaIn vitro65 (MIC), 100 (MFC)--[1][2]
Aspergillus nigerPomegranate250 (MIC), 500 (MFC)--[6]
Penicillium communePomegranate250 (MIC), 500 (MFC*)--[6]
Penicillium digitatumOrange Fruit1000 (complete inhibition)--[7]
Geotrichum candidumOrange Fruit1000 (complete inhibition)--[7]

*MFC: Minimum Fungicidal Concentration

Note: The efficacy of preservatives can be influenced by the food matrix, pH, and presence of other compounds.[8] For instance, the effectiveness of sodium benzoate is highly dependent on a low pH environment.[9]

Antioxidant Efficacy

The antioxidant capacity of preservatives is crucial in preventing lipid oxidation, which leads to rancidity and the development of off-flavors in fatty foods.

Table 2: Comparative Antioxidant Activity of this compound and Synthetic Antioxidants

Food Matrix/SystemMethodThis compoundBHA (Butylated hydroxyanisole)BHT (Butylated hydroxytoluene)Reference(s)
Palm OilDPPH (IC50 mg/mL)-0.00520.011[10]
Palm OilFRAP (µmol Fe2+/g)-123419928[10]
Poultry FeedPeroxide Value (after 60 days)Similar to BHT-Similar to this compound[11]
Chicken PattiesTBARSSimilar to BHA/BHTSimilar to this compoundSimilar to this compound[12]
Mice Liver (in vivo)Lipid PeroxidationSlightly less potent than BHT-Slightly more potent than this compound[13]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of this compound and synthetic preservatives.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[14][15]

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria, fungi) is prepared in a suitable growth medium to a specific concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution of Preservatives: The test compounds (this compound and synthetic preservatives) are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate is then incubated under optimal growth conditions (temperature and time) for the specific microorganism.

  • Observation: The MIC is determined as the lowest concentration of the preservative that shows no visible turbidity or growth of the microorganism.[14]

Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol).

  • Sample Preparation: Different concentrations of the antioxidant compounds (this compound, BHA, BHT) are prepared.

  • Reaction and Incubation: The antioxidant solutions are mixed with the DPPH solution and incubated in the dark for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[10]

Visualizing Mechanisms of Action

Antimicrobial Signaling Pathway of this compound

This compound's primary antimicrobial mechanism involves the disruption of the microbial cell membrane. This leads to a cascade of events that ultimately result in cell death.

Antimicrobial_Mechanism_of_this compound This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane Interacts with MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption Leakage Leakage of Intracellular Components (Ions, ATP) MembraneDisruption->Leakage Metabolism Disruption of Cellular Metabolism Leakage->Metabolism Death Bacterial Cell Death Metabolism->Death

Caption: Antimicrobial action of this compound targeting the bacterial cell membrane.

Experimental Workflow for Preservative Efficacy Testing

A typical workflow for evaluating the efficacy of a food preservative involves several key steps, from initial screening to application in a food system.

Preservative_Efficacy_Workflow cluster_0 In Vitro Screening cluster_1 In Situ Evaluation cluster_2 Analysis MIC MIC Determination (Broth/Agar Dilution) FoodMatrix Application to Food Matrix MIC->FoodMatrix Antioxidant Antioxidant Assays (DPPH, FRAP) Antioxidant->FoodMatrix Challenge Microbial Challenge Study FoodMatrix->Challenge Sensory Sensory Evaluation FoodMatrix->Sensory Oxidation Oxidative Stability Measurement (TBARS) FoodMatrix->Oxidation MicrobialCount Microbial Count Over Time Challenge->MicrobialCount Data Data Analysis & Comparison Sensory->Data MicrobialCount->Data Oxidation->Data

Caption: Workflow for assessing the efficacy of food preservatives.

Conclusion

The available experimental data indicates that this compound is a highly effective natural preservative with both antimicrobial and antioxidant properties. In several instances, its efficacy is comparable to that of synthetic preservatives like BHA, BHT, sodium benzoate, and potassium sorbate.[11][12] The primary mechanism of this compound's antimicrobial action involves the disruption of microbial cell membranes, a broad-spectrum mode of action that is effective against a variety of foodborne pathogens.[16][17] As a natural alternative, this compound presents a promising option for the food industry to meet the growing consumer preference for clean-label products without compromising on safety and shelf-life. However, factors such as its characteristic flavor and potential interactions with food matrix components need to be considered for its successful application.[8] Further research focusing on direct comparative studies in a wider range of food products and synergistic combinations with other natural preservatives could further elucidate the full potential of this compound in food preservation.

References

Thymol's Anti-Inflammatory Efficacy Validated in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in vivo studies demonstrates thymol's potent anti-inflammatory effects, positioning it as a promising natural alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs). Research in various animal models of inflammation reveals that this compound significantly reduces swelling, inflammatory cell infiltration, and the production of key inflammatory mediators. These effects are largely attributed to its ability to modulate critical signaling pathways, including NF-κB and MAPK.

This compound, a naturally occurring monoterpenoid phenol found in thyme and other plants, has been shown to possess a wide range of pharmacological properties, including anti-inflammatory activities.[1][2] This guide provides a comparative analysis of this compound's anti-inflammatory performance against other alternatives, supported by experimental data from in vivo animal studies.

Comparative Efficacy of this compound in Acute Inflammation Models

This compound has been rigorously tested in several well-established animal models of acute inflammation, demonstrating dose-dependent anti-inflammatory effects. These studies often compare this compound's efficacy to that of standard NSAIDs like celecoxib and ketoprofen.

In a formalin-induced paw edema model in mice, this compound administered at doses of 7.5, 15, and 30 mg/kg significantly reduced paw licking and edema.[2][3] Notably, at doses of 15 and 30 mg/kg, this compound exhibited a more potent anti-inflammatory effect than celecoxib (42 mg/kg) and was comparable to ketoprofen (42 mg/kg).[2][3] Similarly, in an egg albumin-induced paw edema model in chicks, this compound at 15 mg/kg was more effective than celecoxib and showed efficacy similar to ketoprofen.[2][3]

Another common model, carrageenan-induced paw edema, is used to assess the anti-inflammatory potential of various compounds.[4][5] While specific comparative data for this compound in this model was not detailed in the reviewed literature, the model is a standard for evaluating NSAIDs, which this compound has been shown to outperform in other models.[6][7]

The anti-inflammatory effects of this compound are not limited to localized inflammation. In a lipopolysaccharide (LPS)-induced endometritis model in mice, this compound treatment markedly alleviated pathological injury and reduced the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration.[8] Furthermore, in an LPS-induced acute lung injury model, this compound administration significantly ameliorated lung tissue damage.[9]

Animal Model This compound Dose Comparator Drug(s) Key Findings Reference(s)
Formalin-Induced Paw Edema (Mice)7.5, 15, 30 mg/kgCelecoxib (42 mg/kg), Ketoprofen (42 mg/kg)This compound dose-dependently reduced paw licking and edema. At 15 and 30 mg/kg, this compound was more effective than celecoxib and comparable to ketoprofen.[2][3]
Egg Albumin-Induced Paw Edema (Chicks)15 mg/kgCelecoxib (42 mg/kg), Ketoprofen (42 mg/kg)This compound (15 mg/kg) was more effective than celecoxib and showed similar efficacy to ketoprofen.[2][3]
LPS-Induced Endometritis (Mice)Not specifiedControlThis compound significantly reduced pathological injury and MPO activity.[8]
LPS-Induced Acute Lung Injury (Mice)100 mg/kgControlThis compound markedly ameliorated pathological alterations in lung tissues.[9]

Modulation of Inflammatory Mediators

The anti-inflammatory action of this compound is further substantiated by its ability to suppress the production of pro-inflammatory cytokines and enzymes. In LPS-induced inflammation models, this compound has been shown to significantly decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[8][9][10] These cytokines are pivotal in orchestrating the inflammatory response.

Furthermore, this compound has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively, which are key mediators of inflammation and pain.[8][10]

Inflammatory Mediator Animal Model Effect of this compound Reference(s)
TNF-αLPS-Induced Endometritis (Mice), LPS-Induced Acute Lung Injury (Mice)Decreased[8][9]
IL-1βLPS-Induced Endometritis (Mice)Decreased[8]
IL-6LPS-Induced Acute Lung Injury (Mice)Decreased[9]
iNOSLPS-Stimulated Macrophages (in vitro)Inhibited[8]
COX-2LPS-Stimulated Macrophages (in vitro), In silico studiesInhibited[2][3][8]
MPOLPS-Induced Endometritis (Mice)Decreased[8]

Experimental Protocols

Carrageenan-Induced Paw Edema

A widely used model for acute inflammation.[5]

  • Animals: Typically rats or mice are used.[6][11]

  • Induction: A sub-plantar injection of 1% carrageenan solution is administered into the hind paw of the animal.[5]

  • Treatment: this compound or a comparator drug is administered, usually orally or intraperitoneally, at various time points before or after carrageenan injection.

  • Assessment: The volume of the paw is measured at different time intervals using a plethysmometer to quantify the extent of edema. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.[6]

Formalin-Induced Paw Edema

This model is used to assess both neurogenic and inflammatory pain.

  • Animals: Mice are commonly used.[2][3]

  • Induction: A diluted formalin solution is injected into the sub-plantar surface of the hind paw.

  • Treatment: this compound or a standard drug is administered prior to formalin injection.[2][3]

  • Assessment: The time the animal spends licking the injected paw is recorded in two phases: the early phase (neurogenic pain) and the late phase (inflammatory pain). The paw edema is also measured.[2][3]

Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.

  • Animals: Mice are frequently used.[8][9]

  • Induction: LPS is administered, for example, intraperitoneally to induce systemic inflammation or locally to induce organ-specific inflammation like endometritis or lung injury.[8][9]

  • Treatment: this compound is administered before or after the LPS challenge.[8][9]

  • Assessment: Inflammatory markers such as cytokines (TNF-α, IL-1β, IL-6) in serum or tissue homogenates are measured using ELISA. Myeloperoxidase (MPO) activity is assessed as an indicator of neutrophil infiltration. Histopathological examination of tissues is also performed.[8][9]

Signaling Pathways and Experimental Workflows

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways. The primary mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][9][12]

Upon stimulation by inflammatory triggers like LPS, the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes.[9][13] this compound has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby blocking this pro-inflammatory cascade.[8][12]

The MAPK pathway, which includes kinases like p38, ERK, and JNK, also plays a crucial role in regulating the inflammatory response.[14] this compound has been found to suppress the phosphorylation of these MAPKs, further contributing to its anti-inflammatory effects.[10][12]

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Pathways cluster_2 This compound Intervention cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway (IκBα, p65) TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines Enzymes Inflammatory Enzymes (iNOS, COX-2) NFkB->Enzymes This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits

Caption: this compound's anti-inflammatory mechanism of action.

G cluster_0 Phase 1: Animal Model Induction cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Assessment of Inflammation cluster_3 Phase 4: Data Analysis Induction Induction of Inflammation (e.g., Carrageenan, Formalin, LPS) Treatment Administration of: - this compound (various doses) - Comparator Drug (e.g., NSAID) - Vehicle (Control) Induction->Treatment PawEdema Measurement of Paw Edema Treatment->PawEdema Markers Quantification of Inflammatory Markers (Cytokines, MPO) Treatment->Markers Histo Histopathological Analysis Treatment->Histo Analysis Statistical Comparison between Groups PawEdema->Analysis Markers->Analysis Histo->Analysis

Caption: General workflow for in vivo validation of this compound.

References

Unveiling the Double-Edged Sword: A Comparative Analysis of Thymol's Cytotoxicity Across Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing in-vitro research reveals thymol's potent cytotoxic effects against a wide array of human cancer cell lines, while exhibiting a lesser impact on normal cells. This comparison guide synthesizes key experimental data, offering researchers, scientists, and drug development professionals a detailed overview of this compound's differential cytotoxicity, the underlying molecular mechanisms, and standardized experimental protocols.

This compound, a natural monoterpenoid phenol derived from thyme and other plants, has garnered significant attention for its potential as an anticancer agent. This guide provides a comparative analysis of its cytotoxic activity across various human cell lines, supported by quantitative data from multiple studies. The half-maximal inhibitory concentration (IC50), a key metric of cytotoxicity, varies considerably among different cell lines, underscoring the importance of cell type-specific investigations.

Quantitative Cytotoxicity Data: A Comparative Overview

The cytotoxic efficacy of this compound, as measured by IC50 values, demonstrates a clear disparity between cancerous and non-cancerous cell lines. The following table summarizes the IC50 values of this compound in various human cell lines as reported in several studies. Lower IC50 values are indicative of higher cytotoxic potency.

Cell LineCell TypeIC50 (µg/mL)Incubation Time (hours)Reference
Cancer Cell Lines
HT-29Colorectal Carcinoma~52 - 15024[1][2]
HCT-116Colorectal Carcinoma~6524[1][2]
HCT-116Colorectal Carcinoma4748[1]
LoVoColorectal Carcinoma4148[1]
HCT-8Colorectal CarcinomaNot SpecifiedNot Specified[3]
Caco-2Colorectal AdenocarcinomaNot Specified (cytotoxic effects observed)Not Specified[2]
MCF-7Breast Adenocarcinoma2.5Not Specified[4]
MDA-MB-231Breast Adenocarcinoma208.36 µM (~31.3 µg/mL)72[4]
A549Lung Carcinoma11224[5][6]
KLN205Non-small Cell Lung Cancer421 µM (~63.2 µg/mL)48[4]
PC-3Prostate AdenocarcinomaNot SpecifiedNot Specified[4]
DU145Prostate Carcinoma799 µM (~120 µg/mL)24[4]
HeLaCervical AdenocarcinomaNot Specified (highest toxicity observed at 30.5 ng/ml)72[7]
Hep-2Larynx Epidermoid CarcinomaNot Specified (moderate cytotoxicity observed)Not Specified[7]
HL-60Acute Promyelocytic LeukemiaNot Specified (dose-dependent cytotoxicity)24[4]
K-562Chronic Myelogenous LeukemiaNot SpecifiedNot Specified[4]
AGSGastric Adenocarcinoma75.63 µM (~11.4 µg/mL) - 200 µM (~30 µg/mL)24[8][9]
Normal Cell Lines
FibroblastsForeskinHigher than MCF-724[10]
WS-1Human Fibroblast167 µM (~25.1 µg/mL)24[3]
PBMCPeripheral Blood Mononuclear CellsNo significant cytotoxicityNot Specified[5]

Note: The conversion from µM to µg/mL for this compound (molar mass: 150.22 g/mol ) is approximated.

Experimental Protocols: Assessing Cytotoxicity

The most common method utilized to evaluate the cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed MTT Assay Protocol
  • Cell Culture and Seeding: Human cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells are seeded into 96-well plates at a density of approximately 2 x 10^4 cells per well and allowed to adhere overnight.[2]

  • Compound Treatment: The following day, the culture medium is replaced with a fresh medium containing various concentrations of this compound (e.g., ranging from 0 to 150 µg/mL). A vehicle control (e.g., DMSO) is also included.[2]

  • Incubation: The cells are then incubated with this compound for a specified period, typically 24, 48, or 72 hours.[2][10]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 1 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours.[2]

  • Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. The medium is then removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement and Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the this compound concentration and fitting the data to a dose-response curve.[11]

Visualizing the Mechanisms of Action

To understand the biological processes underlying this compound's cytotoxicity, it is crucial to visualize the involved signaling pathways and the experimental workflow.

G Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HT-29, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding thymol_prep This compound Stock Solution Preparation thymol_treatment This compound Treatment (Varying Concentrations) thymol_prep->thymol_treatment cell_seeding->thymol_treatment incubation Incubation (24, 48, or 72h) thymol_treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (~570nm) formazan_solubilization->absorbance_reading data_analysis Cell Viability Calculation absorbance_reading->data_analysis ic50_determination IC50 Value Determination data_analysis->ic50_determination

Caption: Workflow of MTT assay for this compound cytotoxicity.

This compound's cytotoxic effects are primarily mediated through the induction of apoptosis, particularly via the intrinsic or mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), which leads to a cascade of events culminating in programmed cell death.

G This compound-Induced Apoptosis Signaling Pathway cluster_cellular Cellular Effects cluster_proteins Protein Regulation cluster_caspase Caspase Cascade This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 CellCycleArrest G0/G1 Cell Cycle Arrest This compound->CellCycleArrest MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Bax->MMP Bcl2->MMP Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Head-to-Head Comparison of Thymol Delivery Systems for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thymol, a natural monoterpenoid phenol, has garnered significant interest for its broad-spectrum antimicrobial, anti-inflammatory, and antioxidant properties. However, its clinical and commercial applications are often hampered by poor water solubility, high volatility, and potential for irritation at high concentrations. To overcome these limitations, various drug delivery systems have been developed to enhance this compound's stability, bioavailability, and therapeutic efficacy. This guide provides a head-to-head comparison of different this compound delivery systems, supported by experimental data, to aid researchers in selecting the optimal formulation strategy for their specific application.

Performance Comparison of this compound Delivery Systems

The efficacy of a this compound delivery system is determined by several key parameters, including particle size, encapsulation efficiency, loading capacity, and release kinetics. The following tables summarize quantitative data from various studies on different this compound formulations.

Table 1: Physicochemical Properties of this compound Delivery Systems

Delivery SystemCarrier Material(s)Particle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Nanoparticles
Zein NanoparticlesZein, Sodium Caseinate150-250~70-85Not Reported[1]
Chitosan NanoparticlesChitosan~282.574.08 ± 0.73Not Reported[2]
PLGA NanoparticlesPoly(lactic-co-glycolic acid)~200-300~80~2
Solid Lipid Nanoparticles (SLNs)Glyceryl monostearateNot Reported87Not Reported[3]
Microparticles
Cellulose MicroparticlesHPMC, Ethyl Cellulose457,000 - 1,577,00061.238.8[4]
Liposomes
NanoliposomesPhosphatidylcholineNot Reported92Not Reported[3]
Nanoemulsions
NanoemulsionNot specified13.60 ± 0.117Not ReportedNot Reported[5]

Table 2: In Vitro this compound Release from Different Delivery Systems

Delivery SystemRelease ProfileKey FindingsReference
Nanoparticles
Polymeric NanoparticlesSustained release~65% release in the first 12 hours, followed by a slower release
Cationic Polymeric NanoparticlesSustained releaseUp to 24 hours[6]
Mesoporous Silica NanoparticlesSustained releaseOver 10 days, following Fickian diffusion
Microparticles
Cellulose MicroparticlesSustained releaseOver 24 hours, best fit with Fickian matrix diffusion[4]
Liposomes
NanoliposomesSlower than free this compoundSlower release rate compared to Solid Lipid Nanoparticles[3]
Nanoemulsions
NanoemulgelNot specifiedDesigned for topical delivery to enhance penetration[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the preparation and characterization of this compound-loaded nanoparticles.

Preparation of this compound-Loaded Zein Nanoparticles

This protocol is based on the liquid-liquid dispersion method.

  • Preparation of Stock Solution: Dissolve zein and this compound in an 80% aqueous ethanol solution to achieve final concentrations of 20 mg/mL and 4 mg/mL, respectively.[1]

  • Nanoparticle Formation: Add 2 mL of the stock solution to 10 mL of Milli-Q water, with or without a stabilizer like sodium caseinate, under continuous stirring (750 rpm) for 30 minutes.[1]

  • Purification: The resulting nanoparticle dispersion can be purified through centrifugation to remove unloaded this compound and other impurities.

Characterization of Nanoparticles
  • Particle Size and Zeta Potential: These parameters are typically measured using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Separate the nanoparticles from the aqueous medium by centrifugation.

    • Quantify the amount of free this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound) / Weight of nanoparticles] x 100

  • In Vitro Release Study:

    • Place a known amount of the this compound-loaded formulation in a release medium (e.g., phosphate-buffered saline, PBS) that mimics physiological conditions.

    • At predetermined time intervals, withdraw samples from the medium and quantify the amount of released this compound using an appropriate analytical technique.

    • Replenish the withdrawn medium with fresh medium to maintain sink conditions.

Visualizing Mechanisms and Workflows

This compound's Anti-Inflammatory Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] This pathway is a key regulator of the inflammatory response. The following diagram illustrates the inhibitory action of this compound on this pathway.

Thymol_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Experimental_Workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation A1 Selection of Carrier Materials A2 Optimization of Formulation Parameters A1->A2 A3 Preparation of This compound-Loaded Nanoparticles A2->A3 B1 Particle Size and Zeta Potential (DLS) A3->B1 B2 Morphology (TEM/SEM) A3->B2 B3 Encapsulation Efficiency and Drug Loading A3->B3 C2 Stability Studies A3->C2 C1 In Vitro Release Study B1->C1 B3->C1 C3 Biological Activity Assays (e.g., Antimicrobial, Anti-inflammatory) C1->C3 C2->C3

References

Thymol: A Natural Antifungal Compound with Efficacy Comparable to Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals thymol's potent and broad-spectrum antifungal activity, positioning it as a viable alternative or synergistic partner to conventional fungicides. This guide provides a comparative overview of this compound's performance against commercial fungicides, supported by detailed experimental protocols and mechanistic insights.

Researchers in mycology and drug development are continually exploring novel antifungal agents to combat the rise of resistant fungal pathogens. This compound, a natural monoterpenoid phenol derived from thyme, has emerged as a promising candidate with a multifaceted mechanism of action. This comparison guide synthesizes findings from multiple studies to benchmark the antifungal spectrum of this compound against established commercial fungicides, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluation.

Comparative Antifungal Efficacy

This compound has demonstrated significant antifungal activity against a wide range of fungal species, with its efficacy being comparable, and in some cases superior, to commercial fungicides. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters used to quantify and compare the antifungal potency of different compounds.

Below is a summary of the quantitative data from various studies, comparing the MIC and MFC values of this compound with those of commercial fungicides against several fungal pathogens.

Fungal SpeciesThis compoundCommercial Fungicide
MIC MFC
Aspergillus niger250 µg/mL[1][2]500 µg/mL[1][2]
Penicillium commune250 µg/mL[1][2]500 µg/mL[1][2]
Botrytis cinerea65 mg/L100 mg/L[3][4]
Fusarium culmorum--
Parastagonospora nodorum50 ppm (in combination)-

Note: The concentrations and units may vary between studies due to different experimental setups. Direct comparison should be made with caution.

Experimental Protocols

The data presented above is derived from rigorous experimental methodologies. A generalized workflow for determining the antifungal activity of this compound is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis fungal_strain Fungal Strain inoculation Inoculation fungal_strain->inoculation culture_medium Culture Medium serial_dilution Serial Dilution culture_medium->serial_dilution thymol_stock This compound Stock Solution thymol_stock->serial_dilution fungicide_stock Fungicide Stock Solution fungicide_stock->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination mfc_determination MFC Determination mic_determination->mfc_determination data_analysis Data Analysis mfc_determination->data_analysis

Figure 1. A generalized experimental workflow for assessing antifungal activity.

A detailed breakdown of the key experimental steps is as follows:

1. Fungal Strains and Culture Conditions:

  • Pure cultures of the target fungal species are obtained and maintained on an appropriate solid medium, such as Potato Dextrose Agar (PDA).

  • For susceptibility testing, a standardized inoculum (spore or mycelial suspension) is prepared in a suitable liquid medium, like Potato Dextrose Broth (PDB).

2. Preparation of Antifungal Agents:

  • A stock solution of this compound is typically prepared by dissolving it in a solvent such as ethanol or dimethyl sulfoxide (DMSO) due to its low water solubility.

  • Commercial fungicides are prepared according to the manufacturer's instructions.

3. Minimum Inhibitory Concentration (MIC) Assay:

  • A microdilution or macrodilution method is commonly employed.

  • Serial dilutions of this compound and the commercial fungicide are prepared in the liquid culture medium in microtiter plates or test tubes.

  • Each well or tube is then inoculated with the standardized fungal suspension.

  • Positive (fungus only) and negative (medium only) controls are included.

  • The plates or tubes are incubated at an optimal temperature for fungal growth for a specified period (e.g., 24-72 hours).

  • The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.

4. Minimum Fungicidal Concentration (MFC) Assay:

  • Following the MIC determination, an aliquot from the wells/tubes showing no visible growth is subcultured onto a fresh agar plate.

  • The plates are incubated to allow for the growth of any surviving fungal propagules.

  • The MFC is defined as the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates, indicating fungal death.

Mechanistic Insights into this compound's Antifungal Action

This compound exerts its antifungal effects through a multi-targeted approach, disrupting several key cellular processes in fungi. This contrasts with some commercial fungicides that often have a single, specific target, making them more susceptible to the development of resistance.

G cluster_membrane Cell Membrane cluster_pathways Signaling Pathways cluster_biosynthesis Biosynthesis Inhibition This compound This compound ergosterol Ergosterol Binding This compound->ergosterol calcineurin Calcineurin Pathway This compound->calcineurin hog_mapk HOG MAPK Pathway This compound->hog_mapk upr Unfolded Protein Response This compound->upr permeability Increased Permeability ergosterol->permeability leakage Ion Leakage permeability->leakage ergosterol_synthesis Ergosterol Biosynthesis hog_mapk->ergosterol_synthesis n_glycosylation N-glycosylation upr->n_glycosylation

Figure 2. Signaling pathways affected by this compound in fungi.

Studies have revealed that this compound's antifungal mechanisms include:

  • Disruption of Cell Membrane Integrity: this compound is a lipophilic molecule that can intercalate into the fungal cell membrane. It interacts with ergosterol, a key component of the fungal membrane, leading to increased membrane permeability and the leakage of essential intracellular components.[5] This disruption of the cell membrane is a primary mode of its fungicidal action.[3][4]

  • Inhibition of Ergosterol Biosynthesis: Beyond direct interaction, this compound can also interfere with the ergosterol biosynthesis pathway.[6][7] This is a common target for azole fungicides. By reducing the ergosterol content, this compound compromises the structural integrity and function of the fungal membrane.

  • Modulation of Signaling Pathways: this compound has been shown to regulate multiple signaling pathways crucial for fungal survival and virulence. These include the calcineurin pathway, the high-osmolarity glycerol (HOG) mitogen-activated protein kinase (MAPK) pathway, and the unfolded protein response (UPR) pathway.[7] Disruption of these pathways interferes with stress response, cell wall integrity, and protein folding.

  • Induction of Oxidative Stress: this compound can act as a redox-active compound, inducing the generation of reactive oxygen species (ROS) within fungal cells.[6] This leads to oxidative damage to lipids, proteins, and DNA, contributing to cell death.

Conclusion

The evidence strongly suggests that this compound possesses a broad-spectrum antifungal activity that is comparable to several commercial fungicides. Its multi-targeted mechanism of action presents a significant advantage, potentially reducing the likelihood of resistance development. Furthermore, this compound has demonstrated synergistic effects when combined with conventional fungicides, allowing for reduced dosages of the synthetic compounds and mitigating their environmental impact.[6] For researchers and professionals in drug development, this compound represents a compelling natural compound worthy of further investigation as a standalone antifungal agent or as part of a combination therapy approach.

References

A Comparative Guide to Published Studies on the Anticancer Properties of Thymol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published research on the anticancer properties of thymol, a natural monoterpenoid phenol. The aim is to offer a consolidated resource for researchers seeking to replicate and validate these findings. This document summarizes quantitative data from various studies, details common experimental methodologies, and visualizes key signaling pathways and workflows.

Quantitative Data Summary

The cytotoxic and antiproliferative effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of this compound in different contexts. The following table summarizes IC50 values and other quantitative findings from various studies.

Cancer TypeCell LineIC50 Value (µM)Treatment DurationKey FindingsReference
Oral Squamous Cell CarcinomaCal2730048 hDose-dependent reduction in cell viability.[1]
Oral Squamous Cell CarcinomaSCC450048 hDose-dependent reduction in cell viability.[1]
Oral Squamous Cell CarcinomaSCC955048 hDose-dependent reduction in cell viability.[1]
Cervical CancerHeLa~350-50048 hAntiproliferative effects observed.[1]
Non-Small Cell Lung CancerH460~350-50048 hAntiproliferative effects observed.[1]
Breast CancerMDA-MB-231~350-50048 hAntiproliferative effects observed.[1][2]
Prostate CancerPC3~350-50048 hAntiproliferative effects observed.[1][2]
Prostate CancerDU145Not specified24, 48, 72 hDose and time-dependent cytotoxic effect.[2]
Lung CancerKLN205Not specified24, 48, 72 hDose and time-dependent cytotoxic effect.[2]
Colorectal CancerHT-2952 µg/mL24 hAffected PI3K/AKT and ERK signaling pathways.[3]
Colorectal CancerHCT-11665 µg/mL24 hAffected cell viability.[3]
Colorectal CancerHCT-11647 µg/mL48 hReduced cell migration and invasiveness.[3]
Colorectal CancerLoVo41 µg/mL48 hReduced cell migration and invasiveness.[3]
Breast CancerMCF-7Not specifiedNot specifiedCytotoxic effect observed.[3]
Hepatocellular CarcinomaHepG2Not specifiedNot specifiedCytotoxic effect observed.[3]

Experimental Protocols

Replication and validation of scientific findings depend on detailed and accurate methodological information. Below are generalized protocols for key experiments commonly used to assess the anticancer properties of this compound, based on the cited literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of this compound (e.g., 100, 200, 400, 600, 800 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for a few hours (typically 2-4 hours) to allow the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the this compound concentration and fitting the data to a dose-response curve.[4]

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with different concentrations of this compound as described for the cell viability assay.

  • Cell Harvesting and Staining: Following treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for about 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control group.[2]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess their expression levels. This is crucial for investigating the effect of this compound on signaling pathways.

  • Protein Extraction: After treatment with this compound, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., cleaved PARP, proteins of the PI3K/Akt or MAPK pathways). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software.[1]

Visualizations

Experimental and Logical Workflows

To facilitate the understanding and replication of the research, the following diagrams illustrate a generalized experimental workflow and the key signaling pathways implicated in this compound's anticancer activity.

cluster_0 In Vitro Assessment of this compound's Anticancer Properties A Cancer Cell Line Selection (e.g., MCF-7, PC-3, HCT-116) B This compound Treatment (Varying Concentrations & Durations) A->B C Cell Viability Assay (e.g., MTT Assay) B->C E Apoptosis Analysis (e.g., Annexin V/PI Staining) B->E F Mechanism of Action Studies B->F D Determine IC50 Value C->D H Data Analysis & Interpretation D->H E->H G Western Blot Analysis (Signaling Pathway Proteins) F->G G->H

A generalized workflow for in vitro evaluation of this compound's anticancer effects.
Signaling Pathways Modulated by this compound

This compound has been reported to exert its anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.[3][5][6]

cluster_0 PI3K/Akt/mTOR Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

cluster_1 MAPK Signaling Pathway This compound This compound ERK ERK This compound->ERK Migration Cell Migration & Invasion ERK->Migration

This compound's inhibitory effect on the MAPK/ERK pathway.

cluster_2 Mitochondrial Apoptosis Pathway This compound This compound Mito Mitochondrial Membrane Potential Depolarization This compound->Mito ROS ROS Generation This compound->ROS Caspase Caspase Activation Mito->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound's induction of apoptosis via the mitochondrial pathway.

References

Comparative Analysis of Thymol's Antibacterial Mechanism: Gram-Positive vs. Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Thymol, a natural monoterpene phenol derived from thyme and other plants, has long been recognized for its potent, broad-spectrum antimicrobial properties.[1][2][3] Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a subject of significant interest for therapeutic and industrial applications.[4] This guide provides an objective comparison of this compound's mechanism of action against these two distinct bacterial types, supported by experimental data and detailed methodologies.

The primary antibacterial action of this compound is the disruption of the bacterial cell membrane's structural and functional integrity.[1][5] This leads to a cascade of events including loss of membrane potential, leakage of essential intracellular components, and ultimately, cell death.[5][6] However, the distinct cell envelope structures of Gram-positive and Gram-negative bacteria result in nuanced differences in their interaction with and susceptibility to this compound.

Primary Mechanism: Cell Membrane Disruption

This compound's lipophilic nature allows it to partition into the lipid bilayer of bacterial membranes, increasing their permeability and fluidity. This disruption is the cornerstone of its bactericidal effect.

  • Gram-Positive Bacteria: These bacteria possess a thick, external layer of peptidoglycan, which is generally permeable to small hydrophobic molecules like this compound.[7] this compound passes through this layer and directly targets the underlying cytoplasmic membrane. The interaction disrupts the membrane, causing leakage of ions (K+, H+), dissipation of the proton motive force, and a reduction in intracellular ATP.[8] This disruption of cellular homeostasis is a key killing mechanism.[5]

  • Gram-Negative Bacteria: The cell envelope of Gram-negative bacteria is more complex, featuring an outer membrane (OM) rich in lipopolysaccharides (LPS) that acts as a formidable barrier to hydrophobic compounds.[7] Despite this, this compound effectively compromises these bacteria. It is believed that this compound disintegrates the outer membrane, allowing it to subsequently access and disrupt the inner cytoplasmic membrane in a manner similar to its action on Gram-positive bacteria.[6][7] This action permeabilizes and depolarizes the cytoplasmic membrane, leading to cell death.[6]

Quantitative Data on this compound's Efficacy

The sensitivity of bacteria to this compound is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth. While many studies suggest Gram-positive bacteria are more susceptible, the data can be variable depending on the specific strains and experimental conditions.[7][9]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Species

Bacterial SpeciesGram TypeMIC (µg/mL)Reference
Staphylococcus aureusGram-Positive250 - 310[5][7]
Streptococcus agalactiaeGram-Positive250[7]
Streptococcus iniaeGram-Positive128[10]
Acinetobacter baumanniiGram-Negative125[7]
Escherichia coliGram-Negative180 - 200[2][5]
Salmonella typhimuriumGram-Negative125 - 150[5][7]
Enterobacter sakazakiiGram-Negative1250[8]

Table 2: Comparative Effects of this compound on Bacterial Cellular Processes

ParameterEffect on Gram-Positive Bacteria (S. aureus)Effect on Gram-Negative Bacteria (E. coli)Mechanism
Membrane Potential Significant depolarization observed.[5]Rapid depolarization of the cytoplasmic membrane.[6]Disruption of the membrane's lipid bilayer, leading to uncontrolled ion flow.
Intracellular ATP Concentration decreases significantly upon treatment.[5]Intracellular ATP levels are reduced.Damage to the cell membrane inhibits ATP synthase activity and causes leakage.
Cellular Leakage Leakage of cytoplasmic contents, including ions and macromolecules.[10]Permeabilization of the cytoplasmic membrane leads to leakage of cellular contents.Formation of pores or general destabilization of the membrane structure.
Oxidative Stress Induces lipid peroxidation and disrupts the NADPH/NADP+ balance.[5][11][12]Can induce the production of Reactive Oxygen Species (ROS).[13]Interference with cellular respiratory chain and antioxidant defense systems.
Morphology Causes cell wall and membrane damage, leading to abnormal cell shape.[10]Induces permeabilization and morphological changes visible via microscopy.[6]Direct physical damage to the cell envelope.

Visualizing the Mechanisms of Action

The following diagrams illustrate the differential interaction of this compound with Gram-positive and Gram-negative bacterial cell envelopes.

GramPositive_this compound cluster_ext Extracellular Space cluster_cell Gram-Positive Bacterium cluster_action Mechanism of Action This compound This compound peptidoglycan Peptidoglycan Layer (Thick) This compound->peptidoglycan:f0 Diffusion membrane Cytoplasmic Membrane Lipid Bilayer This compound->membrane:f1 Partitions into Membrane cytoplasm Cytoplasm (Ions, ATP, DNA, etc.) membrane:f0->cytoplasm Leakage action1 1. Membrane Disruption membrane:f1->action1 action2 2. Ion Leakage (H+, K+) action3 3. ATP Depletion action4 4. Cell Death GramNegative_this compound cluster_ext Extracellular Space cluster_cell Gram-Negative Bacterium cluster_action Mechanism of Action This compound This compound outer_membrane Outer Membrane (LPS) This compound->outer_membrane:f0 Disruption/ Penetration inner_membrane Inner Cytoplasmic Membrane Lipid Bilayer This compound->inner_membrane:f1 Partitions into Membrane peptidoglycan Peptidoglycan Layer (Thin) cytoplasm Cytoplasm (Ions, ATP, DNA, etc.) inner_membrane:f0->cytoplasm Leakage action1 1. Membrane Disruption inner_membrane:f1->action1 action2 2. Ion Leakage (H+, K+) action3 3. ATP Depletion action4 4. Cell Death Experimental_Workflow cluster_initial Initial Screening cluster_mechanism Mechanism of Action Studies cluster_advanced Advanced Analysis mic MIC Determination (Broth Microdilution) membrane_integrity Membrane Integrity Assay (Propidium Iodide) mic->membrane_integrity Investigate at sub-MIC and MIC levels membrane_potential Membrane Potential Assay (DiOC2(3)) mic->membrane_potential Investigate at sub-MIC and MIC levels atp_assay Intracellular ATP Assay (Luminometry) mic->atp_assay Investigate at sub-MIC and MIC levels morphology Morphological Analysis (SEM / TEM) mic->morphology Investigate at sub-MIC and MIC levels ros ROS Generation Assay membrane_integrity->ros Link membrane damage to oxidative stress enzyme Enzyme Inhibition Studies atp_assay->enzyme Identify specific metabolic targets

References

Safety Operating Guide

Immediate Safety and Spill Management

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of thymol is critical for ensuring laboratory safety and environmental protection. As a substance classified as hazardous, this compound requires a dedicated disposal protocol to mitigate risks. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic ecosystems with long-lasting effects.[1][2][3][4][5][6][7][8]

This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe handling and disposal of this compound waste.

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE): Before handling this compound in any capacity, including cleaning up spills, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles. A full face shield is recommended for larger quantities.[1][3][6]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1][6]

  • Respiratory Protection: For fine dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Spill Cleanup Procedure:

  • Ventilate the Area: Ensure adequate ventilation.[1][4][6]

  • Contain the Spill: Prevent the spillage from entering drains or waterways.[2][4][5][6][9]

  • Clean Up: For solid this compound, carefully sweep or shovel the material. Use dry clean-up procedures and avoid generating dust.[3][4][8]

  • Collect Waste: Place the spilled material into a suitable, clearly labeled, and closed container for waste disposal.[3][4][6][8][9]

  • Decontaminate: Clean the spill area thoroughly.

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure this compound waste is disposed of safely and in compliance with regulations.

Step 1: Waste Classification Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1][7] this compound is considered a hazardous substance and must be disposed of as hazardous waste.[3][5] Do not mix it with non-hazardous waste.

Step 2: Segregation and Storage

  • Container: Store all this compound waste, including contaminated materials, in a designated, well-sealed, and properly labeled container.[2] The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][3][8]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and "this compound."

Step 3: Professional Disposal The recommended method for this compound disposal is through a licensed professional waste disposal service.[2][4][6]

  • Incineration: A common disposal method is to dissolve or mix the this compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][6]

  • Do Not: Never dispose of this compound by pouring it down the drain or putting it in the regular trash.[2][5] This is crucial to prevent the release of this ecotoxic substance into the environment.[1][4][5][6][8][10]

Step 4: Disposal of Contaminated Materials

  • Containers: Empty containers may retain product residue. They should be handled in the same way as the substance itself and disposed of through a licensed service.[2][5][11] Puncture containers to prevent reuse.[3]

  • PPE and Lab Supplies: Any gloves, wipes, or other materials contaminated with this compound should be collected in a labeled, sealed bag or container and disposed of as hazardous waste.[2]

Regulatory Compliance

It is mandatory for all chemical waste generators to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1][2][7] Regulations can vary significantly, and adherence to local laws is paramount.

Quantitative Data: Ecotoxicity and Environmental Fate

The following table summarizes key quantitative data regarding this compound's impact on the environment. While it is considered readily biodegradable, its high aquatic toxicity necessitates strict containment.[6]

ParameterValueSpeciesReference
Aquatic Toxicity
LC₅₀ (96h)3.2 - 4.2 mg/LPimephales promelas (fathead minnow)[7]
LC₅₀ (96h)4.7 mg/LOryzias latipes (Japanese rice fish)[6]
EC₅₀ (96h)1.7 - 3.2 mg/LDaphnia magna (water flea)[7]
Environmental Fate
log P (octanol/water)3.3-[1][7]
Dissipation Half-Life~16 days (in water)-[12]
Dissipation Half-Life~5 days (in soil)-[12]
BiodegradabilityReadily biodegradable (83% in 28 days)-[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ThymolDisposal Start This compound Waste Generated Assess Assess Waste Type Start->Assess Spill Accidental Spill Assess->Spill Spill Routine Routine Experimental Waste (Solid or Solution) Assess->Routine Routine PPE Wear Full PPE (Gloves, Goggles, Lab Coat) Spill->PPE Collect Collect Waste into a Labeled, Sealed Container Routine->Collect ContainSpill Contain Spill & Prevent Entry to Drains PPE->ContainSpill ContainSpill->Collect Store Store in Designated Hazardous Waste Area Collect->Store Disposal Arrange for Disposal by a Licensed Waste Contractor Store->Disposal

Caption: Decision workflow for safe this compound waste disposal.

References

Essential Guide to Handling Thymol Safely in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of thymol, a naturally occurring phenolic compound. Adherence to these procedures is critical to mitigate risks and ensure operational safety.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive approach to personal protection is necessary to prevent contact and exposure. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side protection or a face shield.[1][2] Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[3]Protects against dust particles and splashes, preventing severe eye irritation and damage.[1][4][5]
Hand Protection Protective gloves resistant to chemicals, such as nitrile rubber or PVC.[1][4] Tested according to EN 374.[2][4]Prevents skin contact which can cause severe burns and corrosion.[1][4][5] It is advised to establish a schedule for glove replacement.[4]
Skin and Body Protection Lab coat or chemical protective clothing.[4][6][7]Provides a barrier against accidental spills and contact with the skin.[7]
Respiratory Protection Use a dust respirator or a mask with an anti-dust filter (e.g., P2 filter) in well-ventilated areas or when dust formation occurs.[2][4][6]Protects against inhalation of this compound dust, which can cause corrosion of the respiratory system.[1]

Operational and Disposal Plans

Proper handling, storage, and disposal of this compound are crucial for laboratory safety and environmental protection.

Handling and Storage:

  • Handling: Always handle this compound in a well-ventilated area.[7] Avoid generating dust.[8][9] Do not eat, drink, or smoke in the handling area.[1][4] Wash hands thoroughly after handling.[1][3]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[1][3] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][4]

Disposal:

  • Dispose of this compound and its containers in accordance with local and national regulations.[1][8]

  • Do not release into the environment or empty into drains.[1][4][8]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][10]

  • Skin Contact: Immediately remove all contaminated clothing.[4][8] Rinse the affected skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention as untreated corrosive injuries can be difficult to heal.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[1][4] Continue rinsing and seek immediate medical attention.[2][4]

  • Ingestion: Rinse the mouth with water.[1][3] Do NOT induce vomiting.[1][3][4] If the person is conscious, have them drink 2-5 dl of cold water.[1] Seek immediate medical attention, as there is a danger of perforation of the esophagus and stomach.[1][2]

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[8] Avoid creating dust.[8] Wearing appropriate PPE, contain and collect the spillage using an inert absorbent material like sand or earth.[4] Place the collected material in a suitable, labeled container for disposal.[7][11]

This compound Spill Response Workflow

The following diagram outlines the step-by-step procedure for safely managing a this compound spill in the laboratory.

Thymol_Spill_Response start This compound Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Carefully Collect Spilled Material and Absorbent contain->collect container Place in Labeled, Sealed Container for Disposal collect->container decontaminate Decontaminate Spill Area container->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Response Complete dispose->end

Workflow for managing a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thymol
Reactant of Route 2
Thymol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。